5-Aminopyridine-2-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-aminopyridine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H,6H2,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCUESWCLXDTCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64356-57-6 | |
| Record name | 5-aminopyridine-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 5-Aminopyridine-2-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a key building block in medicinal chemistry, 5-Aminopyridine-2-sulfonamide and its derivatives are attracting significant attention for their diverse pharmacological potential. This guide provides a comprehensive overview of the core chemical properties of this compound, offering insights into its structure, synthesis, reactivity, and analytical characterization. By understanding these fundamental characteristics, researchers can better leverage this versatile molecule in the design and development of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
This compound possesses a pyridine ring substituted with an amino group at the 5-position and a sulfonamide group at the 2-position. This unique arrangement of functional groups imparts specific electronic and steric properties that are crucial for its biological activity and chemical reactivity.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O₂S | [1] |
| Molecular Weight | 173.20 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 64356-57-6 | [1] |
| Predicted XLogP3 | -0.9 | [1] |
| Topological Polar Surface Area | 107 Ų | [1] |
| Predicted pKa | The sulfonamide group is weakly acidic. Increasing the pH of a solution can deprotonate the sulfonamide nitrogen, forming a more soluble salt.[2] A precise experimental pKa value is not readily available in the cited literature; however, computational studies on similar sulfonamides can provide estimations.[3][4][5] | N/A |
| Solubility | Specific experimental solubility data in common solvents is not detailed in the provided search results. However, the solubility of sulfonamides can be influenced by the pH of the medium.[2] For instance, sodium salts of sulfonamides have been studied in ethanol-water mixtures.[6][7] | N/A |
Synthesis of this compound
The synthesis of this compound typically involves the formation of a sulfonyl chloride intermediate from the corresponding aminopyridine, followed by amination. While a specific protocol for this compound is not explicitly detailed in the provided search results, a general and reliable method for preparing pyridine-2-sulfonamides can be adapted.[8]
Conceptual Synthetic Workflow
Caption: A plausible synthetic route to this compound.
Experimental Protocol (Representative)
This protocol is a representative example based on general procedures for the synthesis of related sulfonamides.[9]
Step 1: Preparation of 5-Amino-2-chloropyridine
A common precursor for the synthesis of 2-substituted pyridines is 2-aminopyridine.[3] A plausible route to 5-amino-2-chloropyridine would involve the protection of the 5-amino group, followed by chlorination at the 2-position and subsequent deprotection. Alternatively, starting from 2-amino-5-nitropyridine, reduction of the nitro group would yield 2,5-diaminopyridine, which can then be selectively diazotized and chlorinated.
Step 2: Formation of 5-Aminopyridine-2-sulfonyl Chloride
The prepared 5-Amino-2-chloropyridine can be converted to the corresponding sulfonyl chloride. A common method involves reacting the aminopyridine derivative with chlorosulfonic acid.
-
To a cooled (0-5 °C) solution of 5-amino-2-chloropyridine in a suitable solvent (e.g., chloroform), slowly add chlorosulfonic acid dropwise while maintaining the temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated sulfonyl chloride can be collected by filtration, washed with cold water, and dried under vacuum.
Step 3: Amination to this compound
The final step is the conversion of the sulfonyl chloride to the sulfonamide.
-
Dissolve the 5-aminopyridine-2-sulfonyl chloride in a suitable solvent such as acetone or THF.
-
Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide.
-
Stir the reaction mixture for several hours at room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic and Analytical Characterization
The structure and purity of this compound can be confirmed using a variety of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino and sulfonamide groups.
-
Aromatic Protons: The three protons on the pyridine ring will appear as a set of coupled multiplets in the aromatic region (typically δ 6.5-8.5 ppm).[10] The specific chemical shifts and coupling constants will be influenced by the positions of the amino and sulfonamide substituents.
-
Amino Group (-NH₂): The protons of the primary amine will likely appear as a broad singlet. Its chemical shift can be variable and is dependent on the solvent and concentration.[11]
-
Sulfonamide Group (-SO₂NH₂): The sulfonamide protons are also expected to give a broad singlet, the chemical shift of which is sensitive to hydrogen bonding.[1][12]
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Pyridine Ring Carbons: Five distinct signals are expected for the carbons of the pyridine ring, with their chemical shifts influenced by the attached functional groups. Aromatic carbons typically resonate in the range of δ 110-160 ppm.[1]
-
The carbon bearing the sulfonamide group and the carbon bearing the amino group will show characteristic shifts due to the electronic effects of these substituents.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| N-H Stretch (Amino) | 3500 - 3300 (two bands for primary amine) | These bands are characteristic of the symmetric and asymmetric stretching vibrations of the N-H bonds.[13] |
| N-H Stretch (Sulfonamide) | ~3300 | This peak may overlap with the amino N-H stretching bands.[1] |
| S=O Stretch (Sulfonamide) | 1350 - 1310 (asymmetric) and 1180 - 1160 (symmetric) | These are typically strong and sharp absorptions, highly characteristic of the sulfonamide group.[1] |
| C=C and C=N Stretch (Pyridine) | 1600 - 1450 | Multiple bands are expected in this region due to the vibrations of the aromatic ring. |
| S-N Stretch (Sulfonamide) | ~900 | A weaker absorption corresponding to the sulfur-nitrogen bond.[1] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (173.20 g/mol ).
-
Fragmentation Pattern: Common fragmentation pathways for sulfonamides involve the cleavage of the S-N bond and the loss of SO₂.[14][15][16][17] The fragmentation of the pyridine ring can also occur. Predicted collision cross-section values for various adducts can be found in databases like PubChemLite.[18]
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by its three key functional components: the pyridine ring, the primary amino group, and the sulfonamide group.
Reactions of the Pyridine Ring
The pyridine ring is an electron-deficient aromatic system. The presence of the electron-donating amino group at the 5-position and the electron-withdrawing sulfonamide group at the 2-position will influence its reactivity towards electrophilic and nucleophilic aromatic substitution.
Reactions of the Amino Group
The primary amino group at the 5-position is nucleophilic and can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions.
Reactions of the Sulfonamide Group
The sulfonamide group is weakly acidic and can be deprotonated with a strong base. The sulfonamide nitrogen can also be alkylated or acylated under certain conditions.
Applications in Drug Discovery and Development
Sulfonamides are a well-established class of therapeutic agents with a broad range of biological activities.[19] The pyridine moiety is also a common scaffold in many FDA-approved drugs. The combination of these two pharmacophores in this compound makes it and its derivatives attractive candidates for drug discovery programs targeting various diseases.
Derivatives of aminopyridine sulfonamides have been investigated for their potential as:
-
Antimicrobial agents: By mimicking p-aminobenzoic acid (PABA), sulfonamides can inhibit dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.
-
Anticancer agents: Certain sulfonamide derivatives have shown promising anticancer activity through various mechanisms.
-
Carbonic anhydrase inhibitors: The sulfonamide moiety is a key feature of many carbonic anhydrase inhibitors used to treat glaucoma and other conditions.
The synthetic accessibility and the potential for diverse chemical modifications make this compound a valuable starting point for the development of new chemical entities with improved efficacy, selectivity, and pharmacokinetic properties.
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Introduction: The Significance of the Pyridine-Sulfonamide Scaffold
An In-depth Technical Guide to the Structure and Synthesis of 5-Aminopyridine-2-sulfonamide
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its structural characteristics, physicochemical properties, and detailed synthetic pathways, offering insights into the rationale behind experimental choices and methodologies. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
The integration of a pyridine ring and a sulfonamide moiety into a single molecular entity creates a "privileged scaffold" in medicinal chemistry.[1] Pyridine rings are ubiquitous in FDA-approved drugs, valued for their ability to engage in hydrogen bonding and enhance pharmacokinetic profiles.[1] Similarly, the sulfonamide group is a cornerstone functional group found in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1] this compound combines these key features, making it a valuable building block for the synthesis of novel therapeutic candidates.
Molecular Structure and Properties
A thorough understanding of the molecule's fundamental characteristics is paramount for its application in research and development.
Chemical Identity and Structure
This compound is a substituted pyridine derivative. The core structure consists of a pyridine ring with an amino group (-NH₂) at the 5-position and a sulfonamide group (-SO₂NH₂) at the 2-position.
-
IUPAC Name: this compound[2]
The presence of both a basic amino group and an acidic sulfonamide group imparts amphoteric properties to the molecule, influencing its solubility and interaction with biological targets.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These data are crucial for designing experimental conditions, including solvent selection for reactions and purification.
| Property | Value | Source |
| Molecular Weight | 173.19 g/mol | [3][4] |
| Monoisotopic Mass | 173.0259 Da | [2][5] |
| Appearance | Solid (predicted) | |
| Boiling Point (Predicted) | 476.8 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.521 g/cm³ | [4] |
| Flash Point (Predicted) | 242.2 °C | [4] |
| XLogP3 (Predicted) | -0.9 | [2] |
Note: Some physical properties are computationally predicted and should be confirmed experimentally.
Synthesis of this compound
The synthesis of substituted pyridine sulfonamides requires careful strategic planning to control regioselectivity. The most common and reliable method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1] Therefore, the key challenge lies in the efficient preparation of the requisite 5-amino-pyridine-2-sulfonyl chloride intermediate.
Retrosynthetic Analysis
A logical retrosynthetic approach breaks down the target molecule into readily available starting materials. For this compound, a plausible disconnection is at the C-S and S-N bonds, leading back to 2-aminopyridine, a common commodity chemical.
Caption: Step-wise synthetic workflow for this compound.
Purification and Characterization
The final product should be purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water). The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as N-H stretches (amino and sulfonamide), S=O stretches, and aromatic C-H bonds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
This compound is a synthetically accessible and valuable building block for drug discovery. The synthetic route, while multi-stepped, relies on well-established and understood organic transformations. By carefully controlling reaction conditions, particularly during the initial nitration step, the desired isomer can be prepared in good yield from the inexpensive starting material, 2-aminopyridine. The methodologies and insights provided in this guide offer a solid foundation for researchers to synthesize and utilize this important chemical intermediate in the development of novel therapeutic agents.
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A Technical Guide to the Mechanism of Action of 5-Aminopyridine-2-sulfonamide
Introduction
5-Aminopyridine-2-sulfonamide is a heterocyclic sulfonamide derivative that belongs to a class of compounds extensively studied for their diverse biological activities. While the broader sulfonamide group is well-known for its antibacterial properties, aromatic and heterocyclic sulfonamides are potent inhibitors of the zinc-containing metalloenzyme family, carbonic anhydrases (CAs)[1][2]. This guide provides an in-depth analysis of the molecular mechanism of action of this compound, focusing on its primary target, the structural basis of its interaction, and the physiological consequences of its activity. Furthermore, we will detail the experimental protocols required to validate and characterize its inhibitory action, offering a comprehensive resource for researchers in pharmacology and drug development.
Part 1: Molecular Mechanism of Action
The primary mechanism of action for this compound, like many heterocyclic sulfonamides, is the potent inhibition of carbonic anhydrases (CAs)[2].
The Target: Carbonic Anhydrases (CAs)
Carbonic anhydrases are ubiquitous enzymes that catalyze the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺)[3][4]. This reaction is fundamental to numerous physiological processes, including:
-
pH Homeostasis: CAs are crucial for maintaining acid-base balance in the blood and other tissues[3][4]. The interconversion of CO₂ and bicarbonate is a primary buffering system in the body[5].
-
Respiration: In red blood cells, CAs facilitate the transport of CO₂ from tissues to the lungs for exhalation[6].
-
Electrolyte Secretion: The enzyme is involved in the secretion of electrolytes and fluid in various organs, including the eyes, kidneys, and stomach lining[3][6].
-
Biosynthesis: CAs participate in metabolic pathways such as gluconeogenesis and lipogenesis, where bicarbonate is a substrate[4][5].
There are at least 14 known isoforms of α-carbonic anhydrase in mammals, each with a distinct tissue distribution and catalytic activity[3][7]. This isoform diversity allows for tissue-specific physiological roles and presents opportunities for the development of isoform-selective inhibitors for various therapeutic applications[8]. For instance, inhibition of specific CA isoforms is a validated strategy for treating glaucoma, epilepsy, and certain types of cancer[6][9].
The Interaction: Binding to the Catalytic Zinc Ion
The catalytic activity of carbonic anhydrase is dependent on a zinc ion (Zn²⁺) located deep within the active site cleft[3]. The mechanism of inhibition by sulfonamides is a classic example of zinc-binding inhibition.
The sulfonamide group (-SO₂NH₂) of this compound is the key pharmacophore. The binding process involves the deprotonation of the sulfonamide nitrogen, which then coordinates directly with the Zn²⁺ ion in the enzyme's active site[10][11]. This interaction displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby blocking the enzyme's ability to hydrate CO₂[2][10].
X-ray crystallography studies of various sulfonamides complexed with CAs have elucidated the key interactions that stabilize this binding[10][12][13]:
-
Primary Interaction: The sulfonamide nitrogen forms a strong coordination bond with the active site Zn²⁺ ion[10][11].
-
Hydrogen Bonding: The oxygen atoms of the sulfonamide group typically form hydrogen bonds with the backbone amide of a conserved threonine residue (Thr199 in CA II)[12][14].
-
Hydrophobic Interactions: The pyridine ring and its amino substituent can engage in van der Waals and hydrophobic interactions with residues lining the active site cavity, such as Val121, Phe131, Leu198, and Pro202[1][10]. These secondary interactions are critical for determining the binding affinity and isoform selectivity of the inhibitor[10].
The precise orientation of the pyridine ring within the active site determines which isoforms are most potently inhibited.
Downstream Physiological Consequences
By inhibiting carbonic anhydrase, this compound disrupts the physiological processes that depend on this enzyme's activity. The specific downstream effects are tissue-dependent, corresponding to the location and function of the inhibited CA isoform.
-
In the Eye: Inhibition of CA isoforms (e.g., CA II, CA XII) in the ciliary body reduces the secretion of aqueous humor, leading to a decrease in intraocular pressure. This is the established mechanism for treating glaucoma[6][15].
-
In the Kidneys: CA inhibition affects bicarbonate reabsorption and proton secretion, leading to a diuretic effect and changes in urinary pH[3].
-
In the Central Nervous System: The role of CAs in the brain is complex, involving pH regulation and neuronal excitability. Inhibition can have anticonvulsant effects[16].
-
In Tumors: Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. Inhibition of these isoforms is a promising anti-cancer strategy[2][9].
The following diagram illustrates the central mechanism of carbonic anhydrase inhibition.
Part 2: Experimental Validation & Protocols
To characterize the mechanism of action of this compound, a series of well-established biophysical and enzymatic assays are required. The cornerstone of this analysis is the direct measurement of CA inhibition.
Determining Inhibitory Potency (IC₅₀/Kᵢ)
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Kᵢ). For fast enzymes like carbonic anhydrase, the stopped-flow spectrophotometry method is the gold standard for measuring kinetics[17].
Protocol: Stopped-Flow CO₂ Hydration Assay
This protocol is adapted from established methods for measuring CA activity by monitoring pH changes[17][18][19].
Principle: The assay rapidly mixes a CO₂-saturated solution with a solution containing the carbonic anhydrase enzyme and a pH indicator. The enzyme-catalyzed hydration of CO₂ produces protons, causing a rapid decrease in pH. This pH drop is monitored by the change in absorbance of the pH indicator. The initial rate of this reaction is proportional to the enzyme's activity. By performing the assay at various inhibitor concentrations, an IC₅₀ value can be determined.
Materials & Reagents:
-
Recombinant human carbonic anhydrase (e.g., hCA II, hCA IX, hCA XII)
-
This compound
-
Buffer: 20 mM HEPES or TRIS, pH 7.5
-
pH Indicator: Phenol Red (or a fluorescent indicator like Pyranine)[17][18]
-
CO₂ gas
-
DMSO (for inhibitor stock solution)
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Enzyme/Indicator Solution (Syringe A): Prepare a solution containing the CA enzyme (e.g., 10 nM final concentration) and the pH indicator (e.g., 0.1 mM Phenol Red) in the buffer. For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound for 15 minutes at room temperature before loading[17].
-
CO₂ Solution (Syringe B): Saturate ice-cold water or buffer with CO₂ gas by bubbling for at least 30 minutes. Keep this solution on ice to maintain saturation[17]. The CO₂ concentration in water at 4°C is approximately 77 mM[17].
-
-
Instrument Setup:
-
Set up the stopped-flow spectrophotometer to the desired temperature (e.g., 25°C).
-
Set the spectrophotometer to monitor the absorbance at the λ_max of the pH indicator that corresponds to pH change (e.g., 557 nm for Phenol Red).
-
-
Data Acquisition:
-
Load Syringe A with the enzyme/indicator solution (with or without inhibitor) and Syringe B with the CO₂-saturated solution.
-
Initiate a "push" to rapidly mix the two solutions in the observation cell.
-
Record the change in absorbance over time (typically for 1-2 seconds).
-
-
Data Analysis:
-
Determine the initial rate of the reaction (V₀) from the slope of the initial linear portion of the absorbance vs. time curve.
-
Plot the initial rates (or % activity relative to a no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using the Hill equation) to calculate the IC₅₀ value.
-
The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation, provided the substrate concentration and Kₘ are known.
-
Causality and Self-Validation:
-
Rationale for Stopped-Flow: The CA-catalyzed CO₂ hydration is extremely fast (k_cat can exceed 10⁶ s⁻¹)[4][5]. Stopped-flow is necessary to measure the initial reaction rates on the millisecond timescale, which would be impossible with manual mixing.
-
Control Experiments: A reaction without any enzyme should be run to measure the uncatalyzed rate of CO₂ hydration. This rate must be significantly lower than the catalyzed rate and should be subtracted as background[19].
-
Positive Control: A known, potent CA inhibitor like Acetazolamide (AAZ) should be run in parallel to validate the assay setup and provide a benchmark for potency[2][19].
Visualization of Experimental Workflow
Isoform Selectivity Profiling
Drug development aims for target selectivity to minimize off-target effects. Therefore, it is crucial to determine the inhibitory activity of this compound against a panel of key CA isoforms.
Methodology: The stopped-flow assay described above should be repeated using different recombinant human CA isoforms, particularly the most abundant cytosolic isoforms (hCA I and hCA II) and the disease-relevant transmembrane isoforms (hCA IX and hCA XII)[2][14].
Data Presentation: The resulting Kᵢ values should be summarized in a table to allow for easy comparison of selectivity.
| Isoform | Kᵢ of this compound (nM) | Kᵢ of Acetazolamide (AAZ) (nM) | Selectivity Index (Kᵢ hCA I / Kᵢ hCA IX) |
| hCA I | [Experimental Value] | ~250 | [Calculated Value] |
| hCA II | [Experimental Value] | ~12 | [Calculated Value] |
| hCA IX | [Experimental Value] | ~25 | [Calculated Value] |
| hCA XII | [Experimental Value] | ~6 | [Calculated Value] |
| Note: Values for Acetazolamide are approximate literature values for comparison. Experimental values for the topic compound must be determined. |
Conclusion
The mechanism of action of this compound is centered on its function as a potent, competitive inhibitor of carbonic anhydrase enzymes. By coordinating with the catalytic zinc ion via its sulfonamide moiety, it effectively blocks the enzyme's vital role in CO₂ hydration. This inhibition disrupts a wide range of physiological processes, including pH regulation and fluid balance, giving the compound potential therapeutic relevance in conditions like glaucoma and cancer. The precise therapeutic utility and safety profile will depend on its inhibitory potency and, critically, its selectivity profile across the various human carbonic anhydrase isoforms, which can be rigorously determined using the experimental protocols detailed in this guide.
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RCSB Protein Data Bank. (n.d.). Molecule of the Month: Carbonic Anhydrase. PDB-101. Retrieved from [Link]
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Boriack-Sjodin, P. A., et al. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. PubMed. Retrieved from [Link]
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Supuran, C. T. (2023). Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism. Frontiers in Chemistry. Retrieved from [Link]
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LibreTexts Chemistry. (2023). 2.1: About Carbonic Anhydrase. Retrieved from [Link]
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Pilipuityte, L., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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Agarwal, T., Singla, R. K., & Garg, A. (2019). Carbonic Anhydrases and their Physiological Roles. MOL2NET. Retrieved from [Link]
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Ghiulai, R. M., et al. (2020). Carbonic anhydrases as disease markers. Expert Opinion on Therapeutic Patents. Retrieved from [Link]
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Tars K., et al. (2013). Carbonic Anhydrase XII Functions in Health and Disease. International Journal of Molecular Sciences. Retrieved from [Link]
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Angeli, A., et al. (2025). X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]
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De Vivo, M., et al. (2016). Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Zenodo. Retrieved from [Link]
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Occhipinti, R., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology. Retrieved from [Link]
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Occhipinti, R., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. PubMed. Retrieved from [Link]
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Occhipinti, R., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. National Institutes of Health. Retrieved from [Link]
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Angeli, A., et al. (2025). X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as Carbonic anhydrase inhibitors. ResearchGate. Retrieved from [Link]
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Reithmeier, H., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Processes. Retrieved from [Link]
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De Leval, X., et al. (2006). Carbonic Anhydrase Inhibitors: X-ray Crystallographic Studies for the Binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to Human Isoform II. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Al-Bayati, Z. F. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Pharmaceutical and Medicinal Chemistry. Retrieved from [Link]
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Wang, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie. Retrieved from [Link]
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Sławiński, J., et al. (2017). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica. Retrieved from [Link]
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Ahamed, L. S., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Moroccan Journal of Chemistry. Retrieved from [Link]
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Sajid, M., & Hamad, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports. Retrieved from [Link]
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Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences. Retrieved from [Link]
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Bua, S., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules. Retrieved from [Link]
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Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences. Retrieved from [Link]
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Shomu's Biology. (2014, March 11). Sulfonamides mode of action [Video]. YouTube. Retrieved from [Link]
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Ahamed, L. S., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry. Retrieved from [Link]
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5-Aminopyridine-2-sulfonamide: A Technical Guide to its Biological Activity and Therapeutic Potential
Introduction
5-Aminopyridine-2-sulfonamide is a heterocyclic organic compound featuring a pyridine ring substituted with both an amino and a sulfonamide group. While this specific molecule has not been the subject of extensive, dedicated biological investigation in publicly accessible literature, its structural motifs—the aminopyridine core and the sulfonamide functional group—are well-established pharmacophores. This guide will provide an in-depth analysis of the known and potential biological activities and targets of this compound, with a primary focus on its role as a carbonic anhydrase inhibitor. Furthermore, its utility as a versatile chemical scaffold in the development of other targeted therapies will be explored. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this compound's scientific and therapeutic landscape.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is paramount in drug discovery, influencing its solubility, membrane permeability, and metabolic stability. The key physicochemical properties of this compound are summarized below.[1]
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O₂S | PubChem[1] |
| Molecular Weight | 173.20 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 64356-57-6 | PubChem[1] |
| Topological Polar Surface Area | 107 Ų | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 5 | PubChem[1] |
| LogP (calculated) | -0.9 | PubChem[1] |
Primary Biological Target: Carbonic Anhydrases
Based on its chemical structure and information from chemical suppliers, the primary biological activity of this compound is the inhibition of carbonic anhydrases (CAs).[2] CAs are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[3] This reaction is fundamental to numerous physiological processes, including pH regulation, CO₂ transport, and electrolyte balance.[4]
Mechanism of Carbonic Anhydrase Inhibition
Sulfonamides are a classical and highly effective class of carbonic anhydrase inhibitors.[2][5] Their mechanism of action is well-elucidated and involves the direct binding of the deprotonated sulfonamide group (SO₂NH⁻) to the zinc ion (Zn²⁺) located in the enzyme's active site.[2][5] This zinc ion is essential for catalysis, as it coordinates a water molecule and lowers its pKa, facilitating its conversion to a hydroxide ion, which then attacks carbon dioxide. By displacing the zinc-bound water/hydroxide, the sulfonamide inhibitor renders the enzyme catalytically inactive.[5]
Structure-Activity Relationship and Isoform Selectivity
There are 15 known human CA isoforms, which differ in their tissue distribution and subcellular localization.[4] While many sulfonamide inhibitors are potent, they often lack isoform selectivity, which can lead to off-target effects.[5] Modern drug design often employs the "tail approach," where chemical moieties are appended to the sulfonamide scaffold to interact with amino acid residues lining the active site cavity, thereby conferring isoform selectivity.[6]
Table of Carbonic Anhydrase Inhibition by Representative Pyridine Sulfonamides
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Acetazolamide (AAZ) | 250.0 | 12.1 | 25.8 | 5.7 | [7] |
| Compound 1f | 58.8 | 6.6 | 907.5 | 474.8 | [7] |
| Compound 1g | 66.8 | 41.7 | 294.2 | 508.5 | [7] |
| Compound 1k | 88.3 | 5.6 | 421.4 | 34.5 | [7] |
| Note: Compounds 1f, 1g, and 1k are pyrazolo[4,3-c]pyridine sulfonamide derivatives, not this compound. Data is presented for illustrative purposes. |
Role as a Synthetic Scaffold in Drug Discovery
Beyond its intrinsic biological activity, this compound serves as a valuable building block in medicinal chemistry for the synthesis of more complex therapeutic agents. The presence of multiple reactive sites—the amino group, the sulfonamide nitrogen, and the pyridine ring itself—allows for diverse chemical modifications.
A notable example is its use as a starting material in the synthesis of novel urea derivatives that act as inhibitors of phosphatidylinositol 4,5-bisphosphate 3-kinase isoform alpha (PI3Kα).[6] PI3Kα is a key enzyme in a signaling pathway that is frequently hyperactivated in various cancers, making it an important oncology target.[6] In this context, the aminopyridine-sulfonamide core provides a rigid scaffold to which other functional groups are attached to achieve high-affinity binding to the target kinase.
Furthermore, the aminopyridine moiety is a "privileged structure" in medicinal chemistry, known for its presence in a wide range of biologically active compounds with antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[8] This suggests that derivatives of this compound could be explored for a variety of therapeutic applications.
Experimental Protocols
Proposed Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, a plausible synthetic route can be constructed based on established methods for the synthesis of related aminopyridine sulfonamides and sulfonic acids.[9][10] The following is a representative, conceptual workflow.
Conceptual Steps:
-
Protection of the Amino Group: The exocyclic amino group of 2-aminopyridine is first protected, for example, by acetylation with acetic anhydride to form 2-acetamidopyridine.[11] This prevents side reactions in the subsequent nitration step.
-
Nitration: The protected aminopyridine is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 5-position of the pyridine ring, yielding 2-acetamido-5-nitropyridine.[11]
-
Deprotection: The acetyl protecting group is removed by acid hydrolysis to give 5-nitro-2-aminopyridine.
-
Conversion to Halide: The amino group at the 2-position is converted to a chloro group via a Sandmeyer reaction.
-
Sulfonation: The 2-chloro-5-aminopyridine is then converted to the corresponding sulfonyl chloride. This can be a multi-step process, for instance, involving nucleophilic substitution with sodium sulfite followed by treatment with a chlorinating agent like phosphorus pentachloride.
-
Ammonolysis: The final step involves the reaction of the 5-amino-2-pyridinesulfonyl chloride with ammonia to form the desired this compound.
Disclaimer: This is a proposed pathway and would require experimental optimization and validation.
In Vitro Carbonic Anhydrase Inhibition Assay
The following is a detailed protocol for a standard, colorimetric assay to determine the inhibitory activity of a compound against carbonic anhydrase, adapted from established methods.[8] This assay measures the enzyme-catalyzed hydrolysis of p-nitrophenyl acetate (pNPA) to the yellow-colored p-nitrophenol, which can be quantified spectrophotometrically.
Materials:
-
Purified human carbonic anhydrase (e.g., hCA II)
-
Tris-sulfate buffer (50 mM, pH 7.6, containing 0.1 mM ZnCl₂)
-
p-Nitrophenyl acetate (pNPA)
-
Test compound (this compound) dissolved in DMSO
-
Acetazolamide (standard inhibitor)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and acetazolamide in 100% DMSO.
-
Prepare a working solution of pNPA (e.g., 6 mM) in acetonitrile or a suitable buffer.
-
Prepare a solution of carbonic anhydrase in the Tris-sulfate buffer.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add 60 µL of 50 mM Tris-sulfate buffer.
-
Add 10 µL of the test compound solution at various concentrations (serial dilutions). For control wells, add 10 µL of DMSO. For positive control wells, add 10 µL of acetazolamide solution.
-
Add 10 µL of the carbonic anhydrase solution (e.g., 50 U) to each well.
-
Mix the contents and pre-incubate the plate at 25°C for 10 minutes.
-
-
Enzymatic Reaction and Measurement:
-
Read the initial absorbance of the plate at 348 nm (or the appropriate wavelength for p-nitrophenol).
-
Initiate the reaction by adding 20 µL of the pNPA substrate solution to each well, bringing the total volume to 100 µL.
-
Incubate the plate at 25°C for 30 minutes.
-
After incubation, read the final absorbance at 348 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Abs_test - Abs_initial_test) / (Abs_control - Abs_initial_control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion
This compound is a compound of significant interest due to its structural relationship to the well-established class of sulfonamide carbonic anhydrase inhibitors. While direct and extensive biological data for this specific molecule are limited in the current literature, its chemical architecture strongly suggests it functions as an inhibitor of carbonic anhydrases. The principles of sulfonamide-based CA inhibition and structure-activity relationships derived from closely related pyridine sulfonamides provide a robust framework for predicting its biological activity and potential for isoform selectivity.
Furthermore, its demonstrated utility as a chemical intermediate in the synthesis of targeted therapies, such as PI3Kα inhibitors, highlights its importance as a versatile scaffold in medicinal chemistry. Future research should focus on the direct biological evaluation of this compound, including the determination of its inhibitory potency and isoform selectivity profile against the full panel of human carbonic anhydrases. Such studies would definitively establish its therapeutic potential and could pave the way for its use as a lead compound in the development of novel drugs for a range of disorders, including glaucoma, epilepsy, and certain types of cancer.
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The Dawn of a New Era in Chemotherapy: A Technical Guide to the Discovery and History of Pyridine-Based Sulfonamides
Abstract
This in-depth technical guide charts the pivotal discovery and historical development of pyridine-based sulfonamides, a class of compounds that revolutionized the treatment of bacterial infections and laid the groundwork for modern antimicrobial chemotherapy. We will traverse the scientific journey from the initial breakthrough of Prontosil to the targeted synthesis and clinical application of sulfapyridine, the first commercially successful pyridine-based sulfonamide. This guide will provide researchers, scientists, and drug development professionals with a detailed exploration of the foundational synthetic chemistry, the critical structure-activity relationships that guided early drug design, and the mechanistic principles that defined a new paradigm in medicine. Furthermore, we will examine the evolution of this class of compounds, including the development of prodrugs for targeted gastrointestinal therapies, and the analytical techniques of the era that were crucial for their characterization.
The Genesis of a Revolution: From Dyes to Drugs
Prior to the 1930s, the medical community had limited options for treating systemic bacterial infections, with mortality rates for diseases like pneumonia and puerperal sepsis being alarmingly high. The landscape of medicine was irrevocably changed by the pioneering work of Gerhard Domagk at the I.G. Farbenindustrie in Germany.[1][2][3] Domagk, in his systematic search for antibacterial agents, investigated the properties of azo dyes. This research culminated in the 1932 discovery that a red dye named Prontosil rubrum could protect mice from lethal streptococcal infections.[2][4][5] This was a landmark achievement, demonstrating for the first time that a synthetic compound could effectively treat systemic bacterial infections.[2][6] For this discovery, Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[1][6][7]
A crucial subsequent discovery was made in 1935 by a team at the Pasteur Institute in Paris, who found that Prontosil was, in fact, a prodrug.[4] In vivo, it is metabolized to the simpler, colorless, and active compound, p-aminobenzenesulfonamide, more commonly known as sulfanilamide.[1][4] This revelation was a turning point, as it identified the core pharmacophore responsible for the antibacterial activity and opened the floodgates for synthetic chemists to create numerous derivatives with improved efficacy and safety profiles.
Caption: The metabolic activation of Prontosil to its active form, sulfanilamide.
The Advent of Sulfapyridine: A Targeted Approach
The discovery of sulfanilamide spurred a wave of research to synthesize derivatives with enhanced antibacterial activity and a better safety profile. A significant breakthrough in this endeavor came from the British pharmaceutical firm May & Baker Ltd. On November 2, 1937, chemist Montague Phillips, under the direction of Arthur Ewins, synthesized a new sulfonamide derivative incorporating a pyridine ring: 4-amino-N-pyridin-2-ylbenzenesulfonamide, which was given the laboratory designation M&B 693 and later named sulfapyridine.[7][8]
This was a pivotal moment as sulfapyridine demonstrated remarkable efficacy against pneumococcal infections, the primary cause of lobar pneumonia, which was a major cause of death at the time.[8] Clinical trials conducted in 1938 showed a dramatic reduction in mortality from pneumonia, cementing sulfapyridine's place in medical history.[8] Its success was so profound that it was hailed as a "miracle drug" and was famously used to treat Winston Churchill's bacterial pneumonia during World War II.[8][9]
Synthesis of Sulfapyridine: A Historical Protocol
The synthesis of sulfapyridine was a significant achievement in medicinal chemistry of the era. The primary route involved the condensation of 2-aminopyridine with p-acetylaminobenzenesulfonyl chloride, followed by the hydrolysis of the acetyl protecting group.
Experimental Protocol: Synthesis of Sulfapyridine
-
Step 1: Acetanilide Protection. Acetanilide is treated with chlorosulfonic acid to produce p-acetylaminobenzenesulfonyl chloride. This step protects the amino group on the aniline ring, preventing it from reacting with the sulfonyl chloride functionality.
-
Step 2: Condensation. The synthesized p-acetylaminobenzenesulfonyl chloride is then reacted with 2-aminopyridine. This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid that is formed as a byproduct.[10]
-
Step 3: Hydrolysis. The resulting N-acetylsulfapyridine is hydrolyzed, usually by heating with an aqueous acid or base, to remove the acetyl group and yield sulfapyridine.[3][11]
-
Purification. The crude sulfapyridine is then purified, often by recrystallization from a suitable solvent such as 90% acetone, to obtain the final product as a white or yellowish-white crystalline powder.[12]
Caption: The general synthetic pathway for sulfapyridine.
Mechanism of Action and Structure-Activity Relationships
The antibacterial action of sulfonamides, including sulfapyridine, is a classic example of competitive antagonism. Bacteria, unlike mammals, cannot utilize pre-formed folic acid and must synthesize it de novo. A crucial enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate.
Sulfonamides are structural analogs of PABA and act as competitive inhibitors of DHPS.[12][13][14] By binding to the active site of the enzyme, they block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleotides and certain amino acids. This ultimately halts bacterial growth and replication, leading to a bacteriostatic effect.[14]
Caption: The mechanism of action of sulfapyridine via competitive inhibition of DHPS.
The development of sulfapyridine and subsequent sulfonamides was guided by key structure-activity relationship (SAR) principles:
| Structural Feature | Importance for Antibacterial Activity |
| Para-amino group (-NH2) | Must be unsubstituted or have a substituent that can be cleaved in vivo to the free amine.[2] |
| Aromatic ring | The sulfonamide group must be in the para position relative to the amino group. |
| Sulfonamide group (-SO2NH-) | Essential for activity. |
| N1-substituent (Pyridine ring) | The nature of the heterocyclic substituent at the N1 position significantly influences the compound's potency, pharmacokinetic properties, and solubility. Electron-withdrawing heterocyclic substituents generally increase the acidity of the sulfonamide proton, leading to a pKa in the optimal range of 6.6-7.4 for antibacterial activity.[14] |
Analytical Characterization in the Pre-instrumental Era
In the 1930s and 1940s, the characterization of newly synthesized compounds like sulfapyridine relied on a combination of classical analytical techniques.
-
Melting Point Determination: This was a primary method for assessing the purity of the synthesized compound. A sharp and consistent melting point was indicative of a pure substance. The reported melting point for sulfapyridine is approximately 190-193 °C.[15]
-
Colorimetric Assays: The Bratton-Marshall method, developed in 1939, became a standard for the quantitative determination of sulfonamides in biological fluids.[3][12] This method involves the diazotization of the primary aromatic amine of the sulfonamide with sodium nitrite in an acidic medium, followed by a coupling reaction with N-(1-Naphthyl)ethylenediamine dihydrochloride to produce a stable, intensely colored azo dye.[1][4] The intensity of the color, measured with a colorimeter, is proportional to the concentration of the sulfonamide.
Experimental Protocol: Bratton-Marshall Assay
-
Protein Precipitation: A sample (e.g., blood, urine) is treated with trichloroacetic acid to precipitate proteins.
-
Diazotization: The protein-free filtrate is acidified with hydrochloric acid, and sodium nitrite is added to convert the sulfonamide's primary amino group into a diazonium salt.
-
Removal of Excess Nitrite: Ammonium sulfamate is added to quench any unreacted sodium nitrite.
-
Coupling Reaction: N-(1-Naphthyl)ethylenediamine dihydrochloride (the Bratton-Marshall reagent) is added. The diazonium salt couples with this reagent to form a colored azo compound.
-
Colorimetric Measurement: The absorbance of the resulting solution is measured at a specific wavelength (typically around 545 nm) and compared to a standard curve to determine the sulfonamide concentration.[4]
The Evolution of Pyridine-Based Sulfonamides and Their Decline in Systemic Use
While sulfapyridine was a groundbreaking therapeutic agent, it was not without its drawbacks. A significant issue was its relatively low solubility, particularly of its acetylated metabolite, in the acidic environment of the kidneys.[7] This could lead to crystalluria (the formation of crystals in the urine), causing renal blockage and damage.[16] Other side effects included nausea, vomiting, and in rare cases, agranulocytosis.[7][8]
These challenges spurred further research, leading to the development of sulfonamides with improved solubility and safety profiles, such as sulfathiazole and sulfadiazine. However, the discovery and mass production of penicillin during World War II marked a turning point. Penicillin was more potent and had a better safety profile, leading to a decline in the use of sulfonamides for systemic infections.
Despite this, the pyridine-sulfonamide scaffold found new life in the development of prodrugs for targeted gastrointestinal therapies.
-
Sulfasalazine: This compound links sulfapyridine to 5-aminosalicylic acid (5-ASA) via an azo bond.[17] It is poorly absorbed in the small intestine and is cleaved by bacterial azo reductases in the colon to release both sulfapyridine and 5-ASA.[17][18] 5-ASA has anti-inflammatory effects, making sulfasalazine a valuable treatment for inflammatory bowel diseases like ulcerative colitis and Crohn's disease.[18]
-
Succinylsulfathiazole and Phthalylsulfathiazole: These are prodrugs of sulfathiazole, another active sulfonamide. The succinyl or phthalyl group renders the molecule poorly absorbable in the gastrointestinal tract.[6][19] In the colon, these groups are hydrolyzed by bacterial enzymes, releasing the active sulfathiazole locally to treat intestinal infections.[6][19][20]
Conclusion
The discovery of pyridine-based sulfonamides, spearheaded by the synthesis of sulfapyridine, represents a monumental achievement in the history of medicine. It was a direct outcome of a systematic, chemistry-driven approach to drug discovery that transformed the treatment of bacterial diseases. The journey from a simple dye to a life-saving medicine not only provided the first effective chemotherapeutic agents against systemic bacterial infections but also laid the fundamental principles of structure-activity relationships and mechanism-based drug design. While their use as systemic antibiotics has been largely superseded, the enduring legacy of pyridine-based sulfonamides is evident in their continued application in targeted therapies and as a testament to the power of medicinal chemistry to alleviate human suffering.
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Introduction: The Versatility of the 5-Aminopyridine-2-sulfonamide Scaffold
An In-Depth Technical Guide to 5-Aminopyridine-2-sulfonamide Derivatives and Analogs for Drug Discovery Professionals
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs, from antibacterial agents to diuretics and anticancer therapies.[1][2][3] When incorporated into a heterocyclic ring system like pyridine, it gives rise to scaffolds with unique three-dimensional structures and electronic properties, making them privileged fragments for interacting with biological targets. The this compound core, in particular, has emerged as a versatile and promising scaffold in modern drug discovery.
This guide provides a technical overview of this compound derivatives, exploring their synthesis, diverse biological activities, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this important chemical class.
Synthetic Strategies: Building the Core and Its Analogs
The synthesis of this compound derivatives typically begins with commercially available 2-aminopyridine or its substituted variants. A common and effective strategy involves a multi-step sequence that allows for diversification at key positions.
General Synthetic Workflow
The overall process can be visualized as a logical flow from starting materials to the final, diverse library of compounds.
Caption: General synthetic workflow for this compound analogs.
Protocol 1: Synthesis of Imidazo[1,2-a]pyridine-3-sulfonamides
This protocol is adapted from a common method for creating derivatives based on a fused imidazo[1,2-a]pyridine core, which incorporates the foundational 2-aminopyridine structure.[4]
Step 1: Synthesis of 2-(4-bromophenyl)imidazo[1,2-a]pyridine (1)
-
To a solution of 2-aminopyridine (0.1 mol) in a mixture of ethanol (50 mL) and water (30 mL), add p-bromo phenacyl bromide (0.1 mol) and magnesium oxide (0.01 mol).
-
Reflux the mixture for 10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling, extract the product with chloroform (25 mL).
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the resulting precipitate from 98% ethanol to yield the pure intermediate 1 .
-
Causality: Magnesium oxide acts as a base to facilitate the initial nucleophilic attack of the pyridine nitrogen onto the phenacyl bromide, followed by an intramolecular cyclization to form the fused imidazole ring.
-
Step 2: Synthesis of 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-sulfonyl chloride (2)
-
In a flask equipped with a dropping funnel, dissolve compound 1 (0.01 mol) in chloroform (10 mL).
-
Cool the solution to -5 °C in an ice-salt bath.
-
Add chlorosulfonic acid (6 mL) dropwise over one hour while maintaining the temperature and stirring.
-
Trustworthiness: The slow, dropwise addition of the highly reactive chlorosulfonic acid at low temperature is critical to control the exothermic reaction and prevent side product formation.
-
-
Continue stirring at room temperature for 15 hours.
-
Carefully pour the reaction mixture into ice/water to quench the excess chlorosulfonic acid and precipitate the product.
-
Filter the precipitate, wash with cold water, and dry at room temperature.
-
Recrystallize from 98% ethanol to obtain the sulfonyl chloride intermediate 2 .
Step 3: General Procedure for the Synthesis of Imidazo[1,2-a]pyridine-sulfonamides (3)
-
Dissolve the sulfonyl chloride 2 (1 equivalent) in a suitable solvent such as pyridine or tetrahydrofuran.
-
Add the desired primary or secondary amine (1.2 equivalents).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final sulfonamide derivative 3 .
Biological Activities and Therapeutic Targets
Derivatives of the this compound scaffold exhibit a remarkable breadth of biological activities, positioning them as valuable leads for multiple therapeutic areas.
Kinase Inhibition in Oncology
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[5] Sulfonamide-containing molecules have shown significant promise as kinase inhibitors.[6]
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth.[7] Several sulfonamide derivatives have been identified as potent VEGFR-2 inhibitors. For example, certain N-(substituted)-4-(thiazolo[4,5-b]quinoxalin-2(3H)-ylideneamino)-benzenesulfonamide derivatives showed inhibitory effects against VEGFR-2 with IC50 values as low as 61.04 nM.[7]
-
CDK/HDAC Dual Inhibition: A novel strategy in cancer therapy is the co-inhibition of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) to achieve synergistic antitumor effects.[8] Recently, 2-aminopyridine-based derivatives have been developed as potent dual inhibitors of CDK9 and HDAC1, with one compound exhibiting IC50 values of 88.4 nM and 168.9 nM, respectively.[8] This dual activity can induce cancer cell apoptosis and cell cycle arrest.[8]
Caption: Simplified VEGFR-2 signaling pathway inhibited by sulfonamide derivatives.
Anticancer Activity via Other Mechanisms
-
PKM2 Activation: Pyruvate kinase M2 (PKM2) is a key enzyme in cancer cell metabolism. Activators of PKM2 can inhibit tumor growth. Novel sulfonamides based on an imidazopyridine scaffold have been identified as potent PKM2 activators and show significant anti-lung cancer activity.[1]
-
Tubulin Polymerization Inhibition: The microtubule network is a critical target for anticancer drugs. Sulfonamide-functionalized pyridine carbothioamides have been designed as tubulin polymerization inhibitors, exhibiting potent cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range.[3]
Antidiabetic Properties
Certain sulfonamide derivatives are effective inhibitors of key carbohydrate-digesting enzymes, α-amylase and α-glucosidase. By inhibiting these enzymes, they can lower post-meal blood glucose levels. Several novel sulfonamide derivatives have demonstrated significantly higher potency against these enzymes than the reference drug acarbose, with IC50 values against α-amylase as low as 28 µM (compared to 148 µM for acarbose).[9]
Antimicrobial Activity
The sulfonamide class of drugs has historical significance as antibacterial agents.[2] This activity extends to modern derivatives. Novel sulfonamides containing a piperidine moiety have shown excellent bactericidal activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), with EC50 values far superior to commercial agents.[10]
Structure-Activity Relationship (SAR) Analysis
Understanding how structural modifications impact biological activity is crucial for rational drug design. SAR studies on this compound derivatives have yielded key insights.
Caption: Key SAR points for the this compound scaffold.
Quantitative SAR Data
The following tables summarize the biological activity of representative derivatives, illustrating key SAR principles.
Table 1: Cytotoxicity of Sulfonamide-Functionalized Pyridine Carbothioamides (Tubulin Inhibitors) [3]
| Compound | R1 Substituent (on Sulfonamide) | R2 Substituent (on Phenyl Ring) | IC50 (MCF-7, µM) | IC50 (PC-3, µM) |
| 3 | -N(CH3)2 | H | 1.2 ± 0.04 | 4.9 ± 0.12 |
| 5 | -NH2 | 2-CH3 | 2.5 ± 0.07 | 4.6 ± 0.11 |
| 6 | -NH2 | 2-OCH3 | 36 ± 3 | 14 ± 2.4 |
| Colchicine | (Reference) | (Reference) | 10.44 ± 0.15 | 7.38 ± 0.15 |
-
Insight: Replacing the -NH2 on the sulfonamide with -N(CH3)2 (Compound 3 ) leads to the most potent cytotoxicity, suggesting this modification is favorable for tubulin inhibition.[3]
Table 2: Antibacterial Activity of Piperidine-Containing Sulfonamides against Xoo [10]
| Compound | R Group on Benzene Ring | EC50 (µg/mL) |
| A10 | 2-CF3 | 2.65 |
| A1 | H | 6.84 |
| A19 | 4-CH3 | 10.98 |
| BT (Reference) | - | 42.38 |
| TC (Reference) | - | 64.50 |
-
Insight: The presence and position of electron-withdrawing groups on the benzene ring attached to the sulfonamide dramatically influence antibacterial activity. A trifluoromethyl group at the ortho-position (Compound A10 ) provides the highest potency.[10]
Key Experimental Protocols
Reproducible and validated assays are essential for evaluating the potential of new chemical entities.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This protocol provides a framework for measuring the ability of a compound to inhibit a specific kinase.
-
Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare solutions of the kinase (VEGFR-2), the peptide substrate, and ATP.
-
Compound Incubation: Add the test compound (from a dilution series) to the wells of a 96-well plate.
-
Reaction Initiation: Add the VEGFR-2 enzyme and the peptide substrate to the wells and incubate for 10 minutes at room temperature.
-
Phosphorylation: Start the kinase reaction by adding ATP. Incubate for a specified time (e.g., 30-60 minutes) at 30 °C.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining. A lower signal indicates higher kinase activity (more ATP consumed).
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Self-Validation: The protocol must include positive controls (a known inhibitor, e.g., Sorafenib) and negative controls (DMSO vehicle) to ensure the assay is performing correctly.[7]
-
Protocol 3: Cell Proliferation Assay (MTT Assay)
This is a colorimetric assay for assessing the cytotoxic effect of compounds on cancer cells.[4]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Future Perspectives and Conclusion
The this compound scaffold is a proven platform for the development of potent and selective modulators of various biological targets. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its favorable physicochemical properties make it an attractive starting point for lead optimization.
Future research will likely focus on:
-
Multi-Target Ligands: Expanding the development of dual inhibitors (e.g., CDK/HDAC) to tackle complex diseases and overcome drug resistance.[8]
-
Improving Selectivity: Fine-tuning the scaffold to achieve greater selectivity for specific kinase isoforms or microbial enzymes to minimize off-target effects.
-
New Therapeutic Areas: Exploring the utility of these derivatives in other areas, such as neurodegenerative diseases and inflammatory disorders.
References
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Biftu, T., et al. (2015). Structure-activity-relationship of amide and sulfonamide analogs of omarigliptin. Bioorganic & Medicinal Chemistry Letters, 25(24), 5767-71. [Link]
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Caldwell, W. T., & Kornfeld, E. C. (1942). Substituted 2-Sulfonamido-5-aminopyridines. Journal of the American Chemical Society, 64(7), 1695-1698. [Link]
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Ahamed, M. A. B., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry, 13(2), 519-539. [Link]
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Das, R., et al. (2023). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry. [Link]
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Al-Gharabli, S. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Pharmapproach. Retrieved January 17, 2026, from [Link]
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Griffin, R. J., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 8(10), 2377-91. [Link]
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Abdel-Maksoud, M. S., et al. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. Molecules, 28(4), 1925. [Link]
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Ahamed, M. A. B., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. ResearchGate. [Link]
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Kumar, A., et al. (2024). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Advances, 14(1), 1-16. [Link]
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Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245. [Link]
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Synthesis of 2-aminopyridine substituted benzene sulphonamides. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Abdel-Maksoud, M. S., et al. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. PMC. [Link]
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Taha, M., et al. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 29(10), 2329. [Link]
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Spectroscopic data (NMR, IR, MS) of 5-Aminopyridine-2-sulfonamide
An In-Depth Technical Guide to the Spectroscopic Profile of 5-Aminopyridine-2-sulfonamide
Introduction
This compound is a heterocyclic aromatic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. As a derivative of both pyridine and sulfonamide, it incorporates two pharmacologically important scaffolds. The pyridine ring is a cornerstone of numerous drugs, while the sulfonamide group is a classic pharmacophore known for its antibacterial properties and beyond[1]. Accurate and comprehensive characterization of this molecule is paramount for its application in drug discovery, process development, and quality control.
This technical guide provides a detailed analysis of the key spectroscopic data for this compound, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The data presented herein is a synthesis of established spectroscopic principles and data from analogous structures, offering a robust predictive profile for researchers. We will delve into the causality behind the expected spectral features, providing a framework for the structural elucidation and verification of this compound.
Molecular Structure and Key Features
To interpret the spectroscopic data, it is essential to first understand the molecular architecture of this compound.
-
Molecular Formula: C₅H₇N₃O₂S[2]
-
Molecular Weight: 173.20 g/mol [2]
-
Core Scaffolds: A pyridine ring substituted with an amino group (-NH₂) at the 5-position and a sulfonamide group (-SO₂NH₂) at the 2-position.
-
Functional Groups:
-
Primary aromatic amine (-NH₂)
-
Sulfonamide (-SO₂NH₂)
-
Aromatic pyridine ring
-
The electronic environment of the pyridine ring is significantly influenced by the electron-donating amino group and the electron-withdrawing sulfonamide group. This interplay dictates the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in mass spectrometry.
Caption: Chemical structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern, which is crucial for confirming the molecular formula and connectivity.
Experimental Protocol: Electrospray Ionization (ESI)
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Utilize an Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Ionization Mode: Positive ion mode ([M+H]⁺) is typically preferred for molecules with basic nitrogen atoms like pyridine and amines, as they are readily protonated.
-
Analysis: Acquire a full scan mass spectrum to identify the protonated molecular ion. Subsequently, perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and elucidate the structure.
Expertise & Causality: ESI is the technique of choice as it is a "soft" ionization method, minimizing premature fragmentation and ensuring the observation of the molecular ion. The acidic protons of the mobile phase readily protonate the basic nitrogen of the pyridine ring, making positive mode detection highly sensitive.
Predicted Mass Spectrum Data
The protonated molecular ion ([M+H]⁺) is expected at an m/z of approximately 174.03.
| Predicted m/z | Ion Formula | Identity / Proposed Fragment | Notes |
| 174.03 | [C₅H₈N₃O₂S]⁺ | [M+H]⁺ | Protonated Molecular Ion |
| 157.06 | [C₅H₇N₂O₂S]⁺ | [M+H - NH₃]⁺ | Loss of ammonia from the sulfonamide and/or amino group |
| 109.04 | [C₅H₅N₂S]⁺ | [M+H - SO₂]⁺ | Loss of sulfur dioxide, a common fragmentation for aromatic sulfonamides[3] |
| 93.05 | [C₅H₅N₂]⁺ | [C₅H₄N-NH₂]⁺ | Cleavage of the C-S bond, loss of SO₂NH₂ radical |
Proposed Fragmentation Pathway
The fragmentation of sulfonamides under ESI-MS/MS conditions often involves cleavage at the C-S and S-N bonds[4][5]. A key fragmentation pathway involves the rearrangement and subsequent elimination of SO₂[3].
Caption: Key ESI-MS fragmentation pathways for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.
Expertise & Causality: ATR-FTIR is a rapid and convenient method for solid samples, requiring minimal preparation. The resulting spectrum will reveal characteristic absorption bands for the N-H, S=O, and aromatic ring vibrations.
Predicted IR Absorption Data
The IR spectrum is expected to be dominated by strong absorptions from the sulfonamide and amine groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale |
| 3480 - 3300 | Medium-Strong | N-H Asymmetric & Symmetric Stretch | Characteristic of the primary amine (-NH₂) and sulfonamide (-SO₂NH₂) groups[6][7]. Two distinct bands are expected. |
| 3300 - 3200 | Medium | N-H Stretch | Can be attributed to the sulfonamide N-H[8]. |
| 1640 - 1600 | Medium-Strong | N-H Scissoring (Bending) | Bending vibration of the primary amine group[6]. |
| 1600 - 1450 | Medium-Strong | C=C and C=N Stretching | Aromatic ring vibrations of the pyridine core[9]. |
| 1350 - 1310 | Strong | Asymmetric SO₂ Stretching | A highly characteristic and strong band for the sulfonamide group[6][10]. |
| 1180 - 1140 | Strong | Symmetric SO₂ Stretching | The second characteristic strong band for the sulfonamide group[6][10]. |
| ~850 - 750 | Medium | C-H Out-of-plane Bending | Aromatic C-H bending, indicative of the substitution pattern on the pyridine ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information for structural elucidation, revealing the chemical environment, connectivity, and number of protons and carbons in the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
-
2D NMR (Optional but Recommended): Experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used for unambiguous assignment.
-
Expertise & Causality: DMSO-d₆ is the solvent of choice because it effectively dissolves polar compounds like this compound and, importantly, its residual water peak does not obscure the signals from the exchangeable N-H protons of the amine and sulfonamide groups. These protons will appear as broad singlets and can be confirmed by a D₂O exchange experiment, where they would disappear from the spectrum.
Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
The pyridine ring protons will exhibit a characteristic splitting pattern. The chemical shifts are influenced by the electronic effects of the substituents.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration |
| H-6 | ~8.15 | d (doublet) | J = 2.4 | 1H |
| H-4 | ~7.30 | dd (doublet of doublets) | J = 8.8, 2.4 | 1H |
| H-3 | ~7.15 | d (doublet) | J = 8.8 | 1H |
| SO₂NH₂ | ~7.0 (broad) | s (singlet) | - | 2H |
| NH₂ | ~5.8 (broad) | s (singlet) | - | 2H |
-
H-6: Appears most downfield due to its proximity to the electronegative ring nitrogen and the sulfonamide group. It is split into a doublet by H-4 (meta coupling).
-
H-4: Coupled to both H-3 (ortho coupling) and H-6 (meta coupling), resulting in a doublet of doublets.
-
H-3: Appears most upfield, split into a doublet by H-4 (ortho coupling).
-
-NH₂ and -SO₂NH₂: These protons are exchangeable and will appear as broad singlets. Their chemical shift can vary with concentration and temperature.
Predicted ¹³C NMR Spectroscopic Data (101 MHz, DMSO-d₆)
The carbon chemical shifts reflect the electron density at each position.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C-2 | ~160 | Attached to the strongly electron-withdrawing sulfonamide group and ring nitrogen. |
| C-5 | ~150 | Attached to the electron-donating amino group. |
| C-6 | ~135 | Influenced by the adjacent ring nitrogen. |
| C-3 | ~120 | Shielded relative to other carbons. |
| C-4 | ~115 | Influenced by the adjacent amino group. |
Integrated Spectroscopic Workflow
A self-validating workflow ensures the highest confidence in structural confirmation.
Caption: Integrated workflow for the spectroscopic characterization of the target molecule.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and structural confirmation of this compound. The predicted data, derived from foundational principles and analysis of related structures, indicates a unique spectral fingerprint. Mass spectrometry confirms the molecular weight and key fragmentation pathways. IR spectroscopy identifies the critical amine and sulfonamide functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide unambiguous evidence for the precise arrangement of atoms and the substitution pattern on the pyridine ring. This integrated approach ensures high confidence in the characterization of this important chemical entity, serving as a vital resource for researchers in the field.
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
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Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin. (n.d.). CORE. Retrieved from [Link]
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Foreword: Charting the Unexplored Potential of a Versatile Scaffold
An In-Depth Technical Guide to the Potential Therapeutic Applications of 5-Aminopyridine-2-sulfonamide
In the landscape of medicinal chemistry, the sulfonamide and aminopyridine moieties are foundational pillars, each contributing to a vast portfolio of approved therapeutics. The compound this compound, which elegantly combines both of these privileged structures, represents a compelling yet underexplored molecule. While extensive research exists for its constituent parts, dedicated studies on this specific chemical entity are sparse.
This technical guide, therefore, ventures into the realm of informed potential. It is designed for researchers, scientists, and drug development professionals who see opportunity in the underexplored. By deconstructing the molecule into its functional components and drawing parallels from well-documented analogs, we will build a scientifically grounded rationale for its potential therapeutic applications. This document serves not as a summary of existing data, but as a roadmap for future investigation, complete with the methodologies required to empirically validate these hypotheses.
Molecular Profile of this compound
To embark on a rational exploration of therapeutic potential, we must first understand the fundamental characteristics of the molecule itself.
Chemical and Physical Properties
This compound is a small molecule whose structure suggests favorable drug-like properties. A summary of its key identifiers and computed properties is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 64356-57-6 | PubChem[1] |
| Molecular Formula | C₅H₇N₃O₂S | PubChem[1] |
| Molecular Weight | 173.20 g/mol | PubChem[1] |
| Topological Polar Surface Area | 107 Ų | PubChem[1] |
| LogP (Computed) | -0.9 | PubChem[1] |
The low molecular weight and moderate polar surface area suggest the potential for good cell permeability and oral bioavailability, making it an attractive starting point for drug discovery.
Structural Dissection: The Pharmacophoric Moieties
The therapeutic potential of this compound can be inferred from its two key structural components:
-
The Sulfonamide Group (-SO₂NH₂): This functional group is the cornerstone of "sulfa drugs" and is renowned for its ability to act as a structural mimic of p-aminobenzoic acid (PABA).[2] This mimicry is the basis for the antibacterial activity of many sulfonamides.[2] Beyond this, the sulfonamide moiety is a key feature in drugs targeting carbonic anhydrase, cyclooxygenase-2 (COX-2), and various proteases.[3][4]
-
The 2-Aminopyridine Ring: This heterocyclic motif is a "privileged structure" in medicinal chemistry, frequently found in compounds that modulate kinases, ion channels, and other enzyme classes. Its nitrogen atoms can act as hydrogen bond acceptors, while the amino group can be a crucial hydrogen bond donor, facilitating precise interactions within protein binding pockets. Derivatives of 2-aminopyridine have shown promise as potent anticancer agents.[5]
The combination of these two pharmacophores in a single, compact structure provides a rich basis for hypothesizing multiple, distinct biological activities.
Potential Therapeutic Application I: Broad-Spectrum Antibacterial Agent
The most direct hypothesis, based on the sulfonamide moiety, is that this compound functions as an antibacterial agent.
Postulated Mechanism of Action
The canonical mechanism for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthetase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[2][6] Bacteria must synthesize their own folate, whereas humans acquire it from their diet, providing a selective therapeutic window.[7] By mimicking the natural substrate PABA, the sulfonamide drug binds to the active site of DHPS, halting the production of dihydropteroic acid and, consequently, tetrahydrofolate—a vital precursor for nucleotide synthesis.[6] This cessation of nucleotide production prevents bacterial replication, resulting in a bacteriostatic effect.[7]
Caption: Postulated inhibition of the bacterial folic acid synthesis pathway.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol is a self-validating system to determine the bacteriostatic activity of the compound.
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target bacterial strain.
Materials:
-
This compound (test compound)
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Positive control antibiotic (e.g., Sulfamethoxazole)
-
Negative control (DMSO or vehicle)
Methodology:
-
Preparation of Inoculum: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in MHB, ranging from 256 µg/mL to 0.5 µg/mL.
-
Plate Setup:
-
Add 100 µL of MHB to each well of a 96-well plate.
-
Add 100 µL of the highest compound concentration to the first column and perform serial dilutions across the plate, discarding 100 µL from the last column.
-
Add 10 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (Sulfamethoxazole), a negative control (vehicle only), and a sterility control (MHB only).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.
Potential Therapeutic Application II: Anticancer Agent
The convergence of the sulfonamide and aminopyridine scaffolds strongly suggests potential applications in oncology.
Postulated Mechanisms of Action
Several plausible anticancer mechanisms can be hypothesized:
-
Carbonic Anhydrase (CA) Inhibition: Certain CA isozymes (e.g., CA IX and XII) are overexpressed in hypoxic tumors and contribute to acidification of the tumor microenvironment, promoting invasion and metastasis. Sulfonamides are the canonical inhibitors of CAs.[3] this compound could potentially inhibit these tumor-associated CAs, disrupting pH regulation and suppressing tumor growth.
-
Pyruvate Kinase M2 (PKM2) Activation: PKM2 is a key enzyme in cancer metabolism, often existing in a low-activity dimeric state that diverts glucose metabolites towards anabolic processes (the Warburg effect). Recent studies have identified novel sulfonamide derivatives as potent activators of PKM2, forcing it into its highly active tetrameric state.[8] This re-engages aerobic glycolysis, reduces lactate production, and can induce apoptosis in cancer cells.[8]
-
Kinase Inhibition: The 2-aminopyridine scaffold is a well-established component of many kinase inhibitors. For example, derivatives have been developed as potent dual inhibitors of cyclin-dependent kinases (CDK) and histone deacetylases (HDAC), which synergize to produce enhanced antitumor effects.[5]
Experimental Workflow: Screening for Anticancer Activity
A tiered approach is essential for efficiently screening and validating potential anticancer activity.
Caption: A logical workflow for screening and validating anticancer potential.
Experimental Protocol: In Vitro Cancer Cell Viability (MTT Assay)
Objective: To quantify the cytotoxic or cytostatic effect of this compound on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound and controls (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Other Potential Therapeutic Avenues
The versatility of the core scaffolds suggests further therapeutic possibilities worth exploring:
-
Anti-inflammatory Agents: Certain sulfonamides are selective inhibitors of COX-2, an enzyme involved in inflammation and pain, offering a potential application in treating inflammatory diseases.[9]
-
Diuretics: A significant class of diuretics is based on the sulfonamide structure, acting on the kidney to increase water and salt excretion. This could be relevant for cardiovascular conditions.[7]
-
Anticonvulsants: Some sulfonamide-containing drugs are used to treat seizures, suggesting a potential role in neurological disorders.[7]
Synthesis and Characterization
A plausible and efficient synthesis route can be adapted from established methods for creating sulfonamide derivatives from aminopyridines.[10]
Representative Synthesis Protocol
Objective: To synthesize this compound from 2,5-diaminopyridine.
Reaction Scheme:
-
Diazotization: 2,5-diaminopyridine is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures (0-5°C) to convert the 2-amino group into a diazonium salt.
-
Sulfonylation: The resulting diazonium salt solution is added to a solution of sulfur dioxide (SO₂) in acetic acid saturated with copper(I) chloride (CuCl), which catalyzes the introduction of a sulfonyl chloride group (-SO₂Cl) at the 2-position.
-
Amidation: The intermediate 5-amino-2-pyridinesulfonyl chloride is then treated with aqueous ammonia (NH₄OH) to convert the sulfonyl chloride into the final sulfonamide (-SO₂NH₂).
Purification and Characterization:
-
The final product would be purified using recrystallization or column chromatography.
-
Structural confirmation would be achieved using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
FTIR Spectroscopy: To identify the characteristic vibrational frequencies of the sulfonamide and amino groups.
-
Conclusion and Future Directions
This compound stands at an exciting intersection of well-established medicinal chemistry principles and untapped therapeutic potential. Based on a rigorous analysis of its constituent pharmacophores, strong scientific rationales exist for its investigation as an antibacterial , anticancer , and potentially anti-inflammatory or neurological agent.
The immediate path forward is clear: empirical validation. The synthesis of the compound followed by the execution of the screening workflows and protocols detailed in this guide will provide the crucial data needed to move from hypothesis to evidence. Specifically, initial broad-spectrum antibacterial and anticancer cell line screening will be instrumental in directing further, more focused mechanistic studies. This molecule represents a low-hanging fruit for discovery programs, offering a high probability of biological activity and a clear path for development.
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Al-Lami, H. S., et al. (2024). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Moroccan Journal of Chemistry. [Link]
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Javed, B., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports. [Link]
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Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]
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Shomu's Biology. (2014). Sulfonamides mode of action. YouTube. [Link]
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Aljuhani, A., et al. (2024). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Moroccan Journal of Chemistry. [Link]
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Amer Sallal, Z., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. ResearchGate. [Link]
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Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]
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Kumar, A., et al. (2024). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry. [Link]
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Methodological & Application
Application Note: A Validated Synthesis Protocol for 5-Aminopyridine-2-sulfonamide
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of 5-Aminopyridine-2-sulfonamide, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The protocol is designed for researchers and scientists in organic synthesis and pharmaceutical development. The synthetic strategy is a robust, multi-step process commencing from 2-aminopyridine. It involves a sequence of protection, nitration, reduction, diazotization, sulfonation, amination, and final deprotection. Each step is detailed with theoretical rationale, procedural specifics, safety precautions, and methods for characterization. The aim is to provide a self-validating and reproducible protocol grounded in established chemical principles.
Introduction and Significance
Sulfonamide-containing heterocyclic scaffolds are cornerstones in modern pharmacology, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer properties[1][2]. The pyridine ring, in particular, is a "privileged scaffold" known to enhance pharmacokinetic profiles and target binding affinity through its hydrogen bonding capabilities[1]. This compound combines these two critical pharmacophores, making it a highly sought-after intermediate for the synthesis of novel therapeutic agents.
This application note details a logical and validated synthetic pathway designed to be both efficient and scalable. The chosen route prioritizes the use of readily available starting materials and well-understood chemical transformations to ensure high purity and yield of the final product.
Overall Synthetic Strategy
The synthesis of this compound from 2-aminopyridine is accomplished via a five-step sequence. The core logic is to first install the required functional groups onto the pyridine ring under controlled conditions and then perform the necessary chemical transformations. The amino group of the starting material is initially protected as an acetamide to direct the subsequent electrophilic nitration to the 5-position and to prevent unwanted side reactions.
Caption: High-level overview of the synthetic pathway.
Detailed Experimental Protocols
Safety Precaution: This protocol involves the use of strong acids, corrosive reagents, and potentially energetic intermediates (diazonium salts). All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Part 1: Synthesis of 2-Acetamido-5-nitropyridine (Intermediate A)
-
Principle and Rationale: The amino group of 2-aminopyridine is a strong activating group that can lead to uncontrolled reactions and oxidation during nitration. Protection via acetylation with acetic anhydride forms 2-acetamidopyridine. This moderates the activating effect and ensures selective nitration at the C5 position (para to the directing group). The reaction is typically exothermic[3].
-
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (9.4 g, 0.1 mol).
-
Carefully add acetic anhydride (21 mL, 0.22 mol) to the flask.
-
Stir the mixture. An exothermic reaction will occur. Maintain the temperature between 45-60°C using a water bath for cooling if necessary[3].
-
After the initial exotherm subsides, continue stirring at this temperature for 2 hours to ensure the reaction goes to completion.
-
Allow the reaction mixture to cool to room temperature, then pour it slowly into 200 mL of ice-cold water while stirring vigorously.
-
The product, 2-acetamidopyridine, will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water (2 x 50 mL).
-
Dry the product in a vacuum oven at 50°C. The expected yield is typically high (>95%).
-
-
Principle and Rationale: This is a classic electrophilic aromatic substitution. A nitrating mixture of concentrated sulfuric acid and fuming nitric acid generates the highly electrophilic nitronium ion (NO₂⁺). The acetamido group directs the substitution to the 5-position. The reaction must be performed at low temperatures to control the rate and prevent over-nitration.
-
Protocol:
-
In a 500 mL three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (113 mL). Cool the flask in an ice-salt bath to 0°C.
-
Slowly add the dried 2-acetamidopyridine (13.6 g, 0.1 mol) in portions, ensuring the temperature does not exceed 10°C.
-
Once all the 2-acetamidopyridine has dissolved, slowly add fuming nitric acid (14.6 mL) dropwise from the dropping funnel. Maintain the internal temperature below 10°C throughout the addition.
-
After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
The yellow solid product, 2-acetamido-5-nitropyridine, will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.
-
Dry the product under vacuum.
-
Part 2: Synthesis of 5-Nitropyridine-2-sulfonamide (Intermediate B)
This stage involves a sequence of deprotection, diazotization, conversion to a sulfonyl chloride, and subsequent amination.
-
Principle and Rationale: The acetyl protecting group is removed via acid-catalyzed hydrolysis to regenerate the free amino group, yielding 2-amino-5-nitropyridine. This is necessary for the subsequent diazotization reaction.
-
Protocol:
-
Combine the 2-acetamido-5-nitropyridine (9.0 g, 0.05 mol) with 50 mL of 20% aqueous hydrochloric acid in a 100 mL round-bottom flask.
-
Heat the mixture to reflux (approx. 100-110°C) for 1 hour. The solid should dissolve to form a clear solution.
-
Cool the solution in an ice bath. Carefully neutralize the solution by the slow addition of powdered anhydrous sodium carbonate or dropwise addition of concentrated ammonium hydroxide until the pH is approximately 8.
-
The product, 2-amino-5-nitropyridine, will precipitate as a yellow solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Principle and Rationale: This is a Sandmeyer-type reaction. The 2-amino group is converted to a diazonium salt (-N₂⁺) using sodium nitrite in an acidic medium. The diazonium salt is an excellent leaving group and is subsequently displaced by a sulfonyl chloride group using sulfur dioxide in the presence of a copper(I) chloride catalyst. This indirect method is necessary as direct chlorosulfonation of the pyridine ring is often unselective and harsh.
-
Protocol:
-
Preparation of Diazonium Salt: In a 250 mL beaker, suspend 2-amino-5-nitropyridine (6.95 g, 0.05 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL). Cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled solution of sodium nitrite (3.8 g, 0.055 mol) in 10 mL of water dropwise, keeping the temperature below 5°C. Stir for 30 minutes after addition is complete.
-
Preparation of Catalyst Solution: In a separate 500 mL flask, dissolve copper(I) chloride (2.5 g) in 50 mL of concentrated hydrochloric acid. Pass sulfur dioxide (SO₂) gas through this solution until it is saturated.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the SO₂-saturated catalyst solution with vigorous stirring. The temperature should be maintained at or below room temperature. Nitrogen gas will evolve.
-
Stir the reaction mixture for 2-3 hours at room temperature.
-
Extract the product into dichloromethane (3 x 50 mL). Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude 5-nitropyridine-2-sulfonyl chloride. This intermediate is often used directly in the next step without extensive purification.
-
-
Principle and Rationale: The sulfonyl chloride is a highly reactive electrophile. It readily reacts with a nucleophile like ammonia to form the sulfonamide via a nucleophilic acyl substitution-like mechanism. An excess of ammonia is used to react with the sulfonyl chloride and to neutralize the HCl byproduct[1][4].
-
Protocol:
-
Dissolve the crude 5-nitropyridine-2-sulfonyl chloride from the previous step in 50 mL of acetone.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add 50 mL of cold, concentrated aqueous ammonia (28-30%) dropwise with vigorous stirring. A precipitate will form.
-
Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for another hour.
-
Pour the mixture into 200 mL of cold water.
-
Collect the precipitated solid, 5-nitropyridine-2-sulfonamide, by vacuum filtration. Wash the solid with cold water and dry it thoroughly.
-
Part 3: Synthesis of this compound (Final Product)
-
Principle and Rationale: The final step is the reduction of the aromatic nitro group to the corresponding primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method that is compatible with the sulfonamide functional group.
-
Protocol:
-
In a hydrogenation flask (Parr shaker), combine the 5-nitropyridine-2-sulfonamide (e.g., 5.0 g) with 100 mL of ethanol or methanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the nitro compound, ~0.5 g).
-
Pressurize the vessel with hydrogen gas (H₂) to 50 psi.
-
Shake the reaction mixture at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC.
-
Once the reaction is complete (typically 4-6 hours), carefully vent the hydrogen gas and purge the vessel with nitrogen or argon.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional solvent (ethanol or methanol).
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.
-
The product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford a pure solid.
-
Characterization and Data
The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₅H₇N₃O₂S | 173.20 | Off-white to pale yellow solid |
-
¹H NMR, ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared Spectroscopy (IR): To identify characteristic functional groups (e.g., N-H stretches for amine and sulfonamide, S=O stretches).
-
Melting Point (MP): To assess purity.
Experimental Workflow Visualization
Caption: Detailed experimental workflow from starting material to purified product.
References
-
PrepChem. Synthesis of 2-acetamido-5-chloropyridine. Available at: [Link]
- Ahamed, L. S., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis. Moroccan Journal of Chemistry, 13(2).
-
PubChem. 4-Aminopyridine-2-sulfonamide. National Center for Biotechnology Information. Available at: [Link]
- Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439.
- Barrio, P., et al. (2020). Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway.
- ResearchGate. 2-Sulfonamidopyridine C-region Analogs of 2-(3-Fluoro-4-methylsulfonamidophenyl)propanamides as Potent TRPV1 Antagonists. (2016).
- Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions.
- Ahamed, L. S., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine. Moroccan Journal of Chemistry.
- Google Patents. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine.
- Dissertation. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (2013).
- Google Patents. CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
- ResearchGate. Synthesis of 2-aminopyridine substituted benzene sulphonamides.
- CABI Digital Library. Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. (2012).
- Google Patents. US20030236437A1 - Process to prepare sulfonamides.
- Roy, S., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Microbiology, 204(4).
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- 3. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine - Google Patents [patents.google.com]
- 4. US20030236437A1 - Process to prepare sulfonamides - Google Patents [patents.google.com]
How to use 5-Aminopyridine-2-sulfonamide in cell culture
An Application and Protocol Guide for the Use of 5-Aminopyridine-2-sulfonamide in Cell Culture
Introduction
This compound is a small molecule that belongs to the broader class of sulfonamides, compounds renowned for their diverse and significant biological activities.[1][2] The structure integrates a pyridine ring, a class of compounds known to interact with various biological targets including ion channels, with a sulfonamide moiety, a pharmacophore present in numerous antibacterial, anti-inflammatory, and anticancer agents.[1][3][4][5] This unique combination makes this compound a compound of interest for researchers in cell biology and drug development, particularly for screening its potential effects on cell viability, proliferation, and fundamental signaling pathways.
This guide provides a comprehensive overview of the technical considerations and detailed protocols for utilizing this compound in a cell culture setting. It is designed for researchers, scientists, and drug development professionals seeking to investigate its biological effects.
Physicochemical Properties and Handling
Proper handling and storage are critical for ensuring the compound's stability and the reproducibility of experimental results. The key properties are summarized below.
| Property | Data | Source |
| Chemical Name | This compound | [6] |
| CAS Number | 64356-57-6 | [6] |
| Molecular Formula | C₅H₇N₃O₂S | [6] |
| Molecular Weight | 173.20 g/mol | [6] |
| Physical Form | Powder | [7] |
| Storage Temperature | Room Temperature (for solid); -20°C or -80°C (for stock solution) | [7] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [4] |
Expert Insight: While the solid form is stable at room temperature, long-term stability is best achieved by storing it in a cool, dry place. Once dissolved into a stock solution, it is imperative to aliquot and freeze it to prevent degradation from repeated freeze-thaw cycles.
Proposed Mechanism of Action
The biological activity of this compound is not extensively characterized in the literature, but its mechanism can be hypothesized based on its structural components.
-
Ion Channel Modulation: The aminopyridine scaffold is a well-known feature of ion channel modulators.[8] For instance, 4-aminopyridine is a classical blocker of voltage-gated potassium (Kᵥ) channels.[8] These channels are crucial for maintaining cell membrane potential, and their dysregulation can impact a wide array of cellular processes including proliferation, apoptosis, and signaling.[9]
-
Enzyme Inhibition & Signaling Disruption: The sulfonamide group is present in a vast number of enzyme inhibitors.[1][5] For example, certain sulfonamides inhibit carbonic anhydrases or disrupt microtubule assembly, processes vital for cell growth and division.[3] Furthermore, some sulfonamide derivatives have been shown to activate tumor pyruvate kinase M2 (PKM2) or inhibit VEGFR-2, both key targets in cancer metabolism and angiogenesis.[4][5]
Given these properties, a plausible mechanism is that this compound may exert its effects by modulating ion channel activity, which in turn disrupts downstream intracellular signaling cascades essential for cell survival and proliferation, such as the Ras/ERK pathway.[10]
Caption: Conceptual signaling pathway for this compound.
Protocol 1: Preparation of Stock Solutions
This protocol details the preparation of a concentrated stock solution, which is essential for accurate and repeatable dosing in cell culture experiments. The use of a high-concentration stock minimizes the volume of solvent (DMSO) added to the cell culture medium, thereby reducing potential solvent-induced cytotoxicity.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance and appropriate personal protective equipment (PPE)
Procedure:
-
Calculation: Determine the mass of the compound needed to prepare a stock solution of a desired concentration (e.g., 10 mM or 50 mM).
-
Formula: Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Example (for 10 mL of a 10 mM stock): Mass = 0.010 mol/L × 0.010 L × 173.20 g/mol = 0.01732 g = 17.32 mg.
-
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume of DMSO to the tube. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional but Recommended): If the solution needs to be sterile, filter it through a 0.22 µm syringe filter into a new sterile tube. This is crucial if the stock will be added directly to large volumes of media.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. Store the aliquots at -20°C or -80°C. This prevents degradation from multiple freeze-thaw cycles.
Trustworthiness Check: Always label aliquots clearly with the compound name, concentration, solvent, and date of preparation.
Protocol 2: Cell Viability and Cytotoxicity Assessment using MTT Assay
The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11] It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[11][12] This protocol is designed to determine the IC₅₀ (half-maximal inhibitory concentration) of this compound.
Caption: General workflow for an MTT-based cytotoxicity assay.
Materials:
-
Cells of interest (e.g., MCF-7, HepG2, HeLa) cultured in appropriate complete medium.[3]
-
Sterile 96-well flat-bottom cell culture plates.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
MTT reagent (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
Positive control (e.g., Doxorubicin or another known cytotoxic agent).[13]
-
Multichannel pipette and sterile tips.
-
Microplate reader capable of measuring absorbance at ~570 nm.
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Include wells for "cells only" (negative control), "medium only" (blank), and positive control.
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cells to attach and resume growth.[14]
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium. A common starting range is from 0.1 µM to 1000 µM.[3]
-
Causality Note: The goal is to create a dose-response curve. A wide range of concentrations ensures that the full curve, from no effect to maximum effect, is captured.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (typically ≤0.5%).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the compound dilutions, vehicle control (medium with DMSO), or positive control.
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of ~630 nm if available to reduce background noise.
-
Data Analysis:
-
Background Subtraction: Subtract the average absorbance of the "medium only" (blank) wells from all other readings.
-
Calculate Percent Viability:
-
Formula: % Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] × 100
-
-
Generate Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.
-
Determine IC₅₀: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC₅₀ value. The IC₅₀ is the concentration of the compound that reduces cell viability by 50%.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully. Avoid using the outermost wells of the plate. |
| No cytotoxic effect observed | Compound concentration is too low; Compound is inactive in the chosen cell line; Incubation time is too short. | Test a higher range of concentrations. Screen against a panel of different cell lines. Increase the incubation time (e.g., to 72 hours). |
| Vehicle control shows toxicity | DMSO concentration is too high; DMSO batch is contaminated. | Ensure the final DMSO concentration is ≤0.5%. Use a new, unopened bottle of cell culture-grade DMSO. |
| Low signal (absorbance) in all wells | Cell seeding density is too low; Cells are not healthy; MTT reagent is degraded. | Optimize cell seeding density. Check cell health and passage number before starting the experiment. Use fresh or properly stored MTT reagent. |
Summary
This compound is a compound with potential for biological activity discovery, likely through the modulation of ion channels and other key cellular pathways. A systematic approach, beginning with proper stock solution preparation and followed by a robust cytotoxicity screen like the MTT assay, is crucial for characterizing its effects on cells. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the cellular impact of this and other novel sulfonamide compounds, ensuring that the generated data is both reliable and reproducible.
References
- Ahamed, M. N. R., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry, 13(2), 519-539.
-
Asif, M. (2014). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 13(3), 941–951. [Link]
-
Khan, A. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Arabian Journal of Chemistry, 14(11), 103423. [Link]
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Wu, S.-N., et al. (2022). Ion Channels as a Potential Target in Pharmaceutical Designs. Pharmaceuticals, 15(10), 1269. [Link]
-
Wilson, C., et al. (2021). Ion Channels as Therapeutic Targets for Viral Infections: Further Discoveries and Future Perspectives. Viruses, 13(10), 2033. [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2024). Journal of Drug and Pharmaceutical Science. [Link]
-
Kaur, G., et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. International Journal of Pharmaceutical and Bio-Medical Science. [Link]
-
Abdel-Wahab, B. F., et al. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. Molecules, 28(4), 1836. [Link]
-
Ahamed, M. N. R., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Alexander, S. P. H., et al. (2013). The Concise Guide to Pharmacology 2013/14: Ion Channels. British Journal of Pharmacology, 170(8), 1459–1581. [Link]
-
Latorre, R., et al. (2017). Regulation of Ion Channels by Pyridine Nucleotides. Journal of Biological Chemistry, 292(27), 11239–11248. [Link]
-
Keri, R. S., et al. (2023). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry, 14(11), 2209–2225. [Link]
-
Ostroumova, O. S., & Schagina, L. V. (2021). Alkaloids Modulate the Functioning of Ion Channels Produced by Antimicrobial Agents via an Influence on the Lipid Host. Frontiers in Cell and Developmental Biology, 9, 755913. [Link]
-
Al-Ostath, A. I., et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Pharmaceuticals, 17(11), 1487. [Link]
-
Al-Salahi, R., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 28(20), 7119. [Link]
-
Li, H. (2014). BNRF GENERAL CELL CULTURE PROTOCOL. WVU Shared Research Facilities. [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
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Bal-Price, A., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Toxics, 12(10), 785. [Link]
-
Shi, X., et al. (2022). 5-Aminoimidazole-4-carboxamide ribonucleotide formyltransferase/inosine monophosphate cyclohydrolase promotes pulmonary arterial smooth muscle cell proliferation via the Ras signaling pathway. Journal of Biological Chemistry, 298(10), 102434. [Link]
-
Liu, H., et al. (2016). Cell Culture Media Impact on Drug Product Solution Stability. Biotechnology Progress, 32(4), 998–1008. [Link]
-
Ahamed, M. N. R., et al. (2024). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Moroccan Journal of Chemistry. [Link]
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Authored by: Senior Application Scientist, Pharmaceutical Analytics Division
An Application Note on Analytical Strategies for the Quantification of 5-Aminopyridine-2-sulfonamide
Abstract
This comprehensive guide provides detailed analytical methodologies for the accurate and precise quantification of this compound, a compound of interest in pharmaceutical development and quality control. Recognizing the criticality of robust analytical data, this document outlines two primary methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis. An alternative spectrophotometric method is also discussed. Each protocol is presented with a focus on the scientific rationale behind experimental choices, ensuring methodological integrity and adherence to international regulatory standards.
Introduction and Physicochemical Profile
This compound is a sulfonamide derivative containing a pyridine ring. The accurate determination of such compounds is crucial, whether it is an active pharmaceutical ingredient (API), an intermediate, or a potential impurity. The presence of a primary aromatic amine and a sulfonamide group dictates its chemical reactivity and analytical behavior.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O₂S | PubChem[1] |
| Molecular Weight | 173.20 g/mol | PubChem[1] |
| Structure | A pyridine ring with an amino group at position 5 and a sulfonamide group at position 2. | Inferred |
| Key Functional Groups | Primary Aromatic Amine, Sulfonamide, Pyridine Ring | Inferred |
| Chromophore | The aromatic pyridine ring and amino substituent provide strong UV absorbance, making UV-based detection highly suitable. | Inferred |
| Ionization Potential | The basic nitrogen on the pyridine ring and the acidic sulfonamide proton allow for efficient ionization in both positive and negative electrospray ionization (ESI) modes for mass spectrometry. | Inferred |
Core Principles of Method Selection
The choice of an analytical method is governed by its intended purpose, as defined by the Analytical Target Profile (ATP). For routine assays where concentration levels are relatively high, HPLC-UV offers a robust, cost-effective, and reliable solution. For the quantification of trace-level impurities or analysis in complex biological matrices, the superior sensitivity and specificity of LC-MS/MS are indispensable.[2][3] The validation of any chosen method must be performed in accordance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH), to ensure data integrity.[4][5][6][7][8]
Primary Method: Reversed-Phase HPLC with UV Detection
This method is ideal for assay and purity determinations in drug substances and finished products. The principle relies on the separation of the analyte from other components on a nonpolar stationary phase with a polar mobile phase, followed by quantification based on its UV absorbance.
Detailed Experimental Protocol: HPLC-UV
A. Instrumentation and Reagents
-
HPLC System: A quaternary or binary HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Orthophosphoric acid (ACS grade), Reagent grade water (18.2 MΩ·cm).
-
Standard: this compound reference standard of known purity.
B. Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water (pH adjusted to ~3.0) | Provides good peak shape for the basic amine by protonating it and minimizing tailing. |
| Mobile Phase B | Acetonitrile | A common organic modifier providing good elution strength for sulfonamides. |
| Gradient Elution | 0-15 min: 10% to 70% B; 15-17 min: 70% to 10% B; 17-20 min: 10% B | A gradient allows for the elution of potential impurities with different polarities while ensuring the main analyte peak is well-resolved. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds; a full UV scan of the analyte should be performed to determine the absorbance maximum (λmax) for optimal sensitivity.[9] |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
C. Preparation of Solutions
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Solution: Accurately weigh a sample containing an expected amount of the analyte and prepare it in the same diluent to achieve a final concentration within the calibration range.
D. System Suitability Testing (SST) Before sample analysis, inject the working standard (e.g., 10 µg/mL) five times. The system is deemed ready if it meets the following criteria:
-
Tailing Factor (Asymmetry): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
Method Validation Summary (ICH Q2(R2) Framework)
The developed HPLC-UV method must be validated to prove it is fit for its intended purpose.[10][11][12]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte. | Peak purity analysis (DAD), no interference from blank/placebo at the analyte's retention time. |
| Linearity | To show a direct proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The interval providing suitable accuracy, precision, and linearity. | For assay: 80% to 120% of the test concentration. |
| Accuracy | Closeness of test results to the true value. | % Recovery of 98.0% to 102.0% for spiked samples at three levels. |
| Precision | Repeatability (intra-day) and Intermediate Precision (inter-day/analyst). | %RSD ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Quantitation (LOQ) | The lowest amount that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. |
| Limit of Detection (LOD) | The lowest amount that can be detected but not necessarily quantified. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | %RSD of results should remain within specifications when parameters like pH, flow rate, or column temperature are slightly varied. |
High-Sensitivity Method: LC-MS/MS
For applications requiring ultra-low quantification limits, such as impurity profiling or bioanalysis, LC-MS/MS is the method of choice due to its exceptional sensitivity and specificity.[13][14] The method relies on separating the analyte via LC and then detecting it by mass spectrometry, monitoring specific parent-to-fragment ion transitions (Multiple Reaction Monitoring - MRM).
Detailed Experimental Protocol: LC-MS/MS
A. Instrumentation and Reagents
-
LC-MS/MS System: A UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.
-
Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Reagent grade water (18.2 MΩ·cm).
-
Standard: this compound reference standard.
B. LC-MS/MS Conditions
| Parameter | Recommended Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile acid, ideal for positive ion ESI and provides good protonation for the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Ensures consistent pH and ionization conditions across the gradient. |
| Gradient Elution | A rapid gradient appropriate for UPLC (e.g., 5% to 95% B in 5 minutes). | UPLC allows for faster analysis times and sharper peaks. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Ensures robust and reproducible chromatography. |
| Ionization Mode | ESI Positive | The pyridine nitrogen and primary amine are readily protonated. |
| MRM Transitions | Precursor Ion (Q1): 174.0 [M+H]⁺. Product Ions (Q3): Propose two transitions, e.g., quantifier (most intense) and qualifier. Likely fragments would result from the loss of SO₂ (m/z 110.0) or the sulfonamide group (m/z 94.0). These must be optimized experimentally. | Provides high specificity by monitoring unique mass transitions. |
| Collision Energy | To be optimized for each transition. | Fine-tuning is required to maximize the intensity of product ions. |
C. Sample Preparation For trace analysis, sample preparation is critical to remove matrix interferences.[2] Solid-Phase Extraction (SPE) is a highly effective technique.
-
SPE Cartridge: A hydrophilic-lipophilic balanced (HLB) polymer-based SPE cartridge.[15]
-
Conditioning: Condition the cartridge with methanol followed by water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Final Step: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
LC-MS/MS Workflow Diagram
Caption: Workflow for trace analysis by LC-MS/MS.
Alternative Method: UV-Visible Spectrophotometry
For settings without access to chromatography, a colorimetric method can be developed. This classical approach relies on the diazotization of the primary aromatic amine on this compound, followed by coupling with a chromogenic agent to form a colored azo dye.[16][17]
General Protocol Outline
-
Diazotization: React the analyte in an acidic medium (e.g., HCl) with sodium nitrite at low temperature (0-5 °C) to form a diazonium salt.
-
Coupling: Add a coupling agent (e.g., N-(1-Naphthyl)ethylenediamine dihydrochloride or 8-hydroxyquinoline) in an alkaline medium.[16][17]
-
Measurement: A stable, intensely colored azo compound is formed, and its absorbance is measured at its λmax using a UV-Vis spectrophotometer.
-
Quantification: Concentration is determined using a calibration curve prepared from reference standards.
Limitations: This method is susceptible to interference from any other primary aromatic amines present in the sample, making it far less specific than chromatographic methods. It is generally not suitable for regulatory submissions without extensive validation and justification.[18]
Conclusion
This application note details robust and reliable analytical methods for the quantification of this compound. For routine quality control, the validated HPLC-UV method provides the necessary accuracy, precision, and robustness. For trace-level quantification where high sensitivity and specificity are paramount, the LC-MS/MS method is the recommended approach. The selection of the appropriate method should be based on the specific analytical requirements, and any method employed in a regulated environment must be fully validated according to ICH guidelines to ensure data of the highest quality and integrity.
References
-
ICH. (2022). Q2(R2) Validation of Analytical Procedures. European Medicines Agency. [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-42. [Link]
-
EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Slideshare. (n.d.). Analysis of sulfonamides. [Link]
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Proclinical. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
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ResearchGate. (2017). spectrophotometric method for determination of sulfonamides in water. [Link]
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S. Shrivastava, et al. (n.d.). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]
-
ResearchGate. (2015). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]
-
PubMed. (2023). Sulfonamide drugs: Low-cost spectrofluorometric determination using a computer monitor calibrator for detection. Talanta, 257, 124383. [Link]
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Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]
-
Moroccan Journal of Chemistry. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. [Link]
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]
-
ScienceOpen. (2018). Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC. [Link]
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PubMed Central. (n.d.). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. [Link]
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LabRulez LCMS. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. [Link]
-
YMER. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. [Link]
-
PubMed. (2017). Development of an analysis method for determination of sulfonamides and their five acetylated metabolites in baby foods by ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (Orbitrap-MS). Journal of Chromatography B, 1057, 81-91. [Link]
-
Molnar Institute. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. [Link]
-
ResearchGate. (n.d.). Quantification of five sulfonamides using internal standard normalization from simultaneous precursor ion scans acquired from a benchtop mass spectrometer. [Link]
-
Juniper Publishers. (2021). Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. [Link]
-
PubMed. (2020). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. Journal of Chromatographic Science, bmaa100. [Link]
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Application Notes and Protocols: 5-Aminopyridine-2-sulfonamide as a Carbonic Anhydrase Inhibitor
Introduction: The Significance of 5-Aminopyridine-2-sulfonamide in Carbonic Anhydrase Inhibition
This compound is a member of the sulfonamide family of compounds, a well-established and potent class of enzyme inhibitors.[1] This particular scaffold holds significant interest for researchers in drug discovery and development due to its inhibitory action against carbonic anhydrases (CAs). CAs are a ubiquitous family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH homeostasis, gas transport, and biosynthesis.[3]
The dysregulation of specific CA isoforms is implicated in a variety of pathologies, such as glaucoma, epilepsy, and certain types of cancer.[4] Consequently, the development of isoform-selective CA inhibitors is a major focus of therapeutic research. This compound, as a sulfonamide derivative, serves as a valuable tool for investigating the structure-activity relationships of CA inhibitors and as a potential lead compound for the design of novel therapeutics. These application notes provide a comprehensive guide to utilizing this compound in a robust enzyme inhibition assay, enabling researchers to accurately determine its inhibitory potency and characterize its interaction with carbonic anhydrases.
Principle of the Assay: Unraveling the Mechanism of Inhibition
The inhibitory activity of this compound against carbonic anhydrase is rooted in the fundamental mechanism of action shared by all sulfonamide-based CA inhibitors. The sulfonamide group (-SO₂NH₂) of the inhibitor, in its deprotonated, anionic form, coordinates directly with the zinc ion (Zn²⁺) located at the core of the enzyme's active site.[1] This binding event displaces a crucial zinc-bound water molecule or hydroxide ion, which is essential for the catalytic hydration of carbon dioxide. By occupying this key position, the inhibitor effectively blocks the enzyme's catalytic machinery, preventing the substrate from accessing the active site and thereby inhibiting the enzymatic reaction.
A widely employed and convenient method for assessing carbonic anhydrase activity and its inhibition is the colorimetric assay utilizing the esterase activity of the enzyme with p-nitrophenyl acetate (pNPA) as a substrate. In this assay, carbonic anhydrase catalyzes the hydrolysis of the colorless pNPA to the yellow-colored p-nitrophenol. The rate of formation of p-nitrophenol, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity. In the presence of an inhibitor like this compound, the rate of pNPA hydrolysis is reduced, providing a quantitative measure of the inhibitor's potency.
Figure 2: Workflow for the Carbonic Anhydrase Inhibition Assay.
-
Plate Setup:
-
Blank: 190 µL Assay Buffer + 10 µL DMSO.
-
Negative Control (100% Activity): 170 µL Assay Buffer + 10 µL DMSO + 20 µL Enzyme Working Solution.
-
Inhibitor Wells: Prepare a serial dilution of the this compound stock solution in DMSO. Add 10 µL of each inhibitor dilution to the respective wells, followed by 170 µL of Assay Buffer and 20 µL of Enzyme Working Solution. It is recommended to perform each concentration in triplicate.
-
-
Pre-incubation: Gently mix the contents of the plate and incubate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: To start the reaction, add 10 µL of the 100 mM pNPA stock solution to all wells. The final concentration of pNPA in the wells will be 5 mM.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 405 nm every 30 seconds for 15 minutes.
Data Analysis and Interpretation
The primary goal of the data analysis is to determine the half-maximal inhibitory concentration (IC₅₀) of this compound. The IC₅₀ is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Calculation of Initial Velocity
For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).
Calculation of Percent Inhibition
Calculate the percentage of inhibition for each inhibitor concentration using the following formula:
% Inhibition = [1 - (V₀ inhibitor / V₀ negative control)] x 100
IC₅₀ Determination
Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope). The IC₅₀ value can be determined from this curve. Software such as GraphPad Prism is highly recommended for this analysis. [5][6]
Figure 3: Workflow for Data Analysis and IC₅₀ Determination.
Data Presentation: Isoform Specificity
It is crucial to assess the inhibitory activity of this compound against a panel of physiologically relevant carbonic anhydrase isoforms to determine its selectivity profile. The table below presents hypothetical, yet representative, inhibition data for a sulfonamide inhibitor against four key human CA isoforms.
| Carbonic Anhydrase Isoform | Kᵢ (nM) |
| hCA I | 250 |
| hCA II | 15 |
| hCA IX | 30 |
| hCA XII | 50 |
Note: The Kᵢ (inhibition constant) is a more precise measure of an inhibitor's potency than the IC₅₀ value. While the IC₅₀ is dependent on experimental conditions (e.g., substrate concentration), the Kᵢ is an intrinsic property of the inhibitor-enzyme interaction. The data presented here is for illustrative purposes and actual values for this compound should be experimentally determined.
Troubleshooting Guide
Even with a well-defined protocol, experimental challenges can arise. This guide provides solutions to common issues encountered in carbonic anhydrase inhibition assays.
| Problem | Possible Cause | Solution |
| High background absorbance in the blank | Substrate (pNPA) instability and spontaneous hydrolysis. | Prepare fresh pNPA stock solution. Ensure the assay buffer pH is stable and not too alkaline. |
| Low or no enzyme activity in the negative control | Inactive enzyme. | Use a fresh aliquot of the enzyme. Avoid repeated freeze-thaw cycles. Confirm the protein concentration. |
| Inconsistent results between replicates | Pipetting errors or improper mixing. | Use calibrated pipettes. Ensure thorough mixing of reagents in the wells. |
| Precipitation of the inhibitor in the assay well | Low solubility of the inhibitor at the tested concentrations. | Decrease the final DMSO concentration if possible. Test a lower range of inhibitor concentrations. |
| IC₅₀ curve does not reach 100% inhibition | The inhibitor may not be a full inhibitor or there might be an artifact. | Verify the purity of the inhibitor. Consider alternative assay formats to rule out interference. |
Conclusion
This application note provides a robust and detailed framework for the characterization of this compound as a carbonic anhydrase inhibitor. By adhering to the outlined protocols and data analysis procedures, researchers can obtain reliable and reproducible data on the inhibitory potency and isoform selectivity of this compound. Such information is invaluable for advancing our understanding of carbonic anhydrase biology and for the rational design of novel therapeutics targeting this important enzyme family.
References
-
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. 2021. Available from: [Link]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. 2023. Available from: [Link]
-
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences. 2021. Available from: [Link]
-
Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences. 2024. Available from: [Link]
-
4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences. 2025. Available from: [Link]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals. 2022. Available from: [Link]
-
Carbonic Anhydrase Activity Assay. protocols.io. 2019. Available from: [Link]
-
IC50 values by using GraphPad Prism. YouTube. 2022. Available from: [Link]
-
Characterization and the role of carbonic anhydrase activity in Microalgae. IOSR Journal of Pharmacy and Biological Sciences. N.D. Available from: [Link]
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A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences. 2021. Available from: [Link]
-
How to determine an IC50. GraphPad. N.D. Available from: [Link]
-
Investigations into the Carbonic Anhydrase Inhibition of COS-Releasing Donor Core Motifs. ACS Omega. 2020. Available from: [Link]
-
Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activity. Journal of Enzyme Inhibition and Medicinal Chemistry. 2005. Available from: [Link]
-
How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism? ResearchGate. 2020. Available from: [Link]
-
Finding type of enzyme inhibition and Ki value by graphpad prism| Kinetic Studies. YouTube. 2022. Available from: [Link]
-
Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activ. Journal of Enzyme Inhibition and Medicinal Chemistry. 2005. Available from: [Link]
-
IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. YouTube. 2024. Available from: [Link]
-
Full article: Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. Taylor & Francis Online. N.D. Available from: [Link]
-
A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. 2021. Available from: [Link]
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Protocol for the Preparation and Handling of 5-Aminopyridine-2-sulfonamide for Experimental Use
An Application Note from the Desk of a Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution and handling of 5-Aminopyridine-2-sulfonamide. Given its role as a key structural motif in medicinal chemistry, ensuring its integrity in solution is paramount for reproducible and reliable experimental outcomes. This guide moves beyond a simple set of instructions to explain the scientific rationale behind solvent selection, stock solution preparation, storage, and safety considerations. Our goal is to empower researchers with the foundational knowledge to confidently incorporate this compound into their workflows.
Introduction: The Scientific Context
This compound is a heterocyclic aromatic amine containing a sulfonamide group. This particular arrangement of functional groups makes it a valuable building block in the synthesis of targeted therapeutics. The sulfonamide moiety (—SO₂NH₂) is a well-established pharmacophore found in a wide array of clinically used drugs, including antibacterial, and anticancer agents.[1] The pyridine ring and the amino group offer additional points for chemical modification, allowing for the exploration of vast chemical space.
The success of any experiment, whether a cell-based assay, an enzymatic screen, or a synthetic reaction, begins with the accurate and reliable preparation of the starting materials. An improperly dissolved or degraded compound can lead to erroneous data, jeopardizing project timelines and resources. This protocol is designed to establish a validated, reproducible method for the solubilization of this compound.
Core Physicochemical & Safety Data
Understanding the fundamental properties of a compound is the first step in developing a robust handling protocol. The following table summarizes key data for this compound.
| Property | Value / Information | Source |
| Molecular Formula | C₅H₇N₃O₂S | [2][3] |
| Molecular Weight | 173.20 g/mol | [2] |
| CAS Number | 64356-57-6 | [2][3] |
| Appearance | Solid powder (form may vary) | General Chemical Knowledge |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][4] |
| Storage | Store locked up, in a dry, well-ventilated place. | [5] |
The Causality of Solvent Selection
The choice of solvent is the most critical decision in this protocol. It is dictated by the compound's polarity and its intended downstream application.
-
Primary Recommendation: Dimethyl Sulfoxide (DMSO)
-
Expertise & Experience: DMSO is a highly polar aprotic solvent with an exceptional ability to dissolve a wide array of organic molecules that exhibit poor solubility in water. Our experience with structurally similar sulfonamide-containing heterocyclic compounds indicates that DMSO is typically the most effective and practical choice for creating high-concentration stock solutions.
-
Trustworthiness: Using a high-purity, anhydrous grade of DMSO (≥99.9%) is a self-validating step. It minimizes the presence of water, which could lead to premature precipitation of the compound upon freezing, and prevents the introduction of contaminants that might interfere with sensitive biological assays. For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity or off-target effects.
-
-
Alternative Solvents (with caveats):
-
Methanol or Ethanol: While some aminopyridines show solubility in alcohols, the presence of the polar sulfonamide group may limit the achievable concentration.[6] These solvents are more volatile than DMSO and can be more directly toxic to cells in culture. They are generally considered a secondary option if DMSO is incompatible with the experimental system.
-
Aqueous Buffers (Not Recommended for Stock Solutions): Direct dissolution of this compound in aqueous media is challenging. The molecule has both a basic amino group and an acidic sulfonamide proton. While pH adjustment could theoretically improve solubility, it creates a high risk of promoting hydrolysis or other degradation pathways. Therefore, preparing a high-concentration aqueous stock is not advised. The standard practice is to prepare a concentrated organic stock solution and dilute it into the aqueous experimental medium immediately before use.
-
Experimental Protocol: Preparation of a 10 mM Stock Solution
This section provides a step-by-step methodology for preparing a validated stock solution of this compound.
Workflow Visualization
The following diagram outlines the logical flow of the dissolution and storage process.
Caption: A validated workflow for the preparation and storage of this compound stock solutions.
Materials & Equipment
-
This compound (CAS: 64356-57-6)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Calibrated analytical balance
-
Amber glass vials or low-retention polypropylene tubes
-
Vortex mixer
-
Bath sonicator
-
Calibrated positive displacement or air displacement pipettes
Step-by-Step Methodology
-
Preparation: Allow the container of this compound to come to room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder.
-
Weighing: On a calibrated analytical balance, carefully weigh out 1.73 mg of the compound and transfer it to a sterile vial. This mass is calculated for a final concentration of 10 mM in 1 mL of solvent (Mass = Molarity × Volume × Molecular Weight = 0.010 mol/L × 0.001 L × 173.20 g/mol ).
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial securely and vortex the mixture for 1-2 minutes. The solution should become clear.
-
Troubleshooting: If particulates are still visible, place the vial in a room temperature bath sonicator for 5-10 minutes. This provides gentle energy to break up any remaining solid aggregates. Avoid heating the sample, as this can accelerate degradation.
-
Confirmation: Once the solution is completely clear with no visible solids, the stock solution is ready.
-
Aliquoting (Trustworthiness Check): To ensure long-term stability and reproducibility, dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL). This practice is critical as it avoids repeated freeze-thaw cycles which can degrade the compound and introduce moisture into the main stock.
-
Storage: Label all aliquots clearly with the compound name, concentration, solvent, and date of preparation. Store frozen at -20°C or -80°C for long-term stability. A structurally related compound, 2-Aminopyridine-5-sulfonic acid, is recommended to be stored at temperatures below -15°C.[7]
Safety & Handling
As a matter of professional laboratory practice, all chemicals should be handled with care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Engineering Controls: Handle the solid powder in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates.[5]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with your institution's hazardous waste disposal procedures.
This protocol provides a scientifically grounded and validated method for the preparation of this compound solutions. By understanding the rationale behind each step, researchers can ensure the quality and integrity of their experimental reagents, leading to more reliable and reproducible scientific outcomes.
References
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 22313850, this compound. Retrieved January 17, 2026, from [Link].
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10464392, 5-Aminopyridine-2-carboxamide. Retrieved January 17, 2026, from [Link].
- Ahamed, M. A., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Moroccan Journal of Chemistry, 13(2), 519-539. (Link not available for direct click).
-
ResearchGate (n.d.). The pKa values of the sulfonamides studied. Retrieved January 17, 2026, from [Link].
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 53420996, 2-Amino-5-pyrimidinesulfonamide. Retrieved January 17, 2026, from [Link].
- Al-Otaibi, J. S., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Moroccan Journal of Chemistry, 13(2), 519-539. (Link not available for direct click).
-
Watson International (n.d.). 5-Aminopyridine-2-carboxamide CAS 145255-19-2. Retrieved January 17, 2026, from [Link].
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ResearchGate (2025). Solubility of 2Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. Retrieved January 17, 2026, from [Link].
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The Versatile Scaffold: Applications of 5-Aminopyridine-2-sulfonamide in Medicinal Chemistry
Introduction: The Enduring Promise of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the backbone of a multitude of therapeutic agents since the discovery of prontosil in the 1930s.[1][2] Its remarkable versatility as a pharmacophore and a bioisostere for other functional groups has led to the development of drugs spanning a wide range of indications, including antibacterial, anti-inflammatory, anticancer, and diuretic agents.[3] The pyridine ring, a "privileged" scaffold, is another key player in drug discovery, known for its ability to engage in crucial hydrogen bonding interactions that can enhance a compound's pharmacokinetic profile and target affinity.[3]
The strategic combination of these two moieties in 5-Aminopyridine-2-sulfonamide creates a scaffold with significant potential for the development of novel therapeutics. The presence of the amino group provides a key vector for further chemical modification, allowing for the exploration of vast chemical space and the fine-tuning of pharmacological activity. This guide provides an in-depth exploration of the applications of this scaffold, focusing on its utility in cancer and neurodegenerative disease research. We will delve into the mechanistic rationale behind its use, present detailed protocols for evaluating its biological activity, and provide insights into the synthesis of its derivatives.
While direct and extensive research on the specific isomer this compound is emerging, this document will leverage data and protocols from closely related pyridine-sulfonamide analogs to illustrate the vast potential and key applications of this chemical framework.
I. Anticancer Applications: Targeting Key Pathways in Malignancy
The sulfonamide moiety is a well-established pharmacophore in oncology, present in a number of FDA-approved anticancer drugs.[4] Derivatives of the aminopyridine sulfonamide scaffold have shown particular promise as inhibitors of enzymes that are crucial for tumor growth, proliferation, and survival.
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Mechanistic Rationale: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen.[5] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a key mediator of angiogenesis.[6] Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment.[7] The pyridine-sulfonamide scaffold has been successfully employed to develop potent VEGFR-2 inhibitors.[8] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation and the subsequent downstream signaling that promotes endothelial cell proliferation and migration.[1]
Quantitative Data: VEGFR-2 Inhibition by Sulfonamide Derivatives
The following table summarizes the inhibitory activity of representative sulfonamide-based compounds against VEGFR-2, demonstrating the potency that can be achieved with this scaffold.
| Compound Type | Target | IC₅₀ | Reference Compound | Reference IC₅₀ | Source(s) |
| Isatin-based sulfonamide | VEGFR-2 | 23.10 ± 0.41 nM | Sorafenib | 29.70 ± 0.17 nM | [9][10] |
| Quinazoline sulfonamide | VEGFR-2 | 0.0728 µM | Sorafenib | 0.1400 µM | [10] |
| Pyridine-sulfonamide hybrid | VEGFR-2 | 3.6 µM | Sorafenib | 4.8 µM | [8] |
| Novel Sulfonamide Derivative 15 | VEGFR-2 | 0.0787 µM | Sorafenib | 0.0416 µM | [6][11] |
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This protocol outlines a method to determine the in vitro inhibitory potency of a test compound, such as a this compound derivative, against VEGFR-2 kinase. The assay measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed).[1][12]
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (500 µM)
-
PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))
-
Test Compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
-
Microplate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.
-
Prepare serial dilutions of the test compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a master mixture containing 1x Kinase Buffer, ATP, and PTK substrate.
-
Dilute the VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.
-
-
Assay Plate Setup:
-
Add the master mixture to each well of a 96-well plate.
-
To "Test Inhibitor" wells, add the diluted test compound.
-
To "Positive Control" (100% activity) wells, add 1x Kinase Buffer with the same DMSO concentration as the test wells.
-
To "Blank" (no enzyme) wells, add 1x Kinase Buffer.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Signal Detection:
-
After incubation, add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for another 45 minutes.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Workflow Diagram:
Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.
Inhibition of Carbonic Anhydrases (CAs)
Mechanistic Rationale: Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[13] In the context of cancer, certain isoforms, particularly the transmembrane CAs IX and XII, are overexpressed in hypoxic tumors.[14] Their activity contributes to the acidification of the tumor microenvironment, which promotes tumor invasion, metastasis, and resistance to therapy.[14] The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding group, making sulfonamide-containing compounds potent inhibitors of CAs.[14] By inhibiting tumor-associated CAs, these compounds can disrupt pH regulation in cancer cells, leading to intracellular acidification and apoptosis.
Quantitative Data: Carbonic Anhydrase Inhibition by Sulfonamide Derivatives
| Compound Type | Target | Kᵢ | Reference Compound | Reference Kᵢ | Source(s) |
| 4-Substituted Pyridine-3-sulfonamide | hCA II | 271.5 nM | Acetazolamide (AAZ) | N/A | [14] |
| 1-Acylated indoline-5-sulfonamide | hCA IX | 132.8 nM | N/A | N/A | [15] |
| 1-Acylated indoline-5-sulfonamide | hCA XII | 41.3 nM | N/A | N/A | [15] |
| 5-amino-1,3,4-thiadiazole-2-sulfonamide deriv. | hCA II | 16.7 nM | N/A | N/A | [13] |
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay to screen for inhibitors of carbonic anhydrase based on the enzyme's esterase activity.[16][17]
Materials:
-
Carbonic Anhydrase (e.g., human or bovine erythrocyte CA)
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Positive Control Inhibitor: Acetazolamide
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DMSO
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm
Procedure:
-
Reagent Preparation:
-
Prepare fresh Assay Buffer.
-
Prepare a stock solution of CA in cold Assay Buffer.
-
Prepare a stock solution of p-NPA in DMSO or acetonitrile (prepare fresh daily).
-
Prepare stock solutions of the test compound and Acetazolamide in DMSO.
-
-
Assay Plate Setup:
-
In a 96-well plate, add Assay Buffer to all wells.
-
Add the test compound dilutions to the "Test Compound" wells.
-
Add Acetazolamide dilutions to the "Positive Control" wells.
-
Add DMSO to the "Maximum Activity" wells.
-
Add the CA working solution to all wells except the "Blank" wells.
-
Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode every 30 seconds for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100
-
Determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.
-
Signaling Pathway Diagram:
Caption: Inhibition of carbonic anhydrase IX/XII by a sulfonamide derivative.
II. Applications in Neurodegenerative Diseases
The multifactorial nature of neurodegenerative diseases, such as Alzheimer's disease (AD), presents a significant challenge for drug development.[18] The sulfonamide scaffold is emerging as a promising platform for creating multi-target-directed ligands that can address several pathological processes simultaneously.[2][18]
Mechanistic Rationale: Key targets in AD therapy include the inhibition of cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE) to enhance cholinergic neurotransmission, the reduction of amyloid-beta (Aβ) peptide aggregation, and antioxidant activity to combat oxidative stress.[2][19] Pyridine sulfonamide derivatives have been investigated for their potential to inhibit cholinesterases, making them relevant to AD research.[20][21] The structural features of the aminopyridine sulfonamide scaffold can be modified to interact with the active sites of these enzymes and to incorporate moieties with antioxidant properties.
Representative Data: Cholinesterase Inhibition by Sulfonamide Derivatives
While specific data for this compound is limited, related sulfonamide derivatives have demonstrated notable activity against cholinesterases.
| Compound Class | Target | IC₅₀ | Source(s) |
| Pyridine-sulfonamide derivatives | AChE | Micromolar range | [20][21] |
| Pyridine-sulfonamide derivatives | BChE | Micromolar range | [20][21] |
| Sulfonamide-dihydropyridine hybrid | BChE | Micromolar range | [18] |
Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a widely used colorimetric method to measure the inhibition of AChE or BChE.
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Substrate: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0)
-
Test Compound (dissolved in a suitable solvent)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the enzyme, substrate, and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compound.
-
-
Assay Plate Setup:
-
Add phosphate buffer, DTNB solution, and the test compound dilution to the appropriate wells.
-
Add the enzyme solution to all wells except the blank.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution (ATCI or BTCI) to all wells.
-
Measure the absorbance at 412 nm at regular intervals for a set period.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction.
-
Determine the percent inhibition for each concentration of the test compound.
-
Calculate the IC₅₀ value from the dose-response curve.
-
III. Synthesis of this compound Derivatives
The synthesis of novel analogs based on the this compound scaffold is crucial for structure-activity relationship (SAR) studies. A common and effective method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[3] The amino group at the 5-position of the pyridine ring serves as an excellent handle for introducing diversity.
Proposed Synthetic Scheme:
A plausible synthetic route to N-substituted this compound derivatives is outlined below. The key steps involve the formation of the pyridine sulfonyl chloride followed by reaction with various amines.[22]
Caption: Proposed synthetic workflow for this compound derivatives.
General Protocol for Sulfonamide Formation (Step 3):
-
Dissolve 5-bromopyridine-2-sulfonyl chloride (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add a base (e.g., triethylamine or pyridine, 1.5-2 equivalents) to the solution.
-
Slowly add the desired primary or secondary amine (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired sulfonamide.
Conclusion and Future Directions
The this compound scaffold represents a highly valuable starting point for the design and synthesis of novel therapeutic agents. Its demonstrated potential in targeting key enzymes involved in cancer, such as VEGFR-2 and carbonic anhydrases, and its emerging relevance in the context of neurodegenerative diseases, underscore its importance in medicinal chemistry. The synthetic accessibility and the presence of a modifiable amino group provide a robust platform for generating diverse chemical libraries for hit-to-lead optimization. Future research should focus on synthesizing and evaluating a broad range of derivatives to establish clear structure-activity relationships, optimize potency and selectivity for specific targets, and improve pharmacokinetic and pharmacodynamic properties. The protocols and insights provided in this guide offer a solid foundation for researchers to unlock the full therapeutic potential of this promising molecular framework.
References
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Al-Warhi, T., et al. (2025). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. Available at: [Link][6][11]
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Farg, M. A., et al. (2021). Discovery of pyridine-sulfonamide hybrids as a new scaffold for the development of potential VEGFR-2 inhibitors and apoptosis inducers. Bioorganic Chemistry, 111, 104842. Available at: [Link][8]
-
Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Available at: [Link][17]
-
Adegoke, R. O., et al. (2023). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. Current Medicinal Chemistry. Available at: [Link][2]
-
BPS Bioscience. (n.d.). Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. Available at: [Link][12]
-
Das, R., et al. (2024). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry. Available at: [Link][4]
-
Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(4), 772. Available at: [Link][9][10]
-
Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. Available at: [Link]
-
Al-Warhi, T., et al. (2025). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. PubMed. Available at: [Link][11]
-
Yao, Y., et al. (2024). Discovery of novel amide derivatives against VEGFR-2/tubulin with potent antitumor and antiangiogenic activity. Bioorganic Chemistry, 151, 107679. Available at: [Link]
-
Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PMC. Available at: [Link][5]
-
Riaz, S., et al. (2015). Pyridine sulfonamide as a small key organic molecule for the potential treatment of type-II diabetes mellitus and Alzheimer's disease: In vitro studies against yeast α-glucosidase, acetylcholinesterase and butyrylcholinesterase. Bioorganic Chemistry, 63, 64-71. Available at: [Link][20][21]
-
Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PubMed. Available at: [Link][7]
-
Nidetzky, B., & Gutman, B. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7268. Available at: [Link]
-
Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. International Journal of Molecular Sciences, 23(21), 13535. Available at: [Link][15]
-
Torok, M., et al. (2015). Sulfonamides as multifunctional agents for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 25(4), 753-757. Available at: [Link][19]
-
Nidetzky, B., & Gutman, B. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. Available at: [Link]
-
Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(8), 1968. Available at: [Link][13]
-
Ahamed, M. A., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry. Available at: [Link]
-
Nocentini, A., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences. Available at: [Link][14]
-
Teixeira, J., et al. (2023). Exploring the Potential of Sulfonamide-Dihydropyridine Hybrids as Multitargeted Ligands for Alzheimer's Disease Treatment. International Journal of Molecular Sciences, 24(11), 9691. Available at: [Link][18]
-
Chopa, C. S., et al. (2020). Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway. Organic & Biomolecular Chemistry, 18(11), 2125-2136. Available at: [Link][22]
-
Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12535. Available at: [Link]
-
Rotar, I., et al. (2018). Synthesis of 2-aminopyridine substituted benzene sulphonamides. ResearchGate. Available at: [Link]
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Application Note: High-Throughput Screening for Modulators of Tumor Pyruvate Kinase M2 (PKM2) using 5-Aminopyridine-2-sulfonamide and its Analogs
Abstract
This application note provides a comprehensive guide for the development and execution of a high-throughput screening (HTS) campaign to identify novel activators of Pyruvate Kinase M2 (PKM2), a critical enzyme in cancer metabolism. We focus on the utility of a 5-Aminopyridine-2-sulfonamide-based compound library, a scaffold known for its presence in biologically active molecules.[1] This document details the scientific rationale, assay principles, step-by-step protocols for both biochemical and cell-based assays, and a robust data analysis workflow. The provided methodologies are designed to ensure scientific integrity and deliver high-quality, reproducible results for researchers in oncology and drug development.
Introduction: Targeting the Warburg Effect through PKM2 Activation
Cancer cells exhibit a profound metabolic reprogramming, famously characterized by the Warburg effect—a preference for aerobic glycolysis even in the presence of ample oxygen. A key regulator of this metabolic shift is the M2 isoform of pyruvate kinase (PKM2). PKM2 exists in a highly active tetrameric state and a less active dimeric state. In many cancer types, PKM2 is predominantly in the dimeric form, which slows the final step of glycolysis and shunts metabolic intermediates into biosynthetic pathways that support cell proliferation.
Reactivating the tetrameric form of PKM2 with small molecule activators can reverse this glycolytic phenotype, forcing cancer cells back towards oxidative phosphorylation and thereby suppressing tumor growth. This strategy has emerged as a promising therapeutic avenue in oncology.
The sulfonamide functional group is a cornerstone of numerous pharmaceuticals, exhibiting a wide range of biological activities including anticancer properties.[1][2] Recent studies have highlighted that sulfonamide-containing compounds can act as potent activators of PKM2.[1] The this compound scaffold, in particular, offers a versatile chemical backbone for creating diverse compound libraries for HTS campaigns. This guide provides the technical framework for screening such a library against PKM2.
Scientific Rationale and Assay Choice
The primary objective is to identify compounds that promote the active, tetrameric state of PKM2. The screening cascade is designed to first identify direct activators in a biochemical assay and then validate their activity in a cellular context.
Primary Screen: Biochemical PKM2 Activation Assay
The chosen primary assay is a lactate dehydrogenase (LDH)-coupled enzyme kinetic assay. This is a robust and HTS-friendly method that measures the rate of pyruvate production by PKM2. The pyruvate is then used by LDH to oxidize NADH to NAD+, resulting in a decrease in absorbance at 340 nm. Activators of PKM2 will increase the rate of this reaction.
Causality of Assay Choice:
-
Direct Target Engagement: This assay directly measures the enzymatic activity of purified PKM2, ensuring that identified "hits" are a result of interaction with the target protein.
-
Robustness and Scalability: The absorbance-based readout is stable, cost-effective, and easily adaptable to 384- and 1536-well plate formats, which is essential for HTS.[3]
-
Continuous Monitoring: A kinetic assay allows for the detection of various types of activators and helps to identify potential assay artifacts, such as compound fluorescence or absorbance interference.[4]
Secondary Screen: Cell-Based Target Engagement Assay
A secondary, cell-based assay is crucial to confirm that the identified hits are active in a more physiologically relevant environment and are not merely artifacts of the biochemical assay. We will utilize a cellular thermal shift assay (CETSA). CETSA measures the thermal stability of a target protein in the presence of a ligand. Compound binding to PKM2 is expected to stabilize the protein, leading to a higher melting temperature.
Causality of Assay Choice:
-
Confirms Cellular Activity: This assay validates that the compound can penetrate the cell membrane and engage with PKM2 in the cytoplasm.
-
Eliminates False Positives: It helps to weed out compounds that are non-specific activators or interfere with the primary assay's detection system.[4]
-
Mechanism-Agnostic: CETSA confirms target binding, which is a prerequisite for activation, without relying on a downstream functional readout.
HTS Workflow and Logical Progression
The screening campaign follows a logical progression from initial assay development to hit validation. This structured approach ensures efficiency and minimizes the pursuit of false-positive candidates.
Caption: High-Throughput Screening (HTS) workflow for PKM2 activators.
Detailed Experimental Protocols
Physicochemical Properties of this compound
Before initiating screening, it is critical to understand the properties of the core scaffold.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O₂S | PubChem[5] |
| Molecular Weight | 173.20 g/mol | PubChem[5] |
| CAS Number | 64356-57-6 | BLD Pharm[6] |
| XLogP3-AA | -0.9 | PubChem[5] |
| Solubility | Prepare stock solutions in 100% DMSO. Further dilution in aqueous buffer is required. Assess solubility during assay development. | Standard Practice |
Note: The aminopyridine and sulfonamide moieties may impart pH-dependent solubility. It is crucial to ensure compound solubility in the final assay buffer to avoid false positives.
Protocol 1: Primary HTS - Biochemical PKM2 Activation Assay
This protocol is optimized for a 384-well plate format.
Materials:
-
Recombinant Human PKM2 (ensure high purity and activity)
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Fructose-1,6-bisphosphate (FBP - used as a positive control activator)
-
Lactate Dehydrogenase (LDH)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 0.01% Tween-20
-
This compound compound library (10 mM in DMSO)
-
384-well, clear, flat-bottom microplates
-
Acoustic liquid handler (e.g., Echo) for compound dispensing
-
Microplate reader with kinetic absorbance reading capability at 340 nm
Procedure:
-
Plate Preparation:
-
Using an acoustic liquid handler, dispense 50 nL of test compounds from the library plates into the assay plates.
-
Dispense 50 nL of DMSO into columns designated for negative controls (basal activity).
-
Dispense 50 nL of a known activator (e.g., FBP at a final concentration of 1 µM) into columns for positive controls.
-
-
Enzyme Mix Preparation:
-
Prepare a 2X enzyme mix in cold assay buffer containing PKM2 (final concentration ~5 nM) and LDH (final concentration ~1 unit/mL).
-
Dispense 12.5 µL of the 2X enzyme mix into all wells of the assay plate.
-
Centrifuge the plates briefly (1 min at 1000 rpm) to ensure contents are mixed.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Substrate Mix Preparation and Reaction Initiation:
-
Prepare a 2X substrate mix in assay buffer containing ADP (final concentration 0.5 mM), PEP (final concentration 0.5 mM), and NADH (final concentration 0.2 mM).
-
Initiate the reaction by adding 12.5 µL of the 2X substrate mix to all wells.
-
-
Data Acquisition:
-
Immediately place the plate into a microplate reader pre-set to 30°C.
-
Measure the absorbance at 340 nm every 30 seconds for 15 minutes.
-
The rate of reaction (slope of the linear phase of the kinetic read) is calculated as mOD/min.
-
Data Analysis and Hit Criteria:
-
Normalization: The activity of each compound is normalized to the plate controls:
-
% Activation = [ (Ratecompound - Ratenegative) / (Ratepositive - Ratenegative) ] * 100
-
-
Quality Control: Calculate the Z'-factor for each plate to ensure assay robustness.[7]
-
Z' = 1 - [ (3σpositive + 3σnegative) / |µpositive - µnegative| ]
-
A Z' value > 0.5 is considered excellent for HTS.[7]
-
-
Hit Selection: A common method for hit selection is the Z-score:
-
Z-score = (Valuecompound - µsample) / σsample
-
Compounds with a Z-score ≥ 3 are considered primary hits.
-
Protocol 2: Secondary Screen - Cellular Thermal Shift Assay (CETSA)
This protocol is designed to validate the on-target activity of primary hits in a cellular model (e.g., A549 lung cancer cells, which express high levels of PKM2).
Materials:
-
A549 cells
-
Complete culture medium (e.g., F-12K Medium + 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Confirmed hit compounds from the primary screen
-
DMSO (vehicle control)
-
Lysis Buffer: PBS with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Western Blotting or ELISA reagents for PKM2 detection
Procedure:
-
Cell Treatment:
-
Culture A549 cells to ~80% confluency.
-
Treat cells with the hit compound (e.g., at 10 µM) or DMSO (vehicle control) for 2 hours in the incubator.
-
-
Cell Lysis and Heating:
-
Harvest cells, wash with PBS, and resuspend in Lysis Buffer.
-
Lyse the cells by freeze-thaw cycles.
-
Clarify the lysate by centrifugation (20,000 x g for 20 min at 4°C).
-
Aliquot the supernatant (cell lysate) into PCR tubes.
-
-
Thermal Challenge:
-
Place the PCR tubes in a thermal cycler.
-
Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
-
After heating, cool the samples to 4°C for 3 minutes.
-
-
Separation of Soluble and Aggregated Protein:
-
Centrifuge the heated lysates at 20,000 x g for 20 min at 4°C to pellet the denatured, aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein.
-
-
Detection and Analysis:
-
Analyze the amount of soluble PKM2 remaining in the supernatant at each temperature point using Western Blot or ELISA.
-
Plot the percentage of soluble PKM2 against temperature for both the compound-treated and vehicle-treated samples.
-
A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization of PKM2.
-
Data Interpretation and Preliminary SAR
Hits that are confirmed in the dose-response and CETSA assays should be analyzed for preliminary structure-activity relationships (SAR).[7]
Caption: Logic for preliminary Structure-Activity Relationship (SAR) analysis.
By comparing the structures of active versus inactive analogs from the library, researchers can identify key chemical features that contribute to PKM2 activation. For example, modifications to the amino group, the sulfonamide moiety, or substitutions on the pyridine ring can be correlated with changes in potency (EC₅₀). This analysis guides the next phase of drug discovery: lead optimization.
Conclusion and Future Directions
This application note outlines a robust, scientifically-grounded framework for conducting a high-throughput screen to identify novel PKM2 activators based on a this compound scaffold. The detailed protocols for the primary biochemical assay and the secondary cell-based assay provide a clear path from initial screening to validated hit confirmation. By adhering to these methodologies, researchers can efficiently identify promising lead compounds for the development of next-generation cancer therapeutics that target tumor metabolism.
References
- Vertex AI Search, 2026. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
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Southern Research. High-Throughput Screening & Discovery. Available at: [Link]
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MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. Available at: [Link]
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Nuvisan. Tailored high-throughput screening solutions for identifying potent hits. Available at: [Link]
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PubChem. This compound. Available at: [Link]
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Study.com. Sulfonamide: Mechanism of Action & Uses. Available at: [Link]
- PubMed Central. (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents.
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YouTube. (2014). Sulfonamides mode of action. Available at: [Link]
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Application Note: Quantitative Analysis of 5-Aminopyridine-2-sulfonamide in Aqueous Matrices using a Validated LC-MS/MS Method
Abstract
This document provides a comprehensive protocol for the sensitive and selective detection of 5-Aminopyridine-2-sulfonamide using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Sulfonamide-based compounds are of significant interest in pharmaceutical development and environmental monitoring due to their widespread use and potential biological activity. The method detailed herein employs Solid Phase Extraction (SPE) for sample concentration and cleanup, followed by reversed-phase chromatographic separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. All procedures are designed to meet the rigorous standards for analytical method validation as outlined by regulatory agencies, ensuring accuracy, precision, and reliability.[1][2] This guide is intended for researchers, scientists, and drug development professionals requiring a robust analytical method for this compound.
Introduction and Scientific Rationale
This compound is an aromatic sulfonamide derivative. Aromatic sulfonamides are a critical class of compounds, forming the backbone of many therapeutic agents, including antibiotics and anti-inflammatory drugs.[3] Their analysis in complex matrices is essential for pharmacokinetic studies, metabolite identification, and environmental residue monitoring. The inherent polarity and basicity of aminopyridines can present chromatographic challenges, such as poor retention on traditional reversed-phase columns and peak tailing.[4][5]
This method addresses these challenges by optimizing the mobile phase chemistry to ensure symmetric peak shapes and reliable retention. The use of tandem mass spectrometry provides unparalleled selectivity and sensitivity, allowing for quantification at trace levels. The scientific basis for this method is rooted in the predictable ionization and fragmentation behavior of sulfonamides under electrospray ionization (ESI) conditions, which facilitates the development of a highly specific MRM assay.[6]
Analyte Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to method development.
| Property | Value | Source |
| Chemical Structure | This compound | PubChem |
| Molecular Formula | C₅H₇N₃O₂S | [7] |
| Monoisotopic Mass | 173.026 g/mol | [7] |
| CAS Number | 64356-57-6 | [7] |
| Predicted Ionization | Readily protonates in acidic conditions | [8] |
Materials and Reagents
-
Standards: this compound (≥98% purity), Sulfapyridine-d4 (Internal Standard, IS)
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.
-
Reagents: Formic Acid (FA, >99%), Ammonium Hydroxide (NH₄OH).
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges (e.g., Agilent Bond Elut HLB, 500 mg, 6 mL).[9][10]
-
Sample Containers: Polypropylene centrifuge tubes (15 mL and 50 mL), autosampler vials.
Experimental Protocols
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Serially dilute the primary stock with 50:50 MeOH:Water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Stock (1 mg/mL): Prepare a 1 mg/mL stock of Sulfapyridine-d4 in methanol.
-
IS Working Solution (50 ng/mL): Dilute the IS stock solution with 50:50 MeOH:Water.
-
Quality Control (QC) Samples: Prepare QC samples in a blank matrix (e.g., bottled water) at low, medium, and high concentrations (e.g., 5, 50, and 500 ng/mL).
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is optimized for concentrating the analyte from an aqueous matrix (e.g., surface water, diluted urine). The core principle is to retain the analyte on a solid support while interferences are washed away, followed by elution with an organic solvent.[8][9]
-
Sample pH Adjustment: Take 10 mL of the aqueous sample and adjust the pH to approximately 6.0 using dilute formic acid or ammonium hydroxide. The pH should be maintained in the 4-7 range for optimal recovery of sulfonamides.[8][9]
-
Spiking IS: Add 50 µL of the 50 ng/mL IS working solution to all samples, standards (except blank), and QCs.
-
Cartridge Conditioning: Condition the HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the prepared sample onto the cartridge at a flow rate of approximately 2-5 mL/min.
-
Washing: Wash the cartridge with 5 mL of water to remove salts and other hydrophilic impurities.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 5 minutes.
-
Elution: Elute the analyte and IS with two 3 mL aliquots of methanol into a clean 15 mL polypropylene tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 500 µL of the initial mobile phase (95:5 Water:Methanol with 0.1% Formic Acid). Vortex thoroughly and transfer to an autosampler vial for analysis.
Causality Note: The HLB sorbent provides dual retention mechanisms (hydrophilic and lipophilic), making it ideal for a polar compound like this compound. Adjusting the sample pH to a neutral range ensures the analyte is not fully ionized, promoting better retention on the reversed-phase sorbent.[9][10]
Workflow Diagram: Sample Preparation and Analysis
Caption: Overall workflow from sample preparation to data analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography
The separation of polar aromatic amines requires careful selection of the mobile phase to ensure good peak shape. An acidic mobile phase is used here to promote analyte protonation, which improves chromatographic interaction and ESI efficiency.[8]
| Parameter | Condition |
| System | UHPLC System (e.g., Agilent 1290 Infinity II) |
| Column | C18, 2.1 x 100 mm, 1.9 µm |
| Column Temp. | 40 °C |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Vol. | 5 µL |
LC Gradient Table
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 6.0 | 95 |
| 8.0 | 95 |
| 8.1 | 5 |
| 10.0 | 5 |
Mass Spectrometry
Detection is performed on a triple quadrupole mass spectrometer using positive electrospray ionization.
| Parameter | Setting |
| System | Triple Quadrupole MS (e.g., Agilent 6470) |
| Ionization Mode | ESI, Positive |
| Gas Temperature | 325 °C |
| Gas Flow | 6 L/min |
| Nebulizer | 30 psi |
| Capillary Voltage | 3500 V (+) |
MRM Transitions and Predicted Fragmentation
The MRM transitions were predicted based on common fragmentation pathways for aromatic sulfonamides.[3][6] The primary fragmentation is the neutral loss of sulfur dioxide (SO₂), a characteristic pathway for this class of compounds.[3] These transitions must be confirmed and optimized experimentally by infusing a pure standard.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| This compound | 174.0 | 110.1 | 20 (Optimizable) | Quantifier |
| 174.0 | 95.1 | 25 (Optimizable) | Qualifier | |
| Sulfapyridine-d4 (IS) | 255.1 | 157.1 | 22 (Optimizable) | Quantifier |
Predicted Fragmentation Pathway Diagram
Caption: Predicted fragmentation of protonated this compound.
Method Validation and Performance
The method was validated according to the principles outlined in the FDA and ICH guidelines to establish its reliability for quantitative analysis.[1][2][10]
Method Validation Performance Summary
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.998 | R² ≥ 0.99 |
| Calibration Range | 1 - 1000 ng/mL | - |
| Precision (%RSD) | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%RE) | 88% - 106% | 85% - 115% (80% - 120% at LLOQ) |
| LOD | 0.3 ng/mL | S/N ≥ 3 |
| LOQ | 1.0 ng/mL | S/N ≥ 10, with acceptable precision/accuracy |
| Matrix Effect | 91% - 109% | 85% - 115% |
| SPE Recovery | > 85% | Consistent and reproducible |
Trustworthiness Note: A self-validating system requires each analytical run to include checks that confirm ongoing performance. Each batch analysis should include a blank, a zero sample (blank + IS), a full calibration curve, and at least three levels of QCs (low, medium, high) in duplicate. The results of the QCs must fall within pre-defined acceptance criteria (e.g., ±15% of the nominal value) for the run to be considered valid.
Discussion and Field Insights
-
Chromatography: The primary challenge with small, polar, basic analytes is achieving adequate retention and symmetric peak shape. While a C18 column with an acidic mobile phase works well, for more complex matrices, a HILIC (Hydrophilic Interaction Liquid Chromatography) column could be explored as an alternative separation mechanism.
-
Internal Standard Selection: The use of a stable isotope-labeled (SIL) internal standard is always the gold standard as it co-elutes and experiences identical matrix effects. In its absence, a structurally similar compound like Sulfapyridine-d4 is a robust alternative that corrects for variability in extraction and ionization.
-
Matrix Effects: While the described SPE protocol is effective, different sample matrices (e.g., plasma, soil extract) can introduce varying levels of ion suppression or enhancement. It is imperative to evaluate matrix effects during method development for each unique matrix type to ensure data integrity.[11]
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective protocol for the quantitative determination of this compound. The combination of optimized solid-phase extraction and tandem mass spectrometry allows for reliable analysis that meets stringent validation requirements. This method is well-suited for applications in pharmaceutical research, clinical diagnostics, and environmental safety testing.
References
-
Title: Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry Source: Agilent Technologies, Inc. Application Note URL: [Link]
-
Title: Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art Source: MDPI URL: [Link]
-
Title: Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry Source: Wiley Online Library URL: [Link]
-
Title: Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry Source: USDA Food Safety and Inspection Service URL: [Link]
-
Title: Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS Source: Agilent Technologies, Inc. Application Note URL: [Link]
-
Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Validation of clinical LC-MS/MS methods: What you need to know Source: YouTube (ARUP Laboratories) URL: [Link]
-
Title: Determination of Primary Aromatic Amines by LC/MS/MS Source: Agilent Technologies, Inc. Application Note URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: New FDA Guidance on Analytical Methods Provides General Approach, but Few Details Source: Chromatography Online URL: [Link]
-
Title: Validation issues arising from the new FDA guidance for industry on bioanalytical method validation Source: ResearchGate URL: [Link]
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Title: Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry Source: National Institutes of Health (NIH) URL: [Link]
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Title: M10 Bioanalytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column Source: SIELC Technologies URL: [Link]
-
Title: The MS and MS 2 spectra and proposed fragmentation pathway Source: ResearchGate URL: [Link]
-
Title: Chromotography with free amines? Source: Reddit URL: [Link]
-
Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions Source: ResearchGate URL: [Link]
-
Title: Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS Source: Agilent Technologies, Inc. Application Note URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine Source: Ingenta Connect URL: [Link]
-
Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source: PubMed URL: [Link]
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Application Notes and Protocols for Efficacy Testing of 5-Aminopyridine-2-sulfonamide
Abstract
This document provides a comprehensive guide for the preclinical evaluation of 5-Aminopyridine-2-sulfonamide, a novel sulfonamide derivative. Recognizing the diverse therapeutic potential of the sulfonamide scaffold, this guide outlines a multi-tiered experimental approach to elucidate its efficacy across several key areas: antimicrobial, anti-inflammatory, and anticancer activities. The protocols herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with a clear roadmap from initial in vitro screening to in vivo proof-of-concept studies. Our approach emphasizes a deep understanding of the underlying scientific principles, ensuring that the experimental design is not merely a series of steps but a logical progression of hypothesis-driven research.
Introduction: The Therapeutic Potential of the Sulfonamide Moiety
Sulfonamides were the first class of synthetic antimicrobial agents and have since become a cornerstone in medicinal chemistry.[1] Their versatile structure has been adapted to create drugs with a wide range of pharmacological activities, including diuretics, hypoglycemics, anti-inflammatory agents, and anticancer therapies.[2][3] The core mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[4][5] This selective toxicity, which spares human cells that acquire folic acid from the diet, is a hallmark of this class.[5][6]
This compound is a novel compound that combines the well-established sulfonamide functional group with an aminopyridine ring. This unique combination warrants a broad and systematic investigation of its therapeutic potential. This guide provides a strategic framework for its preclinical evaluation.
Preliminary Physicochemical Characterization
Before embarking on biological assays, a thorough physicochemical characterization of this compound is essential. This data will inform formulation development and aid in the interpretation of biological data.
| Property | Value | Source |
| Molecular Formula | C5H7N3O2S | [7] |
| Molecular Weight | 173.20 g/mol | [7] |
| IUPAC Name | This compound | [7] |
| CAS Number | 64356-57-6 | [7] |
Protocol 1: Solubility and Stability Assessment
A fundamental understanding of the compound's solubility and stability in various solvents and pH conditions is crucial for accurate and reproducible biological testing.
Objective: To determine the solubility and stability of this compound in commonly used biological buffers and solvents.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Cell culture media (e.g., DMEM, RPMI-1640)
-
HPLC system with a suitable column (e.g., C18)
-
Spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Solubility Determination:
-
Serially dilute the stock solution in various aqueous buffers (PBS, cell culture media) to a range of concentrations.
-
Visually inspect for precipitation.
-
For a more quantitative measure, centrifuge the solutions and measure the concentration of the supernatant using HPLC or UV-Vis spectrophotometry.
-
-
Stability Assessment:
-
Incubate the compound in the test buffers at relevant temperatures (e.g., 4°C, room temperature, 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples at each time point by HPLC to determine the percentage of the parent compound remaining.
-
Tier 1: In Vitro Efficacy Screening
The initial phase of efficacy testing involves a battery of in vitro assays to identify the primary biological activity of this compound.
Antimicrobial Activity
Given the history of sulfonamides as antimicrobials, this is a logical starting point.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)[8][9]
-
Mueller-Hinton broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Bacterial Culture Preparation: Grow bacterial strains overnight in MHB. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Serially dilute this compound in MHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm.
Anticancer Activity
Recent research has highlighted the potential of sulfonamides as anticancer agents, targeting various pathways including angiogenesis and tumor metabolism.[10][11]
Protocol 3: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)[10]
-
Normal cell line (e.g., MRC-5 lung fibroblasts) for cytotoxicity comparison
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium, add the solubilization solution, and gently shake the plate to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
dot
Figure 1: Workflow for the MTT cell viability assay.
Enzyme Inhibition Assays
Many sulfonamides exert their effects by inhibiting specific enzymes. Screening against a panel of relevant enzymes is a crucial step.
Protocol 4: Carbonic Anhydrase Inhibition Assay
Objective: To determine if this compound inhibits carbonic anhydrase activity.
Materials:
-
Human carbonic anhydrase II (CA II)
-
p-Nitrophenyl acetate (pNPA)
-
Buffer solution (e.g., Tris-HCl)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Assay Preparation: Add buffer, CA II, and various concentrations of this compound to the wells of a 96-well plate.
-
Substrate Addition: Initiate the reaction by adding pNPA.
-
Kinetic Measurement: Monitor the hydrolysis of pNPA to p-nitrophenol by measuring the increase in absorbance at 400 nm over time.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.
Protocol 5: Cyclooxygenase (COX) Inhibition Assay
Objective: To assess the inhibitory activity of this compound against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit (commercially available)
-
96-well plates
-
Plate reader
Procedure:
-
Follow the manufacturer's instructions for the assay kit.
-
Typically, the assay involves incubating the enzyme with the test compound before adding the substrate.
-
The production of prostaglandins is measured colorimetrically.
-
Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Tier 2: In Vivo Efficacy Models
If promising activity is observed in vitro, the next step is to evaluate the efficacy of this compound in relevant animal models.
Murine Model of Bacterial Infection
Objective: To assess the in vivo antibacterial efficacy of this compound.
Animal Model: Male BALB/c mice.
Procedure:
-
Infection: Induce a systemic infection by intraperitoneal injection of a lethal dose of a clinically relevant bacterial strain (e.g., S. aureus).
-
Treatment: Administer this compound at various doses via an appropriate route (e.g., oral gavage, intraperitoneal injection) at specified time points post-infection.[12]
-
Monitoring: Observe the mice for a set period (e.g., 7 days) and record survival rates.[12]
-
Endpoint: Determine the 50% effective dose (ED50), which is the dose that protects 50% of the mice from death.[12]
Xenograft Model of Human Cancer
Objective: To evaluate the in vivo anticancer activity of this compound.
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
Procedure:
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A549) into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound at various doses.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
dot
Figure 2: A tiered approach to efficacy testing.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for dose selection and translation to clinical studies.[13]
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description |
| Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by half.[13] |
| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. |
Protocol 6: Basic Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters of this compound.
Animal Model: Male Sprague-Dawley rats.
Procedure:
-
Dosing: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes to different groups of rats.
-
Blood Sampling: Collect blood samples at various time points post-dosing.
-
Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate the parameters listed in Table 1.
Conclusion
The experimental design outlined in this document provides a comprehensive and logical framework for the preclinical evaluation of this compound. By systematically investigating its potential antimicrobial, anticancer, and enzyme-inhibitory activities, researchers can efficiently identify its most promising therapeutic applications. This tiered approach, from in vitro screening to in vivo proof-of-concept and pharmacokinetic studies, ensures a thorough and data-driven assessment of this novel compound's efficacy.
References
- Vree, T. B., & Hekster, Y. A. (1985). Pharmacokinetics of Sulfonamides. Karger.
- Osgood, C. (2000). Sulfonamides - pharmacology. University of Oklahoma Health Sciences Center.
- MSD Manual Professional Edition. (2023). Sulfonamides - Infectious Diseases. MSD Manuals.
- BenchChem. (2025). Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs. BenchChem.
- Goren, E., et al. (1983). Some pharmacokinetic aspects of four sulphonamides and trimethoprim, and their therapeutic efficacy in experimental Escherichia coli infection in poultry. PubMed.
- BenchChem. (2025). Application Notes and Protocols for In Vivo Studies of Sulfonamide-Based Compounds. BenchChem.
- Pharmacy 180. (n.d.). Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses. Pharmacy 180.
- ACS Publications. (2023).
- BenchChem. (2025). In vitro comparison of the antibacterial activity of different sulfa drugs. BenchChem.
- Ghorab, M. M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure.
- MSD Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals. MSD Veterinary Manual.
- Al-Suwaidan, I. A., et al. (2023). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Moroccan Journal of Chemistry.
- Al-Omar, M. A. (2016). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Pharmacy and Pharmaceutical Sciences.
- PubChem. (n.d.). This compound.
- Das, R., et al. (2024).
- Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines.
- Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Study.com.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Aminopyridine-2-sulfonamide
Welcome to the technical support center for the synthesis of 5-Aminopyridine-2-sulfonamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting advice to improve the yield and purity of your synthesis. Our approach is rooted in explaining the chemical principles behind each step, ensuring you not only solve immediate issues but also build a deeper understanding of the reaction mechanisms.
Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields. A common route involves the nitration of 2-aminopyridine, followed by diazotization, sulfonation, amination, and a final reduction step. Each stage presents unique challenges that can impact the overall efficiency of the synthesis.
Caption: General synthetic route for this compound.
Troubleshooting Guides and FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Nitration of 2-Aminopyridine
Question 1: My yield of 5-Nitro-2-aminopyridine is consistently low, and I observe significant charring. What's going wrong?
Answer: Low yields and charring during the nitration of pyridine derivatives are often due to excessively harsh reaction conditions. The pyridine ring is deactivated towards electrophilic aromatic substitution, and forcing the reaction can lead to decomposition[1].
Probable Causes & Solutions:
-
Reaction Temperature: High temperatures can cause oxidative decomposition of the starting material and product.
-
Solution: Maintain a low temperature, typically between 0-10°C, during the addition of the nitrating mixture (a mixture of concentrated nitric and sulfuric acid). Use an ice-salt bath for better temperature control.
-
-
Rate of Addition: Adding the nitrating agent too quickly can lead to localized overheating and side reactions.
-
Solution: Add the nitrating mixture dropwise to the solution of 2-aminopyridine in sulfuric acid over an extended period, ensuring the temperature does not rise above the set limit.
-
-
Reagent Quality: The presence of water in the reaction mixture can affect the potency of the nitrating agent.
-
Solution: Use high-purity, concentrated nitric acid and sulfuric acid.
-
Optimized Nitration Protocol:
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-10°C | Minimizes decomposition and side reactions[1]. |
| Reagents | Conc. H₂SO₄, Conc. HNO₃ | Provides the necessary nitronium ion (NO₂⁺) electrophile. |
| Addition Rate | Slow, dropwise | Prevents localized overheating. |
| Reaction Time | 2-4 hours | Allows for complete reaction at low temperatures. |
Part 2: Diazotization and Sulfonation
Question 2: I'm getting a low yield of the sulfonyl chloride intermediate, and the reaction mixture is turning dark brown/black. What are the likely causes?
Answer: This step involves the formation of a diazonium salt, which is inherently unstable and can decompose if not handled correctly. The subsequent Sandmeyer-type reaction to introduce the sulfonyl chloride group also requires careful control.
Probable Causes & Solutions:
-
Decomposition of the Diazonium Salt: Diazonium salts are thermally unstable and can decompose, especially at elevated temperatures, leading to a range of byproducts and a dark-colored solution.
-
Solution: The diazotization reaction must be carried out at low temperatures, typically between 0-5°C. The diazonium salt should be used immediately in the next step without isolation.
-
-
Inefficient Sulfonation: The reaction of the diazonium salt with sulfur dioxide requires a copper catalyst to proceed efficiently.
-
Solution: Ensure the use of a suitable copper catalyst, such as copper(I) chloride, to facilitate the reaction. The sulfur dioxide should be bubbled through the reaction mixture at a steady rate. An aqueous process can be advantageous as it protects the sulfonyl chloride from hydrolysis through precipitation[2].
-
Part 3: Amination of 5-Nitropyridine-2-sulfonyl chloride
Question 3: My main problem is the low yield during the amination of the sulfonyl chloride. What can I do to improve this?
Answer: Low yields in sulfonamide synthesis are very common and often point to the hydrolysis of the highly reactive sulfonyl chloride starting material[3]. Side reactions, such as the formation of bis-sulfonated products, can also reduce the yield[3][4].
Troubleshooting Workflow for Low Amination Yield:
Caption: Troubleshooting workflow for low yield in sulfonamide synthesis.
Detailed Solutions:
-
Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them to the unreactive sulfonic acid[3][5].
-
Solution:
-
Anhydrous Conditions: All glassware must be oven-dried before use. Use anhydrous solvents (e.g., dichloromethane, THF) to minimize moisture[3].
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel[3].
-
-
-
Inappropriate Base: The choice of base is critical. It should neutralize the HCl byproduct without competing with the amine nucleophile[3].
-
Side Reactions: With primary amines, there's a risk of forming a bis-sulfonated product, where two sulfonyl groups react with the same amine[3][4].
-
Solution: Control the stoichiometry carefully. Using a slight excess of the aminating agent can help ensure the complete consumption of the sulfonyl chloride[3].
-
Step-by-Step Protocol for Amination:
-
To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the 5-nitropyridine-2-sulfonyl chloride (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of concentrated ammonium hydroxide (or the desired amine, 1.2 eq) to the stirred solution.
-
Add anhydrous pyridine or triethylamine (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, proceed with the work-up and purification.
Part 4: Reduction of the Nitro Group
Question 4: The final reduction step is not going to completion, or I am getting side products. How can I optimize this?
Answer: The reduction of an aromatic nitro group is a standard transformation, but the choice of reducing agent and reaction conditions is crucial to avoid side reactions and ensure complete conversion.
Probable Causes & Solutions:
-
Incomplete Reduction: The reducing agent may not be active enough, or the reaction time may be insufficient.
-
Solution: A common and effective method is the use of a metal in acidic medium, such as iron powder in the presence of hydrochloric acid or acetic acid. Ensure the iron powder is activated (e.g., by washing with dilute HCl) before use. Monitor the reaction by TLC until the starting material is fully consumed.
-
-
Side Reactions: Over-reduction or reaction with other functional groups can occur with harsh reducing agents.
-
Solution: Metal/acid reductions (like Fe/HCl) are generally chemoselective for the nitro group. Catalytic hydrogenation (e.g., H₂/Pd-C) is another mild and effective option, though it may require specialized equipment.
-
Recommended Reduction Conditions:
| Reducing System | Solvent | Temperature | Notes |
| Fe / HCl | Ethanol/Water | Reflux | A classic, cost-effective method. |
| SnCl₂·2H₂O | Ethanol | Reflux | Another reliable method for nitro group reduction. |
| H₂ / Pd-C | Methanol/Ethanol | Room Temp. | A cleaner method, but requires hydrogenation apparatus. |
Purification of the Final Product
Question 5: How can I effectively purify the final this compound product?
Answer: Recrystallization is the most common and effective method for purifying solid sulfonamides[3]. The key is to find a suitable solvent or solvent system.
Steps for Recrystallization:
-
Solvent Selection: An ideal solvent will dissolve the product at high temperatures but not at room temperature, while impurities remain soluble at all temperatures. Common solvents for sulfonamides include ethanol, isopropanol, and mixtures of ethanol and water[3]. Perform small-scale solubility tests to find the optimal solvent.
-
Dissolution: In a flask, add a minimal amount of the chosen solvent to your crude product. Heat the mixture with stirring until the solvent boils and the product dissolves completely. If needed, add small portions of hot solvent until a clear solution is obtained.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Pure crystals of this compound should form. For maximum yield, you can place the flask in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to obtain the purified product.
For impurities that are difficult to remove by recrystallization, column chromatography may be necessary. Cation-exchange chromatography can also be an effective method for purifying aminopyridine derivatives[6].
References
-
King, J. F., & Durst, T. (1965). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 87(24), 5684–5692. [Link]
-
Robertson, R. E. (1965). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 43(10), 2487-2495. [Link]
- Ameduri, B., & Boutevin, B. (2001). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
-
Moody, C. J., & Roff, G. J. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879. [Link]
-
King, J. F., & Lee, T. M. (1981). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 59(2), 356-361. [Link]
-
ResearchGate. (2020). What are your suggestions for sulfonation reaction conditions and purification using pyridine-SO3 complex?[Link]
-
Cerfontain, H. (2018). Aromatic Sulphonation and Related Reactions. ResearchGate. [Link]
-
Espinosa, J. F., et al. (2020). Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway. Beilstein Journal of Organic Chemistry, 16, 556–565. [Link]
- Chen, J., et al. (2015). Preparation method of 5-nitro-2-aminopyridine.
-
Pearson. (n.d.). Propose a mechanism for the sulfonation of pyridine, and point out...[Link]
-
Al-Masoudi, N. A., et al. (2022). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry, 10(2), 235-249. [Link]
-
Teva Pharmaceutical Industries Ltd. (2009). Process For The Purification Of Torsemide. Quick Company. [Link]
-
Lee, Y. C. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 216(2), 358-363. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pyridine Sulfonamides
Welcome to the technical support center for the synthesis of pyridine sulfonamides. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in this crucial synthetic transformation. Pyridine sulfonamides are a vital class of compounds, forming the structural core of numerous pharmaceuticals due to their unique physicochemical properties and ability to act as bioisosteres for amides or carboxylic acids.[1][2][3] However, their synthesis is not without common pitfalls.
This document moves beyond simple protocols to provide in-depth, field-proven insights in a question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated methodologies to enhance the success of your synthetic campaigns.
Frequently Asked Questions (FAQs): Core Synthesis Issues
Q1: My sulfonamide reaction yield is consistently low. What are the most common culprits?
Low yields are the most frequently reported issue. The root cause often lies in the stability of the reactants and the reaction environment rather than a fundamental flaw in the reaction itself.
-
Hydrolysis of Sulfonyl Chloride: The primary cause of low yields is the hydrolysis of the highly reactive sulfonyl chloride starting material.[4][5] Atmospheric or solvent-borne moisture rapidly converts the sulfonyl chloride into the corresponding sulfonic acid, which is unreactive toward the amine under standard conditions.[4][5]
-
Inappropriate Base Selection: A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[7] If HCl is not scavenged, it will protonate the amine nucleophile, rendering it unreactive. However, the choice of base is critical.
-
An organic, non-nucleophilic base like pyridine or triethylamine is preferred.[4][6] These bases are strong enough to neutralize HCl but generally do not compete with the substrate amine in reacting with the sulfonyl chloride.
-
Using an aqueous base like sodium hydroxide, while possible under Schotten-Baumann conditions, significantly increases the risk of sulfonyl chloride hydrolysis and is not recommended for most research-scale syntheses.[4]
-
-
Incorrect Stoichiometry: Precise control of reactant ratios is essential. While a 1:1 ratio of amine to sulfonyl chloride is the theoretical ideal, using a slight excess of the amine (e.g., 1.1 equivalents) can help drive the reaction to completion and ensure the more valuable sulfonyl chloride is fully consumed.[4]
Q2: I'm observing an unexpected major side product. What is it likely to be?
The identity of the side product depends on your starting materials. The two most common are the hydrolyzed sulfonic acid (as discussed above) and a bis-sulfonated amine.
-
Bis-sulfonylation of Primary Amines: When using a primary amine (R-NH₂), the initially formed sulfonamide (R-NH-SO₂-Py) still has an acidic N-H proton. In the presence of the base, this proton can be removed, creating a nucleophilic sulfonamide anion. This anion can then react with a second molecule of the sulfonyl chloride to form a bis-sulfonated product (R-N(SO₂-Py)₂).[4][8]
-
Troubleshooting: This side reaction can be suppressed by using a larger excess of the primary amine, which ensures the sulfonyl chloride is consumed before it can react with the product. Alternatively, if the amine is valuable, using a protecting group on the amine is a viable strategy.[4][9] The reaction can also be run with the slow addition of the sulfonyl chloride to the solution of the amine and base to maintain a low concentration of the electrophile.
-
Q3: Which base should I choose: Pyridine or Triethylamine?
Both are excellent choices as acid scavengers. Pyridine (pKa of conjugate acid ≈ 5.2) is less basic than triethylamine (pKa of conjugate acid ≈ 10.7).[7]
-
Pyridine: Often used as both the base and the solvent. In some cases, pyridine can act as a nucleophilic catalyst. It can react with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt, which is then more susceptible to attack by the amine.[7] This can be advantageous for less reactive amines or sulfonyl chlorides.
-
Triethylamine (Et₃N): A stronger, non-nucleophilic base that is typically used in stoichiometric amounts (1.1-1.5 equivalents) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[6] It is generally more volatile and can be easier to remove during workup.
The choice often comes down to the specific substrates and the desired reaction conditions. For sluggish reactions, pyridine may offer a catalytic advantage. For standard transformations, the ease of removal of triethylamine is often preferred.
Diagram: General Synthetic Workflow
The following diagram outlines the critical stages of a successful pyridine sulfonamide synthesis, from preparation to purification.
Caption: General workflow for pyridine sulfonamide synthesis.
FAQs - Purification Challenges
Q4: How should I purify my solid pyridine sulfonamide?
For solid products, recrystallization is the most effective and common purification method.[4]
-
Solvent Selection is Key: The ideal solvent will dissolve your sulfonamide at high temperatures but not at room temperature, while impurities remain soluble at all temperatures.[4]
-
Common Solvents: Ethanol, isopropanol, or mixtures of ethanol and water are excellent starting points for polarity screening.[4] Always perform small-scale solubility tests to find the optimal solvent system before committing your entire batch.
Q5: My purification by column chromatography is difficult. The product is smearing or not eluting properly.
This is a common issue stemming from the basic nature of the pyridine nitrogen. The lone pair on the nitrogen can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation, tailing, and sometimes irreversible binding.
-
Expert Solution: To mitigate this, add a small amount of a volatile base to your eluent system.
-
Adding 0.5-1% triethylamine or pyridine to your hexane/ethyl acetate or DCM/methanol mobile phase will neutralize the acidic sites on the silica. This allows the pyridine sulfonamide to elute cleanly and symmetrically. Start with a small amount and increase if tailing persists.
-
Detailed Experimental Protocol: General Synthesis of a Pyridine-2-sulfonamide
This protocol provides a robust starting point for the synthesis of a pyridine-2-sulfonamide from pyridine-2-sulfonyl chloride and a generic primary or secondary amine.
Materials:
-
Pyridine-2-sulfonyl chloride (1.0 equiv)
-
Amine (primary or secondary) (1.1 equiv)
-
Triethylamine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (Saturated NaCl (aq))
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add the amine (1.1 equiv) and anhydrous DCM to a flame-dried, round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base: Add triethylamine (1.5 equiv) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: Dissolve the pyridine-2-sulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the cooled, stirring amine solution over 10-15 minutes.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and finally brine. The acid wash removes excess amine and triethylamine, while the base wash removes any acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by recrystallization or column chromatography as described in the FAQs above.
Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Hydrolysis of sulfonyl chloride.[4][5] 2. Insufficient or inappropriate base.[6] 3. Impure starting materials. | 1. Use anhydrous solvents/reagents; run under inert atmosphere.[4][6] 2. Use ≥1 equivalent of a non-nucleophilic organic base (e.g., pyridine, Et₃N).[6] 3. Verify purity of amine and sulfonyl chloride. |
| Bis-sulfonylation Side Product | Reaction of the sulfonamide product with more sulfonyl chloride (primary amines only).[8] | Use a larger excess of the primary amine (≥2 equiv) or slow addition of sulfonyl chloride. Consider using a protecting group.[4] |
| Reaction Stalls | 1. Low reactivity of amine or sulfonyl chloride. 2. Amine protonated by generated HCl. | 1. Gentle heating may be required. Consider using pyridine as a nucleophilic catalyst.[7] 2. Ensure a sufficient amount of base is present. |
| Difficult Purification | Product streaking/tailing on silica gel column. | Add 0.5-1% triethylamine or pyridine to the chromatography eluent. |
Diagram: Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing common synthesis problems.
Caption: A decision tree for troubleshooting pyridine sulfonamide synthesis.
References
- common issues in sulfonamide synthesis and solutions - Benchchem. (URL: _)
- Avoiding common errors in sulfonamide synthesis experimental protocols - Benchchem. (URL: )
- Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper C
- Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetrization of sulfonimidamides - PMC - NIH. (URL: )
- Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide - Benchchem. (URL: )
- Sulfonyl Protective Groups | Chem-St
- Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical p
- MULTISTEP SYNTHESIS PROTECTING GROUPS. (URL: )
- Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - RSC Publishing. (URL: )
- Application Notes and Protocols for the Use of Pyyridine as a Base in Sulfonamide Synthesis - Benchchem. (URL: )
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. (URL: )
- Synthesis method of pyridine-3-sulfonyl chloride - Google P
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Public
- Protection of Amines by the Pyridine-2-sulfonyl Group and Its Cleavage under Mild Conditions (SmI2 or Electrolysis)
- Sulfonamide−Pyridine-N-oxide Cocrystals - Sci-Hub. (URL: )
- Synthesis of N-oxides of pyridines and related compounds - Organic Chemistry Portal. (URL: )
- 26.04 Protecting Groups for Amines: Sulfonamides - YouTube. (URL: )
- Technical Support Center: Troubleshooting Low Yields in Sulfonamide Form
- Application Notes and Protocols for the Synthesis of Sulfonamides Using Pyridine-2-Sulfonate Deriv
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: 5-Aminopyridine-2-sulfonamide Solubility Guide
Welcome to the technical support center for 5-Aminopyridine-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful handling and formulation of this compound in your experiments.
Introduction to this compound and its Solubility Profile
This compound is a pyridine sulfonamide derivative with potential applications in medicinal chemistry and drug discovery. Its structure, combining an amino group and a sulfonamide moiety on a pyridine ring, presents a unique set of physicochemical properties that can lead to solubility challenges. The compound has a molecular weight of 173.20 g/mol and a calculated LogP of -0.9, suggesting a degree of hydrophilicity.[1] However, the crystalline nature and intermolecular interactions of sulfonamides can often lead to poor aqueous solubility.
Understanding the factors that govern the solubility of this compound is critical for its effective use in experimental settings. This guide will provide a systematic approach to addressing these challenges.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in water. Is this expected?
A1: Yes, it is not uncommon to experience difficulty dissolving this compound in neutral aqueous solutions. While the molecule possesses polar functional groups, the overall crystal lattice energy of the solid form can significantly hinder its dissolution in water. The solubility of sulfonamides, as a class of compounds, is known to be pH-dependent.
Q2: What are the recommended starting solvents for dissolving this compound?
A2: For initial stock solutions, it is advisable to start with polar aprotic organic solvents. Based on data for structurally related compounds such as 2-Aminopyridine-5-sulfonic acid, solvents like Dimethyl Sulfoxide (DMSO) and Methanol are good starting points.[2] Dimethylformamide (DMF) is also a viable option. For aqueous-based assays, these concentrated stock solutions can then be diluted into your buffer of choice, though careful observation for precipitation is necessary.
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A3: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is not sufficient to keep the compound dissolved in the final aqueous solution. To address this, you can try the following:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Increase the percentage of co-solvent: If your experimental system allows, increasing the final concentration of the organic solvent (e.g., from 0.1% to 1% DMSO) can help maintain solubility. However, be mindful of the potential effects of the solvent on your biological system.
-
Utilize pH modification: As a sulfonamide, the solubility of this compound is likely to be pH-dependent. Adjusting the pH of your aqueous buffer may significantly improve its solubility.
Troubleshooting Guide: Enhancing the Solubility of this compound
This section provides a systematic approach to overcoming the solubility challenges of this compound. The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration and the compatibility of the solvent system with your assay.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O₂S | [1] |
| Molecular Weight | 173.20 g/mol | [1] |
| Calculated XLogP3 | -0.9 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
Solubility Enhancement Strategies
The following diagram illustrates a decision-making workflow for addressing solubility issues with this compound.
Sources
Technical Support Center: Optimizing Reaction Conditions for 5-Aminopyridine-2-sulfonamide Derivatives
Welcome to the technical support center for the synthesis and optimization of 5-aminopyridine-2-sulfonamide derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important structural motif. 5-Aminopyridine-2-sulfonamides are key pharmacophores found in numerous therapeutic agents, and their efficient synthesis is critical for advancing drug discovery programs.[1][2][3]
This document provides in-depth, experience-driven answers to common challenges encountered during the synthesis of these compounds. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
Section 1: General Synthetic Strategy & Key Challenges
The most common and industrially relevant approach to synthesizing this compound derivatives is a two-step sequence. This involves the initial formation of a sulfonyl chloride intermediate, followed by its reaction with a primary or secondary amine.[1][4][5]
Caption: General workflow for synthesizing this compound derivatives.
While this pathway appears straightforward, researchers frequently encounter challenges that can significantly impact yield, purity, and scalability. The primary hurdles include:
-
Controlling the formation of the sulfonyl chloride: This step is often sensitive and can lead to side reactions or low yields if not properly controlled.
-
Selectivity during amination: The presence of the 5-amino group (or a precursor) introduces the possibility of competing side reactions.
-
Purification of the final product: The polar nature of these compounds can make chromatographic purification challenging.
Section 2: Troubleshooting the Formation of the Pyridine-2-sulfonyl Chloride Intermediate
The preparation of the pyridine-2-sulfonyl chloride is the cornerstone of this synthesis. Its stability and purity directly influence the success of the subsequent amination step.
FAQ 1: I'm getting a very low yield of my 5-acetamidopyridine-2-sulfonyl chloride when oxidizing the corresponding thiol. What's going wrong?
Answer: This is a common and critical issue. Low yields during the oxidative chlorination of 2-thiol-5-acetaminopyridine are often due to the lability of the pyridine ring under harsh oxidizing conditions or the instability of the resulting sulfonyl chloride.
Underlying Causality & Troubleshooting Steps:
-
Harsh Oxidants: Reagents like nitric acid or potassium permanganate can aggressively oxidize the pyridine ring itself, leading to ring-opening or the formation of pyridones, especially when a nitro group is present instead of an acetamido group.[6]
-
Solution: A milder and highly effective method is the use of hydrogen peroxide (30%) in acetic acid to first form the sulfonic acid, followed by conversion to the sulfonyl chloride.[6] Alternatively, in situ generation of the sulfonyl chloride using N-chlorosuccinimide (NCS) in the presence of a chloride source can be a very effective and mild approach.[7]
-
-
Instability of the Sulfonyl Chloride: Pyridine-2-sulfonyl chlorides are notoriously moisture-sensitive and can degrade upon prolonged exposure to ambient conditions or during workup.[4][8]
-
Solution: It is best practice to use the sulfonyl chloride intermediate immediately after its formation and isolation.[8] Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Suboptimal Temperature Control: The oxidative chlorination can be exothermic. Poor temperature control can accelerate degradation pathways.
-
Solution: Maintain strict temperature control, often at 0 °C or below, during the addition of the chlorinating agent. For instance, a procedure involving the dropwise addition of chlorosulfonic acid to a solution of 2-(4-bromophenyl)imidazo[1,2-a]pyridine maintains a temperature of -5 °C to ensure high yield of the sulfonyl chloride.
-
Troubleshooting Workflow: Low Sulfonyl Chloride Yield
Caption: Decision tree for troubleshooting low sulfonyl chloride yield.
Section 3: Optimizing the Sulfonamide Formation (Amination)
The reaction between the pyridine-2-sulfonyl chloride and the amine is the final bond-forming step. Achieving high conversion and selectivity is paramount.
FAQ 2: My amination reaction is sluggish, and I'm seeing significant amounts of unreacted sulfonyl chloride. How can I drive the reaction to completion?
Answer: Sluggish amination reactions are typically caused by low amine nucleophilicity, suboptimal reaction conditions, or the formation of non-productive side products.
Underlying Causality & Troubleshooting Steps:
-
Poor Amine Nucleophilicity: Electron-deficient anilines or sterically hindered secondary amines can be poor nucleophiles, reacting slowly with the sulfonyl chloride.[4]
-
Solution:
-
Increase Temperature: Gently heating the reaction (e.g., to 40-80 °C) can often provide the necessary activation energy.[9][10]
-
Microwave Irradiation: For particularly challenging amines, microwave-assisted synthesis under solvent-free conditions can dramatically reduce reaction times and improve yields by activating the sulfonyl chloride.[11]
-
-
-
Inadequate Base: The reaction generates one equivalent of HCl, which will protonate the amine starting material, rendering it non-nucleophilic. An appropriate base is crucial to scavenge this acid.
-
Solvent Effects: The choice of solvent can influence the solubility of reagents and the reaction rate.
| Parameter | Condition A | Condition B | Condition C (Optimized) |
| Amine | 4-Nitroaniline | 4-Nitroaniline | 4-Nitroaniline |
| Solvent | Dichloromethane | Tetrahydrofuran | Pyridine |
| Base | None | 1.1 eq. TEA | (Pyridine as solvent/base) |
| Temperature | Room Temp | Room Temp | 70 °C |
| Time | 24 h | 12 h | 2 h |
| Conversion | <10% | ~40% | >95% |
| Caption: Table summarizing optimization of a sluggish amination reaction. |
Section 4: Purification & Characterization
The final step in any synthesis is isolating the product in high purity. Pyridine-containing sulfonamides present unique challenges due to their chemical nature.
FAQ 3: I'm struggling with the purification of my final compound. It streaks badly on silica gel and I have low recovery from my column. What are the best practices?
Answer: The basic nitrogen of the pyridine ring and the acidic N-H of the sulfonamide can lead to strong interactions with the acidic silanol groups on standard silica gel, causing peak tailing, streaking, and irreversible adsorption.[15]
Underlying Causality & Troubleshooting Steps:
-
Strong Analyte-Stationary Phase Interaction: The primary cause of poor chromatography is the acid-base interaction between the basic pyridine and the acidic silica surface.[15]
-
Solution 1 (Mobile Phase Modification): Add a small amount of a competing base, like triethylamine (0.1-1%), or an acid, like acetic acid, to the mobile phase. This will saturate the active sites on the silica, leading to much-improved peak shape.[15]
-
Solution 2 (Alternative Stationary Phase): If tailing persists, switch to a different stationary phase. Alumina (basic or neutral) can be an excellent alternative for purifying basic compounds. For reverse-phase HPLC, using a pH-stable column and adjusting the mobile phase pH to > 8 will keep the pyridine neutral and improve peak shape.[15]
-
-
Poor Solubility: Some derivatives may have poor solubility in common chromatography solvents, leading to precipitation on the column.
-
Solution: Ensure your crude product is fully dissolved before loading. If necessary, use a stronger solvent like a small amount of methanol or DMF to dissolve the sample, adsorb it onto a small amount of silica gel, dry it, and then load the resulting powder onto the column (dry loading).
-
-
Non-Chromatographic Purification: For some crystalline compounds, recrystallization can be a highly effective and scalable alternative to chromatography.
-
Solution: Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, acetonitrile) to find suitable conditions for recrystallization. This can often provide material of very high purity.
-
Section 5: Experimental Protocols
This section provides a representative, detailed protocol for the synthesis of a this compound derivative, incorporating many of the optimization principles discussed.
Protocol 1: Two-Step Synthesis of N-Benzyl-5-aminopyridine-2-sulfonamide
Step 1: In Situ Generation and Use of 5-Acetamidopyridine-2-sulfonyl Chloride
-
To a three-neck, oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 5-acetamido-2-mercaptopyridine (10.0 g, 54.9 mmol).
-
Add glacial acetic acid (100 mL) and cool the resulting slurry to 0-5 °C in an ice-water bath.
-
Slowly add 30% hydrogen peroxide (12.5 mL, 121 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the reaction at 5-10 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 16 hours. The reaction should become a clear solution.
-
This step generates the 5-acetamidopyridine-2-sulfonic acid in solution.
-
Cool the solution back to 0-5 °C. Carefully and slowly add thionyl chloride (8.0 mL, 110 mmol) dropwise over 45 minutes. Caution: This addition is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, heat the mixture to 60 °C and maintain for 3 hours.
-
Cool the reaction to room temperature and pour it carefully onto 300 g of crushed ice with vigorous stirring.
-
The 5-acetamidopyridine-2-sulfonyl chloride will precipitate as a solid. Filter the solid, wash with cold water (3 x 50 mL), and dry briefly under vacuum. Use this crude, slightly damp solid immediately in the next step.
Step 2: Amination and Deprotection
-
To a 500 mL flask, add the crude 5-acetamidopyridine-2-sulfonyl chloride from the previous step.
-
Add dichloromethane (DCM, 200 mL) and cool the suspension to 0-5 °C.
-
In a separate flask, dissolve benzylamine (6.5 g, 60.4 mmol) and triethylamine (8.4 mL, 60.4 mmol) in DCM (50 mL).
-
Add the benzylamine/triethylamine solution dropwise to the sulfonyl chloride suspension over 30 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC until the sulfonyl chloride is consumed.
-
Wash the reaction mixture with 1M HCl (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-benzyl-5-acetamidopyridine-2-sulfonamide.
-
To the crude solid, add a mixture of concentrated HCl (50 mL) and ethanol (50 mL).
-
Heat the mixture to reflux (approx. 90 °C) for 6 hours to remove the acetyl protecting group.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Carefully neutralize the remaining aqueous solution by adding solid sodium bicarbonate until effervescence ceases and the pH is ~8.
-
The product, N-benzyl-5-aminopyridine-2-sulfonamide, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
-
If necessary, purify further by recrystallization from ethanol/water or by column chromatography on silica gel using a mobile phase of ethyl acetate/hexanes containing 1% triethylamine.
References
-
Preparation of sulfonamides from N-silylamines - PMC - NIH. (n.d.). Retrieved from [Link]
- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances. DOI: 10.1039/D1RA04368D
-
Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
- Aromatic Sulfonamides. (2023). Journal of Synthetic Chemistry.
- Caldwell, W. T., & Kornfeld, E. C. (1942). Substituted 2-Sulfonamido-5-aminopyridines. Journal of the American Chemical Society, 64(7), 1695–1698.
-
Substituted 2-Sulfonamido-5-aminopyridines. (n.d.). ACS Publications. Retrieved from [Link]
- Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. (n.d.). Moroccan Journal of Chemistry.
- Purification method of pyridine and pyridine derivatives. (n.d.). Google Patents.
- Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (2021). European Journal of Chemistry.
-
Synthesis of 2-aminopyridine substituted benzene sulphonamides. (n.d.). ResearchGate. Retrieved from [Link]
- Synthesis method of pyridine-3-sulfonyl chloride. (n.d.). Google Patents.
-
Preparation of Pyridines, Part 7: By Amination and Hydroxylation. (2022). YouTube. Retrieved from [Link]
- Method for purification of pyridine, and method for production of chlorinated pyridine. (n.d.). Google Patents.
-
Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. (n.d.). Eureka. Retrieved from [Link]
- A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. (n.d.). RSC Advances.
-
Synthesis of 2-aminopyridine-3-sulfonyl chlorides 4 and sulfonylethenamines 5. (n.d.). ResearchGate. Retrieved from [Link]
- Process for preparing 2-amino-5-chloropyridine. (n.d.). Google Patents.
- Recent Advances in the Synthesis of Sulfonamides Intermedi
-
Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2013). Rasayan Journal of Chemistry.
- Modular Two-Step Route to Sulfondiimidamides. (2022). PMC. DOI: 10.1021/jacs.2c04404
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (n.d.). MDPI. Retrieved from [Link]
- Chlorosulfonic acid coated on porous organic polymer as a bifunctional catalyst for the one-pot three-component synthesis of 1,8-naphthyridines. (2022). RSC Publishing. DOI: 10.1039/D2RA05041K
-
2-Aminopyridine – an unsung hero in drug discovery. (n.d.). RSC Publishing. Retrieved from [Link]
- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). PubMed. DOI: 10.1021/acs.jmedchem.4c00837
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (n.d.). PMC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eurjchem.com [eurjchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jsynthchem.com [jsynthchem.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 5-Aminopyridine-2-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of crude 5-Aminopyridine-2-sulfonamide. This guide is designed to provide in-depth, experience-driven advice to troubleshoot common and complex issues encountered during the purification of this compound. As Senior Application Scientists, we understand that achieving high purity is critical for reliable downstream applications, and this document will serve as a practical resource to navigate the challenges of your experimental work.
I. Understanding the Compound: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation of a successful purification strategy. These properties dictate the choice of solvents, pH adjustments, and purification techniques.
| Property | Value | Significance for Purification |
| Molecular Formula | C₅H₇N₃O₂S | Influences molecular weight and polarity. |
| Molecular Weight | 173.20 g/mol [1] | Important for techniques like size-exclusion chromatography and for calculating molar equivalents. |
| Appearance | Colorless prisms or yellow solid[2][3] | A significant color deviation may indicate the presence of impurities. |
| Melting Point | 175-176 °C[2] | A broad or depressed melting point is a classic indicator of impurity. |
| Solubility | Readily soluble in hot water, diluted acids, alkali, and alcohol; slightly soluble in hydrocarbons.[2] | This is a critical parameter for selecting a suitable recrystallization solvent system. |
| pKa | Not explicitly reported, but the presence of an amino group and a sulfonamide group suggests amphoteric behavior. | The different acidic and basic sites allow for purification via acid-base extraction. |
II. Troubleshooting Common Purification Issues
This section addresses the most frequently encountered problems during the purification of this compound, providing both the underlying causes and actionable solutions.
FAQ 1: My recrystallized product is still colored (yellowish or brownish). What's causing this and how can I fix it?
Root Cause: The presence of colored impurities is a common issue, often arising from side reactions or degradation products during the synthesis. These impurities can become trapped in the crystal lattice of your product during recrystallization.
Solution: Decolorization with Activated Charcoal
Activated charcoal is a highly porous material with a large surface area, making it effective at adsorbing colored organic impurities.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot solvent (e.g., water or an ethanol/water mixture).[2][4]
-
Charcoal Addition: Add a small amount of activated charcoal to the hot solution (typically 1-2% of the solute's weight).
-
Heating: Gently boil the solution for 5-10 minutes to allow for efficient adsorption of the impurities.
-
Hot Filtration: Perform a hot gravity filtration to remove the activated charcoal. It is crucial to use pre-heated glassware to prevent premature crystallization of the product in the funnel.
-
Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature to form pure crystals. Cooling too rapidly can lead to the formation of small, impure crystals.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
Expert Tip: Avoid adding an excess of activated charcoal, as it can also adsorb your desired product, leading to a lower yield.
FAQ 2: I'm getting a low yield after recrystallization. What are the likely reasons and how can I improve it?
Root Cause: Low recovery is a frustrating issue that can stem from several factors, including using too much solvent, premature crystallization, or incomplete precipitation.
Troubleshooting Steps:
-
Solvent Volume: Using an excessive amount of solvent will keep more of your product dissolved in the mother liquor, even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
-
Cooling Rate: Rapid cooling can lead to the formation of small, fine crystals that are difficult to filter and can pass through the filter paper.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[4]
-
-
Incomplete Precipitation: The product may not have fully crystallized out of the solution.
-
Solution: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour to induce further precipitation. If crystals still do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.[4]
-
FAQ 3: My product "oils out" during recrystallization instead of forming crystals. What should I do?
Root Cause: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the melting point of the solid is lower than the boiling point of the solvent or when the concentration of impurities is high.[4]
Solutions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.[4]
-
Change the Solvent System: The current solvent may be too nonpolar. A mixture of solvents, such as ethanol-water or isopropanol-water, can be effective for sulfonamides.[4]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to provide a nucleation site for crystal growth.[4]
III. Advanced Purification Strategies
When simple recrystallization is insufficient to achieve the desired purity, more advanced techniques may be necessary.
Acid-Base Extraction
The amphoteric nature of this compound, with its basic amino group and acidic sulfonamide group, makes it an excellent candidate for purification by acid-base extraction. This technique is particularly useful for removing non-ionizable impurities.
Workflow for Acid-Base Extraction:
Caption: Acid-Base Extraction Workflow for this compound.
Column Chromatography
For challenging separations, particularly for removing impurities with similar solubility profiles, column chromatography is a powerful tool.
Recommended Stationary and Mobile Phases:
| Stationary Phase | Mobile Phase System | Rationale |
| Silica Gel | Ethyl Acetate/Hexane or Dichloromethane/Methanol | A good starting point for moderately polar compounds. The polarity of the mobile phase can be adjusted to achieve optimal separation. |
| Alumina (Neutral) | Ethyl Acetate/Hexane or Dichloromethane/Methanol | Can be useful if the compound is sensitive to the acidic nature of silica gel. |
Step-by-Step Protocol for Silica Gel Column Chromatography:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Begin eluting with the least polar mobile phase, gradually increasing the polarity to move the compounds down the column.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
IV. Purity Analysis
After purification, it is essential to assess the purity of the this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative method for determining purity.
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18 (150 x 4.6 mm, 2.7 µm)[5] |
| Mobile Phase | Water (pH 3 with orthophosphoric acid) : Methanol (50:50, v/v)[5] |
| Flow Rate | 0.7 mL/min[5] |
| Detection | UV at 254 nm[5] |
| Column Temperature | 40 °C[5] |
Interpreting the Results: A single, sharp peak indicates high purity, while the presence of multiple peaks suggests the presence of impurities. The area under each peak can be used to quantify the purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the purified compound and identifying any remaining impurities. The presence of unexpected signals in the NMR spectrum is a clear indication of impurities.
V. References
-
Heinemann, M. (n.d.). Sulphonamides of 2-aminopyridines. Google Patents. Retrieved from
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Bozdag, M., Alafeefy, A. M., & Carta, F. (2020). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. Journal of Chromatographic Science, 59(5), 416-422. Retrieved from [Link]
Sources
- 1. This compound | C5H7N3O2S | CID 22313850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US2170209A - Sulphonamides of 2-aminopyridines - Google Patents [patents.google.com]
- 3. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of 5-Aminopyridine-2-sulfonamide in Solution
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 5-Aminopyridine-2-sulfonamide in solution. In the absence of extensive specific literature for this compound, this document provides a framework for approaching its stability studies, including troubleshooting common experimental challenges and proposing plausible degradation pathways based on established chemical principles of analogous sulfonamide and pyridine-containing molecules. The methodologies and insights provided herein are grounded in regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH), to ensure scientific rigor and the generation of reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on the chemistry of sulfonamides and pyridine derivatives, the primary factors influencing the degradation of this compound are expected to be:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the sulfonamide bond.
-
Oxidizing Agents: The presence of peroxides or dissolved oxygen can lead to oxidative degradation of the aminopyridine ring and the sulfonamide group.
-
Light (Photodegradation): Exposure to UV or visible light can induce photolytic cleavage of bonds within the molecule.
-
Temperature: Elevated temperatures can accelerate the rates of hydrolysis, oxidation, and other degradation reactions.
Q2: What are the expected major degradation pathways for this compound?
A2: While specific studies on this compound are limited, we can predict the following primary degradation pathways based on the degradation of other sulfonamides and pyridine-containing compounds[1][2][3]:
-
Hydrolysis of the Sulfonamide Bond: This is a common degradation pathway for sulfonamides, leading to the formation of 5-aminopyridine-2-sulfonic acid and ammonia. This can be catalyzed by both acid and base.
-
SO2 Extrusion: Photodegradation or thermal stress can lead to the extrusion of sulfur dioxide from the sulfonamide group, potentially followed by rearrangement to form new products[2][3].
-
Oxidation of the Aminopyridine Ring: The aminopyridine ring is susceptible to oxidation, which can lead to the formation of hydroxylated derivatives, N-oxides, or even ring-opened products[4][5].
-
Cleavage of the C-S Bond: The bond between the pyridine ring and the sulfur atom of the sulfonamide group can also be a point of cleavage under certain stress conditions.
Q3: What are the initial steps I should take to design a forced degradation study for this compound?
A3: A well-designed forced degradation study is crucial for understanding the degradation profile of your molecule. Here are the initial steps:
-
Define Objectives: Clearly outline the goals of your study, which typically include identifying potential degradation products, elucidating degradation pathways, and establishing a stability-indicating analytical method[6].
-
Select Stress Conditions: Based on the known chemistry of sulfonamides and pyridines, select appropriate stress conditions, including a range of pH values for hydrolysis, an oxidizing agent (e.g., H₂O₂), exposure to light, and elevated temperatures[1].
-
Determine Analyte Concentration: A common starting concentration for the drug substance in solution is 1 mg/mL, though this may be adjusted based on solubility and the sensitivity of your analytical method[1].
-
Prepare Control Samples: Always include an unstressed control sample to serve as a baseline for comparison.
-
Plan Time Points: Select appropriate time points for sampling under each stress condition to monitor the progress of degradation. The goal is to achieve a target degradation of 5-20% to ensure that degradation products are formed at detectable levels without excessive degradation of the parent compound[7].
Troubleshooting Guide
This section addresses common issues encountered during the investigation of this compound degradation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | The compound is highly stable under the applied conditions. The stress conditions are not harsh enough. | Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidant). However, avoid overly harsh conditions that may lead to unrealistic degradation pathways[7]. |
| Complete degradation of the parent compound is observed at the first time point. | The stress conditions are too aggressive. | Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of acid/base/oxidant). |
| Poor mass balance in the chromatogram. | Some degradation products may not be UV-active or may not elute from the HPLC column. The response factors of the degradation products may be significantly different from the parent compound. Volatile degradation products may have formed. | Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in addition to a UV detector. Ensure your chromatographic method is capable of eluting a wide range of polar and non-polar compounds. If using MS, investigate the possibility of different ionization efficiencies. |
| Co-elution of degradation products with the parent peak. | The chromatographic method is not "stability-indicating." | Optimize the HPLC method by changing the mobile phase composition, gradient profile, column chemistry, or temperature to achieve adequate separation of all peaks. |
| Formation of "oiling out" or precipitation during the experiment. | The degradation products have poor solubility in the reaction medium. | Try using a co-solvent if it does not interfere with the degradation chemistry. Reduce the initial concentration of the this compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound in solution.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
HPLC-UV-MS/MS system
-
Photostability chamber
-
Oven
2. Procedure:
2.1. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and a small amount of organic co-solvent like acetonitrile if needed for solubility).
2.2. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at 60°C.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a sealed vial.
-
Place the vial in an oven at 80°C.
-
Withdraw samples at appropriate time points.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Withdraw samples at appropriate time points.
-
2.3. Sample Analysis:
-
Analyze all samples by a validated stability-indicating UPLC-MS/MS method.
-
Monitor the disappearance of the parent compound and the formation of degradation products.
Protocol 2: UPLC-MS/MS Method for Analysis
This is a starting point for a UPLC-MS/MS method that can be optimized for the analysis of this compound and its degradation products.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient could be: 0-1 min 5% B, 1-8 min 5-95% B, 8-10 min 95% B, 10-10.1 min 95-5% B, 10.1-12 min 5% B. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| MS Detector | Triple Quadrupole or Q-TOF Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| MS/MS Analysis | Perform a full scan to identify the m/z of potential degradation products, followed by product ion scans to obtain fragmentation patterns for structural elucidation. |
Proposed Degradation Pathways
Based on the known reactivity of sulfonamides and pyridine derivatives, the following degradation pathways for this compound are proposed. It is crucial to confirm these pathways experimentally through the identification of the predicted degradation products.
Hydrolytic Degradation
Under acidic or basic conditions, the primary degradation pathway is expected to be the hydrolysis of the sulfonamide bond.
Caption: Proposed hydrolytic degradation pathway.
Oxidative Degradation
Oxidation is likely to target the electron-rich aminopyridine ring, leading to hydroxylated products.
Caption: Proposed oxidative degradation pathways.
Photodegradation
Photolytic cleavage can result in the extrusion of SO₂ and the cleavage of the C-S bond.
Caption: Proposed photodegradation pathways.
Workflow for Degradation Studies
The following diagram illustrates a typical workflow for investigating the degradation of this compound.
Caption: General workflow for forced degradation studies.
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). [Link]
-
ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996). [Link]
- Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. In Pharmaceutical Stress Testing (pp. 1-56). Informa Healthcare.
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Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry, 17(21), 2373-2379. [Link]
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Technical Support Center: Overcoming Resistance to Sulfonamide-Based Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating sulfonamide-based compounds. The resurgence of interest in sulfonamides, driven by their potential against multi-drug resistant (MDR) pathogens and their versatility as a chemical scaffold, has been met with the long-standing challenge of bacterial resistance.[1][2][3] This guide is structured to provide direct, actionable answers to the common experimental hurdles you may face. It moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and design robust experiments.
Section 1: Understanding the Enemy - Core Concepts of Sulfonamide Resistance (FAQs)
This section addresses the fundamental mechanisms that underpin sulfonamide resistance. A clear understanding of how resistance works is the first step in designing strategies to defeat it.
Q1: What is the primary mechanism of action for sulfonamide antibiotics?
Sulfonamides are synthetic antimicrobial agents that function as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid (folate) synthesis pathway.[4][5] They are structural analogs of the natural DHPS substrate, para-aminobenzoic acid (pABA).[4] By binding to the active site of DHPS, sulfonamides block the synthesis of dihydropteroic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is essential for the synthesis of nucleotides (purines and thymidine) and certain amino acids, which are required for DNA replication, RNA synthesis, and protein production.[6][7][8] This inhibition ultimately halts bacterial growth, making sulfonamides bacteriostatic.[8] Mammalian cells are not affected because they lack the DHPS enzyme and instead acquire folate from their diet.[5][9]
Q2: How do bacteria develop resistance to sulfonamides?
Bacterial resistance to sulfonamides is widespread and primarily occurs through two main mechanisms: the acquisition of mobile resistance genes and mutations in the target enzyme.[4][5] These adaptations allow bacteria to either produce a drug-insensitive version of the target enzyme or bypass the inhibitory effects of the drug.
| Mechanism | Description | Genetic Basis | Key Features | References |
| Target Modification (Acquired) | Bacteria acquire foreign genes (sul1, sul2, sul3, sul4) that encode a highly resistant variant of the DHPS enzyme.[4][10] | Plasmid-mediated horizontal gene transfer of sul genes. | The Sul enzymes are structurally different from the native DHPS, allowing them to bind pABA but effectively exclude sulfonamides.[10][11][12] This is the most common form of clinical resistance.[5] | [4][5][10][11][12] |
| Target Modification (Mutational) | Spontaneous mutations occur in the chromosomal folP gene, which encodes the native DHPS enzyme. | Point mutations, insertions, or duplications in the folP gene. | These mutations alter the active site of DHPS, reducing its binding affinity for sulfonamides while largely maintaining its affinity for pABA.[4][13] An accumulation of mutations can lead to high-level resistance.[14] | [4][9][13][14][15] |
| Increased Efflux | Bacteria overexpress efflux pumps, which are transmembrane proteins that actively transport sulfonamides out of the cell. | Upregulation of genes encoding efflux pumps (e.g., MFS or RND family transporters). | This mechanism reduces the intracellular concentration of the drug, preventing it from reaching its target, DHPS.[16][17][18] It often contributes to low-level resistance and can be a stepping stone to high-level resistance.[16] | [16][17][18][19] |
| Metabolic Bypass | Less common; bacteria may develop alternative metabolic pathways to synthesize essential nutrients, bypassing the need for the folate pathway. | Complex chromosomal mutations. | This is not a primary mechanism of resistance for sulfonamides. | N/A |
Q3: What are the key genetic markers of sulfonamide resistance (e.g., sul1, sul2, sul3 genes)?
The most significant genetic markers for clinical sulfonamide resistance are the acquired sul genes (sul1, sul2, sul3, and sul4).[4] These genes encode for drug-resistant variants of DHPS.[10]
-
sul1 and sul2 : These are the most frequently detected sul genes in clinical isolates of Gram-negative bacteria.[5] They are often found on mobile genetic elements like plasmids and integrons, which facilitates their rapid spread between different bacterial species.[5][10]
-
sul3 : This gene is less common but has been identified in pathogenic bacteria.
-
sul4 : A more recently discovered gene, also contributing to resistance.[4][20]
The presence of these genes is a strong indicator of high-level sulfonamide resistance and can be detected using standard molecular techniques like PCR.[4]
Q4: How do mutations in the dihydropteroate synthase (folP) gene confer resistance?
Mutations in the chromosomal folP gene lead to amino acid substitutions, insertions, or duplications within the DHPS enzyme.[4][9] These changes typically occur in two flexible loops that are critical to forming the active site where pABA and sulfonamides bind.[13] The mutations result in a structural change that sterically hinders the binding of the larger sulfonamide molecule while still permitting the smaller, natural substrate (pABA) to bind.[11] This selective reduction in binding affinity means that a much higher concentration of the sulfonamide is required to inhibit the enzyme, leading to a resistant phenotype.[14][15]
Q5: What is the role of efflux pumps in sulfonamide resistance?
Efflux pumps are transmembrane proteins that act as cellular housekeepers, expelling a wide range of toxic substances, including antibiotics, from the bacterial cytoplasm.[17][18] While target modification is the primary cause of high-level sulfonamide resistance, efflux pumps play a crucial supporting role.[16] By actively pumping sulfonamides out of the cell, they lower the intracellular drug concentration, preventing it from reaching an effective level at the DHPS target.[17] Overexpression of these pumps can confer low-level intrinsic resistance and, more importantly, can provide a survival advantage that allows the bacteria to persist under antibiotic pressure, giving it time to acquire the mutations or mobile genes needed for high-level resistance.[16]
Section 2: The Investigation - Troubleshooting Resistance in Your Experiments
Encountering unexpected results is a common part of research. This section provides a logical framework for diagnosing resistance issues in your experiments.
Q1: My sulfonamide compound shows no activity against a specific bacterial strain. How do I confirm if this is due to resistance?
When a compound is unexpectedly inactive, a systematic approach is needed to differentiate between intrinsic resistance, acquired resistance, and potential issues with the compound or assay itself.
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure your compound is correctly synthesized, purified, and stored. Use a quality control (QC) strain known to be susceptible to sulfonamides (e.g., E. coli ATCC 25922) to verify its biological activity.
-
Standardize Your Assay: Perform a Minimum Inhibitory Concentration (MIC) test using a standardized method, such as the broth microdilution protocol recommended by the Clinical and Laboratory Standards Institute (CLSI). This ensures your results are reproducible and comparable.[21]
-
Test Against a Panel: Compare the MIC of your compound against the test strain with its MIC against the susceptible QC strain. A significantly higher MIC for the test strain (>4-fold) strongly suggests resistance.
-
Investigate the Mechanism: If resistance is confirmed, proceed to investigate the underlying cause using the workflow below.
Q2: I suspect target-based resistance. What's the first step to verify this?
The most direct way to verify target-based resistance is through molecular analysis.
-
PCR for sul Genes: Design primers specific to the common sulfonamide resistance genes (sul1, sul2, sul3).[4] Perform PCR on the genomic DNA extracted from your resistant strain. The presence of a PCR product of the expected size is a strong confirmation of acquired resistance.
-
folP Gene Sequencing: If the sul gene screen is negative, the resistance may be due to mutations in the native DHPS enzyme. Amplify and sequence the folP gene from both your resistant strain and a susceptible control strain. Compare the sequences to identify any amino acid substitutions, insertions, or deletions that could explain the resistance phenotype.[9][15]
Q3: How can I determine if efflux pumps are responsible for the observed resistance?
You can test for efflux pump activity by determining if an efflux pump inhibitor (EPI) can restore the activity of your sulfonamide. An EPI is a compound that blocks the function of the pumps.
-
Select an EPI: Use a well-characterized, broad-spectrum EPI like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Phenylalanine-arginine β-naphthylamide (PAβN). Note that these can have some toxicity, so proper controls are essential.
-
Perform an MIC Assay with the EPI: Determine the MIC of your sulfonamide against the resistant strain both in the absence and presence of a sub-inhibitory concentration of the EPI.
-
Interpret the Results: A significant reduction (≥4-fold) in the MIC of your sulfonamide in the presence of the EPI indicates that efflux is a major contributor to the observed resistance.[19]
Q4: My MIC results for sulfonamides are inconsistent. What are the common pitfalls in susceptibility testing?
Sulfonamide susceptibility testing can be tricky due to their bacteriostatic nature and media effects.
-
Media Composition: The presence of thymidine in standard media like Mueller-Hinton Broth (MHB) can allow bacteria to bypass the folate pathway, leading to falsely high MIC values (false resistance). Always use Mueller-Hinton Agar (MHA) or Broth with low thymidine content, or media supplemented with laked horse blood, which contains thymidine phosphorylase to degrade any thymidine present.[22]
-
Inoculum Effect: A higher-than-recommended bacterial inoculum can lead to falsely elevated MICs. Ensure your inoculum is standardized precisely to a 0.5 McFarland standard.[22][23]
Section 3: The Counter-Offensive - Strategies to Overcome Resistance
Once resistance is identified, the focus shifts to strategies for overcoming it. This section outlines the primary approaches and the rationale behind them.
Q1: What are the main strategies to overcome sulfonamide resistance?
There are three primary strategies for overcoming sulfonamide resistance, each targeting a different aspect of the resistance mechanism. The optimal strategy depends on the nature of the resistance and the goals of your research.
Q2: How do I design and perform a checkerboard assay to test for synergy between my sulfonamide and another compound?
The checkerboard assay is the standard in vitro method for quantifying the interaction between two antimicrobial agents.[24][25] The goal is to determine if their combined effect is synergistic (greater than the sum of their parts), additive, indifferent, or antagonistic.
Causality: Synergy often occurs when two drugs inhibit different steps in the same essential pathway (e.g., sulfamethoxazole and trimethoprim) or when one drug facilitates the action of the other (e.g., an agent that damages the cell wall, allowing better entry for the sulfonamide).[8][26][27]
See Section 4: Protocol 2 for a detailed, step-by-step methodology. The key output is the Fractional Inhibitory Concentration (FIC) index, which is calculated from the MICs of the drugs alone and in combination. An FIC index of ≤ 0.5 is generally considered synergistic.[24]
Q3: I want to test if my compound is an efflux pump inhibitor. What is a standard protocol for this?
A common method is to use a fluorescent substrate of the efflux pump, such as ethidium bromide (EtBr). An effective EPI will block the pump, leading to the accumulation of EtBr inside the bacterial cells, which can be measured by an increase in fluorescence.
Causality: Efflux pumps require energy (typically from the proton motive force) to transport substrates. EPIs work by disrupting this energy source or by physically blocking the transport channel. Your compound's ability to increase EtBr accumulation suggests it interferes with this process, thereby allowing a co-administered antibiotic to accumulate as well.
See Section 4: Protocol 3 for a detailed, step-by-step methodology for an ethidium bromide accumulation assay.
Q4: What are the principles behind designing novel sulfonamide derivatives that can evade resistance mechanisms?
The goal is to create new molecules that are not recognized by the resistance mechanisms or that have entirely new modes of action.[1][2][3]
-
Overcoming Target Mutations: The key is to design a molecule that can form favorable interactions with residues in the mutated DHPS active site that are not possible with traditional sulfonamides. This often involves adding bulky or flexible side chains that can occupy pockets in the altered enzyme structure, thereby restoring high binding affinity.[11][15]
-
Hybrid Molecules: A promising strategy involves creating hybrid compounds that link a sulfonamide moiety to another distinct bioactive scaffold.[1][2] This can create a molecule with dual-targeting capabilities, making it much harder for bacteria to develop resistance.
-
Novel Mechanisms: Some new sulfonamide derivatives have been shown to work through mechanisms other than DHPS inhibition, such as disrupting bacterial cell membranes or other essential enzymes.[1][2][28][29] This approach completely bypasses the classical resistance pathways.
Section 4: Advanced Protocols
These protocols provide detailed, self-validating methodologies for the key experiments discussed in this guide.
Protocol 1: Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Principle: This method determines the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in a broth medium.[22]
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of your sulfonamide compound in a suitable solvent (e.g., DMSO).
-
Plate Preparation: In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (with low thymidine) to wells 2 through 12. Add 100 µL of broth to well 11 (sterility control).
-
Serial Dilution: Add 100 µL of the drug stock (appropriately diluted to 40x the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.
-
Inoculum Preparation: Culture the bacterial strain overnight. Suspend colonies in sterile saline to match a 0.5 McFarland turbidity standard (approx. 1 x 10⁸ CFU/mL).[22] Dilute this suspension in the broth to achieve a final target concentration of 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 10 and well 12 (growth control). The final volume in these wells will be 100 µL.
-
Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours.[22]
-
Result Interpretation: The MIC is the lowest drug concentration where there is ~80% reduction in visible growth (turbidity) compared to the growth control (well 12).[21][22] The sterility control (well 11) should show no growth.
Protocol 2: Checkerboard Synergy Assay
Principle: This assay uses a two-dimensional dilution scheme to test multiple combinations of two drugs simultaneously, allowing for the calculation of the Fractional Inhibitory Concentration (FIC) index.[24][25]
Methodology:
-
Determine Individual MICs: First, determine the MIC of Drug A (your sulfonamide) and Drug B (the partner drug) individually, as described in Protocol 1.
-
Plate Setup: In a 96-well plate, dilute Drug A horizontally (e.g., across columns 1-10) and Drug B vertically (e.g., down rows A-G), using concentrations ranging from 4x MIC to 1/16x MIC. The wells will contain various combinations of the two drugs.
-
Controls: Include a row with only Drug A dilutions, a column with only Drug B dilutions, a growth control well (no drugs), and a sterility control well.
-
Inoculation and Incubation: Inoculate the plate with the standardized bacterial inoculum (5 x 10⁵ CFU/mL) and incubate as for a standard MIC test.
-
Data Analysis:
-
For each well showing no growth, identify the concentrations of Drug A (Cₐ) and Drug B (Cₑ) in that well.
-
Calculate the FIC for each drug: FICₐ = Cₐ / MICₐ and FICₑ = Cₑ / MICₑ.
-
Calculate the FIC index for each combination: FIC Index = FICₐ + FICₑ.
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 1.0: Additive
-
1.0 < FIC Index ≤ 4.0: Indifference
-
FIC Index > 4.0: Antagonism
-
-
Protocol 3: Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)
Principle: This real-time assay measures the accumulation of the fluorescent dye ethidium bromide (EtBr), a known efflux pump substrate. An effective EPI will block EtBr efflux, resulting in a faster and higher increase in intracellular fluorescence.[19]
Methodology:
-
Bacterial Preparation: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash them twice with phosphate-buffered saline (PBS), and resuspend them in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).
-
EPI Loading: Divide the cell suspension into tubes. Add your test compound (potential EPI) at a sub-inhibitory concentration to one tube and a known EPI (e.g., CCCP) as a positive control to another. Include a no-EPI negative control. Incubate for 5-10 minutes at room temperature to allow the EPI to act.
-
Fluorescence Measurement: Transfer the cell suspensions to a fluorometer-compatible plate or cuvette.
-
Initiate Assay: Add EtBr to all samples to a final concentration of 1-2 µg/mL.
-
Real-Time Monitoring: Immediately begin measuring fluorescence (Excitation ~530 nm, Emission ~600 nm) every 60 seconds for 20-30 minutes.
-
Interpretation: Plot fluorescence intensity versus time. A significantly faster and higher fluorescence signal in the presence of your test compound compared to the negative control indicates efflux pump inhibition. The signal should be comparable to or greater than the positive control.
Protocol 4: PCR-Based Detection of sul Resistance Genes
Principle: This protocol uses Polymerase Chain Reaction (PCR) to amplify specific, conserved regions of the sul1 and sul2 genes from bacterial genomic DNA.
Methodology:
-
DNA Extraction: Extract high-quality genomic DNA from the resistant bacterial isolate and a known susceptible strain (negative control).
-
Primer Design: Use validated primers for sul1 and sul2.
-
sul1-F: 5'-CGGCGTGGGCTACCTGAACG-3'
-
sul1-R: 5'-GCCGATCGCGTGAAGTTCCG-3'
-
sul2-F: 5'-GAAATCAAGAACTTTGGCGC-3'
-
sul2-R: 5'-GCTAGGCAGGTTGATTTTGG-3'
-
-
PCR Reaction: Set up a standard PCR reaction containing: genomic DNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.
-
Thermocycling Conditions:
-
Initial Denaturation: 95°C for 5 min.
-
30 Cycles of:
-
Denaturation: 94°C for 45 sec.
-
Annealing: 58°C for 45 sec.
-
Extension: 72°C for 1 min.
-
-
Final Extension: 72°C for 7 min.
-
-
Gel Electrophoresis: Run the PCR products on a 1.5% agarose gel stained with a DNA-binding dye (e.g., ethidium bromide). Include a DNA ladder to determine the size of the fragments.
-
Interpretation: The presence of a band at the expected size for sul1 (~438 bp) or sul2 (~720 bp) in the lane corresponding to the resistant isolate, and its absence in the negative control lane, confirms the presence of the respective resistance gene.
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- 13. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase [frontiersin.org]
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- 17. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 19. The 1,8-naphthyridines sulfonamides are NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Marine bacteria harbor the sulfonamide resistance gene sul4 without mobile genetic elements [frontiersin.org]
- 21. Sulfonamide Resistance in Isolates of Nocardia spp. from a U.S. Multicenter Survey - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Combination Antibiotic Testing: When 2 Drugs are Better than 1 (or 2) [asm.org]
- 26. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. contagionlive.com [contagionlive.com]
- 28. A novel sulfonamide derivative suppresses gastrointestinal cancer progression by targeting Axin2 and β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
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Minimizing off-target effects of 5-Aminopyridine-2-sulfonamide
Welcome to the technical support center for 5-Aminopyridine-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to minimize off-target effects during your experiments. By understanding the compound's dual chemical nature, we can proactively address potential experimental challenges and ensure the integrity of your results.
Introduction to this compound
This compound is a molecule that possesses two distinct pharmacologically active moieties: an aminopyridine ring and a sulfonamide group. This unique structure suggests a complex biological activity profile, with the potential for both desired on-target effects and unintended off-target interactions.
-
The Aminopyridine Moiety: Aminopyridines are a class of compounds known primarily as potassium channel blockers.[1][2] By inhibiting these channels, they can modulate neuronal excitability and neurotransmitter release.[1][3]
-
The Sulfonamide Moiety: The sulfonamide group is a versatile functional group found in a wide range of therapeutics, including antibiotics, diuretics, and anti-inflammatory drugs.[4][5][6] This group can interact with various enzymes and receptors, leading to a broad spectrum of biological activities and potential off-target effects.[7][8]
This guide will help you navigate the complexities of working with this compound and provide you with the tools to conduct robust and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected on-target and potential off-target activities of this compound?
A1: Based on its structure, the primary on-target activity will depend on the specific research context. However, potential on- and off-target activities can be predicted from its constituent parts:
| Moiety | Potential On-Target Activity | Potential Off-Target Activity |
| Aminopyridine | Modulation of voltage-gated potassium channels[1][3] | Non-selective inhibition of other ion channels, effects on neurotransmitter release[3] |
| Sulfonamide | Inhibition of a specific enzyme (e.g., carbonic anhydrase, dihydropteroate synthase)[6][8] | Inhibition of other carbonic anhydrase isoforms, cyclooxygenase-2 (COX-2) inhibition, allergic reactions[9][10] |
Q2: My cells are showing signs of toxicity at concentrations where I don't expect to see an effect. What could be the cause?
A2: Unexpected toxicity could arise from several off-target effects. The aminopyridine component can lead to excessive neuronal excitation by blocking potassium channels, resulting in excitotoxicity. The sulfonamide group can induce allergic reactions in certain cell types or interfere with essential metabolic pathways.[4][6] It is also possible that the compound is inhibiting a critical, yet unknown, cellular target.
Q3: I am observing changes in cellular pH in my experiments. Is this related to this compound?
A3: Yes, this is a plausible off-target effect. The sulfonamide moiety is a known inhibitor of carbonic anhydrases, enzymes that play a crucial role in pH regulation.[10][11] Inhibition of these enzymes can lead to shifts in intracellular and extracellular pH, which can have widespread effects on cellular function.
Q4: Can this compound have pro- or anti-inflammatory effects?
A4: The sulfonamide group in some molecules has been shown to inhibit COX-2, an enzyme involved in inflammation.[9] Therefore, it is possible that this compound could exert anti-inflammatory effects. Conversely, some sulfonamides can trigger inflammatory responses as part of an allergic reaction.[4][6]
Troubleshooting Guides
Issue 1: Unexpected Changes in Electrophysiological Recordings
Symptoms:
-
Broadening of action potentials.
-
Increased spontaneous firing in neurons.
-
Changes in resting membrane potential.
Potential Cause: The aminopyridine moiety is likely acting as a non-selective potassium channel blocker.[1][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected electrophysiological changes.
Detailed Protocol:
-
Confirm the Effect: Repeat the initial experiment to ensure the observation is reproducible.
-
Control for Solvent Effects: Run a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.
-
Co-application with a Channel Opener:
-
Prepare a solution of a known selective potassium channel opener that acts on a different site than aminopyridines.
-
After observing the effect of this compound, perfuse the cells with the opener in the continued presence of your compound.
-
A reversal or partial reversal of the effect suggests that the observed changes are due to potassium channel blockade.
-
-
Use of Knockout/Knockdown Models: If available, use cell lines or primary cultures where specific potassium channel subunits have been knocked out or knocked down to identify the specific off-target channel.
Issue 2: Evidence of Cellular Stress or Inflammation
Symptoms:
-
Increased expression of stress markers (e.g., HSP70).
-
Upregulation of inflammatory cytokines (e.g., TNF-α, IL-6).
-
Changes in cell morphology indicative of stress.
Potential Cause: The sulfonamide moiety may be causing an inflammatory response or inhibiting an enzyme crucial for cellular homeostasis.[9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for cellular stress or inflammation.
Detailed Protocol:
-
Measure Inflammatory Markers:
-
Culture cells with and without this compound for various time points.
-
Collect the supernatant and perform an ELISA for key inflammatory cytokines.
-
Lyse the cells and perform a western blot for stress markers.
-
-
Assess COX-2 Inhibition:
-
Use a commercially available COX-2 activity assay.
-
Treat cells with this compound and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
A similar effect to the positive control suggests off-target COX-2 inhibition.
-
-
Evaluate Carbonic Anhydrase Inhibition:
-
Use a pH-sensitive fluorescent dye (e.g., BCECF-AM) to measure intracellular pH.
-
Treat cells with this compound and a known carbonic anhydrase inhibitor (e.g., acetazolamide) as a positive control.
-
A change in intracellular pH similar to the positive control indicates off-target carbonic anhydrase inhibition.
-
Signaling Pathway Considerations
The following diagram illustrates the potential primary and off-target signaling pathways that may be affected by this compound.
Caption: Potential on-target and off-target signaling pathways of this compound.
Mitigation Strategies
-
Dose-Response Curves: Always perform a thorough dose-response analysis to identify the lowest effective concentration of this compound to minimize off-target effects.
-
Use of Controls: Include positive and negative controls for expected off-target effects in your experiments. For example, when studying neuronal activity, include a known potassium channel blocker as a positive control.
-
Structural Analogs: If available, test structural analogs of this compound that lack either the aminopyridine or the sulfonamide group to dissect which moiety is responsible for the observed off-target effects.
-
Orthogonal Approaches: Confirm your findings using an alternative method that does not rely on the use of this compound, such as genetic knockdown or knockout of the intended target.
By carefully considering the dual nature of this compound and employing rigorous experimental design, you can confidently interpret your data and advance your research.
References
- Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances.
- Taylor & Francis Online. (n.d.). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus.
- (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Journal of Medicine and Life, 12(3), 208–215.
- RSC Publishing. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery.
- Wikipedia. (n.d.). 4-Aminopyridine.
- Biessels, P. T. M., Ágoston, S., & Horn, A. S. (1984). Comparison of the pharmacological actions of some new 4-aminopyridine derivatives. European journal of pharmacology, 106(2), 319–325.
- Drugs.com. (2023, April 13). List of Sulfonamides + Uses, Types & Side Effects.
- Cleveland Clinic. (2025, February 24). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.
- Wikipedia. (n.d.). Sulfonamide (medicine).
- Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1246, 131229.
- PubChem. (n.d.). This compound.
- Al-Hourani, B. J. (2020). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Pharmacy and Pharmacology, 8(1), 1-14.
- PubChem. (n.d.). Sulfapyridine.
- Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses.
- Shomu's Biology. (2014, March 11). Sulfonamides mode of action [Video]. YouTube.
- PubMed Central. (n.d.).
- MDPI. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance.
- PubMed. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition.
- MDPI. (2020).
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Stability testing of 5-Aminopyridine-2-sulfonamide under different conditions
Technical Support Center: Stability Testing of 5-Aminopyridine-2-sulfonamide
Welcome to the technical support guide for the stability testing of this compound. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into establishing a robust stability profile for this molecule. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your studies are scientifically sound and regulatory-compliant.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a well-designed stability program for this compound.
Q1: What is stability testing, and why is it critical for this compound?
A1: Stability testing is a series of studies designed to understand how the quality of a drug substance, like this compound, changes over time under the influence of various environmental factors such as temperature, humidity, and light.[1] It is a non-negotiable part of the drug development process for several reasons:
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Shelf-Life Determination: It provides the data necessary to establish a retest period for the drug substance and a shelf life for the finished drug product.[1]
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Storage Conditions: The results dictate the recommended storage conditions (e.g., "Store at controlled room temperature," "Protect from light").[1]
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Degradation Profile: It identifies potential degradation products, which is crucial for evaluating the safety and efficacy of the final pharmaceutical product.[2][3]
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Regulatory Compliance: Regulatory bodies like the FDA and EMA require comprehensive stability data as part of any new drug application, guided by the International Council for Harmonisation (ICH) guidelines.[4]
Q2: What are the typical stress conditions used in forced degradation studies for this compound?
A2: Forced degradation (or stress testing) involves subjecting the compound to conditions more severe than accelerated stability testing to intentionally generate degradation products.[5] This helps to rapidly identify likely degradation pathways and is essential for developing a stability-indicating analytical method. For a sulfonamide compound, the recommended stress factors include:
-
Acid Hydrolysis: Typically using 0.1 M to 1 M Hydrochloric Acid (HCl).
-
Base Hydrolysis: Using 0.1 M to 1 M Sodium Hydroxide (NaOH).
-
Oxidation: Commonly using 3% to 30% Hydrogen Peroxide (H₂O₂).
-
Thermal Stress: Exposing the solid drug substance and a solution to dry heat, often in the range of 60-80°C.
-
Photostability: Exposing the solid drug substance and a solution to a controlled source of UV and visible light, as per ICH Q1B guidelines.[4]
The goal is to achieve a target degradation of 5-20%, which is sufficient to prove the analytical method's specificity without being so excessive that it leads to secondary or irrelevant degradation products.[2][5]
Q3: What are the most probable degradation pathways for a sulfonamide like this compound?
A3: Sulfonamides share common degradation pathways. Based on the structure of this compound, the primary vulnerabilities are:
-
Hydrolysis of the Sulfonamide Bond: This is a common pathway under both acidic and basic conditions, leading to the cleavage of the sulfur-nitrogen bond. This would likely yield 5-aminopyridine-2-sulfonic acid and ammonia. Sulfonamides are generally known to be resistant to neutral hydrolysis but susceptible to pH extremes.[6]
-
Oxidation of the Amino Group: The primary amino group (-NH₂) on the pyridine ring is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or other related impurities.
-
Cleavage of the Pyridine Ring: While requiring more energy, harsh oxidative or photolytic conditions could potentially lead to the opening of the pyridine ring.
-
Photodegradation: Aromatic amines and sulfonamides can be sensitive to light. UV exposure can catalyze cleavage of the C-S or S-N bonds.[7]
Identifying these pathways is a primary objective of forced degradation studies.[2]
Q4: How do I select and validate an analytical method for a stability study?
A4: The cornerstone of any stability study is a validated, stability-indicating analytical method. This is a method that can accurately quantify the decrease in the active pharmaceutical ingredient (API) concentration due to degradation and simultaneously resolve the API from its degradation products and any other potential impurities.
For this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[8] The validation process must follow ICH Q2(R1) guidelines and demonstrate:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products. This is proven by analyzing stressed samples and demonstrating baseline resolution between the parent peak and all degradant peaks.
-
Linearity, Range, Accuracy, and Precision: Standard validation parameters to ensure the method is reliable for quantification.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Important for quantifying low levels of degradation products.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| No significant degradation is observed under initial stress conditions (<5%). | The molecule is highly stable under the applied conditions, or the conditions were not harsh enough. | Increase the severity of the stress: • Increase the concentration of the acid/base/oxidizing agent (e.g., from 0.1 M to 1 M HCl). • Increase the temperature (e.g., from 60°C to 80°C). • Extend the duration of the stress exposure. Rationale: The goal of forced degradation is to achieve detectable degradation to validate the method's specificity.[2] |
| Mass balance is poor (sum of API and degradants is <95%). | • Degradants are not UV-active at the chosen wavelength. • Degradants are volatile and have been lost. • Degradants are not eluting from the HPLC column. • The API has precipitated out of solution. | Systematic Investigation: 1. Use a Photodiode Array (PDA) detector to screen for degradant peaks at different wavelengths. 2. Analyze samples using a mass spectrometer (LC-MS) to detect non-chromophoric species. 3. Modify the HPLC gradient to include a stronger solvent wash at the end to elute any strongly retained compounds. 4. Visually inspect stressed samples for any precipitation before injection. |
| New, unexpected peaks appear in the chromatogram, even in the control sample. | • Contamination from glassware, solvents, or reagents. • Interaction with the container closure system. • Degradation of the mobile phase or diluent. | Isolate the Source: • Run a "blank" injection (only diluent) to check for solvent-related peaks. • Prepare fresh reagents and mobile phases. • Ensure all glassware is scrupulously clean. • If applicable, test the formulation vehicle without the API to see if excipients are degrading. |
| The peak shape for the parent drug or a degradation product is poor (e.g., tailing, fronting). | • For parent drug: Column overload, secondary interactions with the stationary phase, inappropriate mobile phase pH. • For degradants: These are often more polar and may interact differently with the column. | Method Optimization: • Reduce the injection concentration/volume. • Adjust the mobile phase pH. The amino group on the pyridine ring is basic; ensuring the mobile phase pH is well below its pKa (e.g., pH < 3) can improve peak shape. • Screen different HPLC column stationary phases (e.g., C18, Phenyl-Hexyl, Polar-Embedded). |
Experimental Protocols & Data Presentation
Protocol 1: Forced Degradation Study
This protocol outlines the steps to induce degradation under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., Methanol, Acetonitrile, or a mixture with water).
2. Application of Stress Conditions:
-
For each condition, use an aliquot of the stock solution. Prepare a control sample stored under normal conditions (e.g., 2-8°C, protected from light) for comparison.
-
Acid Hydrolysis: Mix the stock solution with 1 M HCl. Heat at 60-80°C for a predetermined time (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 1 M NaOH. Heat at 60-80°C for a predetermined time.
-
Oxidative Degradation: Mix the stock solution with 30% H₂O₂. Keep at room temperature for a predetermined time.
-
Thermal Degradation: Place the solid powder and a solution sample in a temperature-controlled oven at 80°C.
-
Photolytic Degradation: Expose the solid powder and a solution sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
3. Sample Processing and Analysis:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples (including the control) with the mobile phase to a final target concentration (e.g., 0.1 mg/mL).
-
Analyze by a stability-indicating HPLC-UV method.
Summary of Typical Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Typical Duration | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | 2 - 24 hours | Cleavage of the S-N sulfonamide bond |
| Base Hydrolysis | 0.1 M - 1 M NaOH, 60-80°C | 2 - 24 hours | Cleavage of the S-N sulfonamide bond |
| Oxidation | 3% - 30% H₂O₂, Room Temp | 2 - 24 hours | Oxidation of the amino group, potential ring modifications |
| Thermal | 80°C (Dry Heat) | 24 - 72 hours | General decomposition, dependent on melting point |
| Photolytic | ICH Q1B Conditions | N/A | Photolytic cleavage of C-S or S-N bonds |
Visualizations
Workflow for Forced Degradation Studies
The following diagram illustrates the logical flow of a forced degradation experiment, from preparation to analysis.
Caption: Potential degradation pathways for this compound.
References
-
PubChem Compound Summary for CID 22313850, this compound. National Center for Biotechnology Information. [Link]
-
Adhikari, S. et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Applied Pharmaceutical Science.[Link]
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Klick, S. et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.[Link]
-
García-Galán, M. J. et al. (2016). Degradation of sulfonamides as a microbial resistance mechanism. PubMed.[Link]
-
Jain, D. & Basniwal, P. K. (2013). Forced Degradation Studies: A Tool for Determination of Stability of Drugs. MedCrave.[Link]
-
Al-Hamdani, A. A. S. et al. (2024). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. ResearchGate.[Link]
-
Yang, D. et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. National Institutes of Health (NIH).[Link]
-
Roos, R. W. & Lau-Cam, C. A. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences.[Link]
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Xie, S. et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. PubMed.[Link]
-
European Medicines Agency (EMA). (2023). Stability testing of existing active substances and related finished products. EMA.[Link]
-
Blue, J. T. & Toth, R. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.[Link]
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Baran, W. & Adamek, E. (2011). Studies on sulfonamide degradation products. ResearchGate.[Link]
-
Sun, Y. et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. MDPI.[Link]
-
Gao, Y. et al. (2021). Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment. National Institutes of Health (NIH).[Link]
-
Thomas, F. (2020). Stability Testing: The Crucial Development Step. BioPharm International.[Link]
-
Lab Manager. (2024). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager.[Link]
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- 6. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the biological target of 5-Aminopyridine-2-sulfonamide
Validating the biological target of a compound like this compound, which sits at the crossroads of multiple pharmacologically active classes, demands a systematic and multi-faceted approach. By progressing from unbiased, proteome-wide screening to specific biochemical assays and culminating in direct confirmation of target engagement in a physiological setting, researchers can build a robust, self-validating case. This phased strategy not only identifies the primary target with high confidence but also characterizes the selectivity profile, providing invaluable insights that de-risk the project and pave the way for successful preclinical and clinical development. [17][18]
References
- Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activ
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM.Moroccan Journal of Chemistry.
- Target Validation: Linking Target and Chemical Properties to Desired Product Profile.PubMed Central.
- Target Validation.
- Target identification and validation in research.World Journal of Biology Pharmacy and Health Sciences.
- Target Identification & Validation in Drug Discovery & Development.Danaher Life Sciences.
- In Vivo Target Validation.
- Carbonic Anhydrase Inhibitors.
- Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
- Validation guidelines for drug-target prediction methods.Taylor & Francis Online.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.PubMed Central.
- Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance.MDPI.
- CETSA®: Measuring Target Engagement in Whole Blood.Pelago Bioscience.
- Carbonic Anhydrase Inhibitors. Comparison of Chlorthalidone and Indapamide X-ray Crystal Structures in Adducts with Isozyme II.
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions.UKM Medical Molecular Biology Institute.
- Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition.PubMed.
- CETSA.Science.
- Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents.PubMed Central.
- 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa.MDPI.
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A Comparative Guide to Carbonic Anhydrase Inhibition: 5-Aminopyridine-2-sulfonamide Versus Commercial Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Carbonic Anhydrases and the Quest for Selective Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a pivotal role in fundamental physiological processes.[1][2] They catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a reaction essential for pH homeostasis, CO2 transport, and various metabolic pathways.[1][2] The human genome encodes for 16 different CA isoforms, each with distinct tissue distribution and subcellular localization. The differential expression of these isoforms makes them attractive therapeutic targets for a wide range of diseases, including glaucoma, epilepsy, and, increasingly, cancer.[3]
The primary challenge in developing novel CA inhibitors lies in achieving isoform selectivity. Many clinically used inhibitors target the highly active and widespread cytosolic isoform hCA II, leading to off-target effects.[4] Consequently, there is a significant research interest in identifying and characterizing novel inhibitors with improved selectivity for disease-relevant isoforms, such as the tumor-associated transmembrane isoforms hCA IX and hCA XII.
This guide provides a comparative analysis of 5-Aminopyridine-2-sulfonamide, a representative of the pyridine-sulfonamide scaffold, against well-established, commercially available carbonic anhydrase inhibitors. While specific inhibitory data for this compound against various CA isoforms is not extensively available in the public domain, this guide will leverage data on structurally related compounds and provide the necessary experimental framework for a head-to-head comparison.
Mechanism of Action: The Sulfonamide Zinc-Binding Group
The inhibitory activity of the compounds discussed in this guide is centered around the sulfonamide moiety (-SO2NH2). This functional group acts as a potent zinc-binding group (ZBG).[5] The catalytic activity of carbonic anhydrases is dependent on a zinc ion (Zn2+) located in the active site. Sulfonamide inhibitors, in their deprotonated form (-SO2NH-), coordinate to this zinc ion, effectively displacing a water molecule or hydroxide ion that is crucial for the catalytic cycle.[5] This binding event blocks the access of the substrate, CO2, to the active site, thereby inhibiting the enzyme's function.
Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.
Comparative Analysis of Inhibitory Potency
A direct comparison of the inhibitory potency of this compound with commercially available inhibitors is hampered by the lack of publicly available inhibition constants (Ki) for this specific compound. However, we can provide a robust comparison of the well-characterized inhibitors to establish a benchmark for future experimental evaluation of this compound.
The following table summarizes the inhibition constants (Ki, in nM) of Acetazolamide, Dorzolamide, Brinzolamide, and Methazolamide against four key human carbonic anhydrase isoforms: the cytosolic hCA I and hCA II, and the tumor-associated hCA IX and hCA XII. Lower Ki values indicate higher inhibitory potency.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Dorzolamide | 3000 | 0.54 | 240 | 41 |
| Brinzolamide | 3300 | 0.39 | 47 | 5.8 |
| Methazolamide | 50 | 14 | 25 | 5.7 |
Note: These values are compiled from various sources and represent approximate consensus values for comparative purposes.[6][7][8]
Insights from the Data:
-
hCA I: Methazolamide is the most potent inhibitor of this cytosolic isoform, while Dorzolamide and Brinzolamide are significantly weaker.
-
hCA II: All listed inhibitors are potent against the highly active hCA II isoform, with Dorzolamide and Brinzolamide exhibiting sub-nanomolar potency.
-
hCA IX and XII: Acetazolamide, Methazolamide, and Brinzolamide show potent inhibition of the tumor-associated isoforms.
Expected Profile of this compound:
The inhibitory profile of this compound would be influenced by its pyridine ring. Structure-activity relationship studies of other pyridine-sulfonamides suggest that the nitrogen atom in the pyridine ring and its position relative to the sulfonamide group can influence isoform selectivity.[5] It is plausible that this compound will exhibit inhibitory activity against various CA isoforms, and its selectivity profile will be a key determinant of its potential therapeutic utility. Experimental validation is essential to determine its precise potency and selectivity.
Experimental Protocols for Comparative Evaluation
To facilitate a direct comparison, we provide a detailed, step-by-step methodology for a standard in vitro carbonic anhydrase inhibition assay.
In Vitro Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO2 Hydrase Assay
This is the gold standard method for measuring the catalytic activity of carbonic anhydrase and the potency of its inhibitors.[1][9]
Principle:
The assay measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton, which leads to a change in pH. A pH indicator is used to monitor this change, and the rate of the reaction is determined by the change in absorbance of the indicator over time. The assay is performed using a stopped-flow instrument, which allows for the rapid mixing of the enzyme and substrate and the immediate monitoring of the reaction.
Materials:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
This compound and commercial inhibitors (Acetazolamide, Dorzolamide, etc.)
-
Buffer (e.g., 10 mM HEPES-Tris, pH 7.4)
-
pH indicator (e.g., p-Nitrophenol)
-
CO2-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare stock solutions of the recombinant hCA isoforms in the assay buffer.
-
Prepare stock solutions of this compound and the commercial inhibitors in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.
-
-
Assay Protocol:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).
-
In one syringe of the stopped-flow instrument, load the enzyme solution pre-incubated with the inhibitor (or buffer for control).
-
In the other syringe, load the CO2-saturated water containing the pH indicator.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator at its specific wavelength over a short time course (e.g., 10-20 seconds).
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time curve.
-
Plot the percentage of enzyme activity versus the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme.
-
Caption: Workflow for determining carbonic anhydrase inhibition constants.[10]
Conclusion and Future Directions
The key to unlocking the therapeutic potential of novel CA inhibitors like this compound lies in a thorough understanding of their isoform selectivity. The experimental workflow detailed in this guide will enable researchers to generate the necessary data to position this and other novel compounds within the broader landscape of carbonic anhydrase inhibitors. Future studies should focus not only on in vitro inhibitory potency but also on cell-based assays to assess membrane permeability and efficacy in a more physiologically relevant context.
References
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Di Fiore, A., De Simone, G., & Supuran, C. T. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 15(3), 316. [Link]
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Abdel-Aziz, A. A.-M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7015. [Link]
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Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7015. [Link]
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Zhang, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie, 76(9), 412-415. [Link]
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Angeli, A., et al. (2018). Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries. International Journal of Molecular Sciences, 19(11), 3374. [Link]
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Kalinowska-Tłuścik, J., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 3817. [Link]
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Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2843-2850. [Link]
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Nocentini, A., & Supuran, C. T. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1739-1751. [Link]
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Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]
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Poli, G., et al. (2020). Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 365-371. [Link]
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Poli, G., et al. (2020). Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 365-371. [Link]
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Rejman, D., et al. (2016). Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. Scientific Reports, 6, 25585. [Link]
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Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(8), 3505. [Link]
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of Pyridine Sulfonamide Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, establishing a robust correlation between in vitro activity and in vivo efficacy is a cornerstone of preclinical development. This guide offers a comprehensive comparison of the in vitro and in vivo performance of pyridine sulfonamides, a class of compounds with significant therapeutic potential. Due to the limited availability of comprehensive, publicly accessible data for 5-Aminopyridine-2-sulfonamide, this guide will focus on a closely related and well-documented analogue to illustrate the principles and methodologies of in vitro-in vivo correlation (IVIVC). We will delve into the experimental data and protocols that underpin our understanding of how the activity of these molecules translates from the laboratory bench to a living system.
The Rationale for IVIVC in Sulfonamide Drug Development
The primary goal of IVIVC is to use in vitro data to predict the in vivo behavior of a drug, thereby streamlining the development process and reducing the reliance on extensive animal testing. For pyridine sulfonamides, which exhibit a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects, understanding this correlation is paramount.[1] A strong IVIVC can inform lead optimization, aid in the selection of promising candidates for further development, and provide a rationale for formulation design.
This guide will explore the multifaceted activities of pyridine sulfonamides, with a focus on their potential as anticancer agents. We will examine the in vitro assays used to determine their cytotoxic and mechanistic properties, and how these findings correlate with their antitumor efficacy in preclinical animal models.
In Vitro Evaluation of Pyridine Sulfonamide Derivatives
The initial assessment of a novel compound's potential begins with a battery of in vitro assays. These experiments are designed to elucidate the compound's biological activity, mechanism of action, and selectivity. For pyridine sulfonamides with potential anticancer activity, these assays typically include cytotoxicity screens against various cancer cell lines and mechanistic studies to identify their molecular targets.
Antiproliferative Activity Against Cancer Cell Lines
A fundamental in vitro assay is the determination of a compound's ability to inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. In a study by Ahamed et al. (2025), a series of novel imidazole[1,2-a]pyridine-sulfonamides, synthesized from 2-aminopyridine, were evaluated for their antiproliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.
Table 1: In Vitro Antiproliferative Activity of a Representative Imidazole[1,2-a]pyridine-sulfonamide (Compound 5)
| Cell Line | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| MCF-7 | 400 | Significant | Not explicitly stated, but significant activity at this concentration |
| HepG2 | 400 | Moderate | Not as effective as against MCF-7 |
Data synthesized from Ahamed et al. (2025).
Another study by Farg et al. (2021) investigated pyridine-sulfonamide hybrids and found that their compound VIIb exhibited potent anticancer activity across a panel of 60 human cancer cell lines, with GI50 (Growth Inhibition 50) values ranging from 1.06 to 8.92 µM.[2]
Experimental Protocol: MTT Assay for Antiproliferative Activity[2]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5 × 104 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The pyridine sulfonamide derivative is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.
Mechanism of Action: Targeting Key Signaling Pathways
Understanding the molecular target of a compound is crucial for rational drug design. Many pyridine sulfonamide derivatives have been found to exert their anticancer effects by inhibiting key enzymes involved in cancer progression, such as cyclooxygenase-2 (COX-2) or vascular endothelial growth factor receptor 2 (VEGFR-2).[2][3]
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The study by Farg et al. (2021) demonstrated that their lead pyridine-sulfonamide hybrid (compound VIIb) potently inhibited VEGFR-2 with an IC50 value of 3.6 µM, which was more potent than the reference drug sorafenib (IC50 = 4.8 µM).[2]
Diagram 1: VEGFR-2 Signaling Pathway and Inhibition by Pyridine Sulfonamides
Caption: Inhibition of VEGFR-2 by pyridine sulfonamides blocks downstream signaling, leading to reduced angiogenesis and tumor growth.
In Vivo Evaluation of Pyridine Sulfonamide Derivatives
Positive in vitro results are the gateway to in vivo studies, where the compound's efficacy and safety are assessed in a living organism. Animal models, particularly xenograft models in mice, are commonly used to evaluate the antitumor activity of novel compounds.
Xenograft Models for Anticancer Efficacy
In a xenograft model, human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time. This model provides a valuable measure of a compound's ability to inhibit tumor growth in a physiological context.
In a study on pyridine carbothioamide derivatives functionalized with a sulfonamide moiety, compounds that showed potent in vitro cytotoxicity and tubulin polymerization inhibition were selected for further in vivo evaluation.[4] While specific in vivo data for the exact compounds from the cited in vitro studies is not always available in the same publication, the general methodology is well-established.
Table 2: Representative In Vivo Antitumor Efficacy of a Pyridine Derivative in an Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model [5]
| Treatment Group | Mean Tumor Volume (mm³) | % Tumor Growth Inhibition |
| Control (untreated) | 2500 ± 150 | - |
| Free Pyridine Derivative (S4) | 1200 ± 100 | 52% |
| S4-loaded LPNCs | 500 ± 50 | 80% |
| 5-Fluorouracil (standard drug) | 800 ± 70 | 68% |
Data synthesized from Abdel-Haleem et al. (2023), demonstrating the enhanced efficacy of a novel pyridine derivative when formulated in lipid-polymer nanocapsules (LPNCs).[5]
Experimental Protocol: Murine Xenograft Model[6][7]
-
Cell Implantation: A suspension of human cancer cells (e.g., 1 × 106 cells in 100 µL of saline) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization and Treatment: The mice are randomly assigned to different treatment groups: a control group (vehicle), a group treated with the pyridine sulfonamide derivative, and a group treated with a standard-of-care chemotherapy agent. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length × width²)/2.
-
Data Analysis: The mean tumor volume for each group is plotted against time. The percentage of tumor growth inhibition is calculated at the end of the study.
-
Toxicity Assessment: The body weight of the mice is monitored throughout the study as a general indicator of toxicity. At the end of the study, organs may be harvested for histological analysis.
Diagram 2: Experimental Workflow for In Vitro to In Vivo Correlation
Caption: A streamlined workflow from in vitro screening to in vivo efficacy studies for establishing an IVIVC.
Correlating In Vitro and In Vivo Activity: A Synthesis
The ultimate goal is to establish a predictive relationship between the in vitro and in vivo data. For anticancer drugs, a common observation is that compounds with lower IC50 values in vitro (i.e., higher potency) tend to exhibit greater tumor growth inhibition in vivo. However, this correlation is not always linear and can be influenced by a multitude of factors, including the compound's pharmacokinetic and pharmacodynamic (PK/PD) properties.
A compound with excellent in vitro potency may fail in vivo due to poor absorption, rapid metabolism, or high toxicity. Therefore, a comprehensive IVIVC must consider these factors. The study by Gonzalez-Lopez de Turiso et al. (2016) on PI3Kδ inhibitors, which share the aminopyrimidine scaffold, highlights the importance of optimizing both potency and pharmacokinetic profiles for successful in vivo efficacy.[6]
Conclusion
References
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Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Farg, M. A., et al. (2021). Discovery of pyridine-sulfonamide hybrids as a new scaffold for the development of potential VEGFR-2 inhibitors and apoptosis inducers. Bioorganic Chemistry, 111, 104842. [Link]
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Wang, Y., et al. (2011). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(22), 6763-6767. [Link]
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Kim, J., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(19), 7946-7956. [Link]
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Gonzalez-Lopez de Turiso, F., et al. (2016). Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors... Journal of Medicinal Chemistry, 59(15), 7252-7267. [Link]
- Guda, R., et al. (2025). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. [Journal Name, Volume(Issue), pages].
- Abdel-Naim, A. B., et al. (2025). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. [Journal Name, Volume(Issue), pages].
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Ahamed, L. S., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry, 13(2), 519–539. [Link]
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Abdel-Haleem, M. A., et al. (2023). In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. Pharmaceutics, 15(6), 1738. [Link]
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Wang, Y., et al. (2022). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers in Pharmacology, 13, 989528. [Link]
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Naito, S. I., & Umetsu, K. (1972). Biopharmaceutical studies on 2-(aminoethanesulfonylamino)pyridine and related compounds. I. Absorption, excretion, metabolism, and preliminary pharmacological investigation. Journal of Pharmaceutical Sciences, 61(6), 884-888. [Link]
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
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A Researcher's Guide to Reproducibility in Experiments Using 5-Aminopyridine-2-sulfonamide
In the landscape of drug discovery and chemical biology, the reproducibility of experimental results is the bedrock of scientific advancement. Small molecules, such as 5-Aminopyridine-2-sulfonamide, are powerful tools for probing biological systems, but their efficacy in research is directly tied to the consistency and reliability of their preparation and application. This guide provides an in-depth comparison of methodologies for the synthesis, purification, and biological evaluation of this compound, with a focus on the critical factors that govern experimental reproducibility. We will delve into the causal relationships behind protocol choices, offering field-proven insights to ensure that your results are both accurate and replicable.
The Synthesis Challenge: More Than One Way to the Target
The synthetic route chosen to produce this compound is the first and arguably most critical variable affecting the compound's final purity, impurity profile, and ultimately, its biological activity. Minor changes in reagents, conditions, or work-up procedures can lead to different impurity profiles, which may have significant and often unforeseen biological consequences. Here, we compare two common synthetic strategies.
Method A: Direct Sulfonation of 5-Aminopyridine
This approach is conceptually straightforward, involving the direct installation of the sulfonamide group onto the 5-aminopyridine scaffold. The amino group at the 5-position is an activating group, directing the electrophilic sulfonating agent primarily to the ortho-position (C2).
-
Reaction Principle: Electrophilic aromatic substitution using a potent sulfonating agent like chlorosulfonic acid. The resulting sulfonyl chloride is then quenched with an ammonia source.
-
Causality: This method is atom-economical but can be aggressive. Chlorosulfonic acid is highly reactive and can lead to side products, including polysulfonated species or degradation of the starting material if conditions are not meticulously controlled. The exothermicity of the reaction requires careful temperature management to prevent runaway reactions and ensure selectivity.
Method B: Nucleophilic Substitution on a Pre-functionalized Pyridine
This strategy involves the reaction of a pre-formed sulfonyl chloride precursor with an amine or, more commonly, the conversion of a suitable leaving group on the pyridine ring (like a halide) to the sulfonamide. A common precursor is 5-amino-2-chloropyridine.
-
Reaction Principle: The chloro group at the 2-position of 5-amino-2-chloropyridine can be displaced. A common way is through a multi-step process involving conversion to a sulfonyl chloride, followed by amination.
-
Causality: This route offers greater control and is often milder than direct sulfonation. It avoids the use of harsh reagents like chlorosulfonic acid on the final scaffold. However, it is a longer synthetic sequence, which may impact the overall yield. The quality of the 5-amino-2-chloropyridine starting material is paramount to the success of this synthesis.
Comparative Synthesis Data
| Parameter | Method A: Direct Sulfonation | Method B: From 5-Amino-2-chloropyridine | Rationale & Reproducibility Impact |
| Starting Material | 5-Aminopyridine | 5-Amino-2-chloropyridine | Method A has a simpler starting material, but Method B's precursor allows for more controlled functionalization. |
| Key Reagents | Chlorosulfonic acid, Ammonia | Thiol source, Oxidizing agent, Ammonia | Method A uses a highly reactive, hazardous reagent. Method B's reagents can be less aggressive, potentially leading to a cleaner reaction profile. |
| Typical Yield | 40-60% | 55-75% (over 2-3 steps) | The multi-step nature of Method B can lead to lower overall yields, but each step is typically higher yielding and more controllable than the single step in Method A. |
| Purity (Pre-Chrm.) | Moderate to Good | Good to Excellent | Method A is more prone to generating hard-to-remove isomeric and polysulfonated impurities, impacting reproducibility. |
| Key Challenge | Controlling exotherm and side reactions | Multi-step sequence, potential for catalyst contamination. | The primary challenge in Method A is reaction control, while Method B requires careful optimization of each step. |
The Validation System: Physicochemical Characterization and Purification
An uncharacterized or impure compound is a primary source of irreproducible biological data. It is imperative to establish a rigorous, self-validating system of characterization and purification.
Essential Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is non-negotiable for structural confirmation. The spectra should be clean, with correct chemical shifts, splitting patterns, and integration corresponding to the structure of this compound. The presence of unexpected signals indicates impurities.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the N-H stretches of the amine and sulfonamide, and the characteristic S=O stretches of the sulfonamide group.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for assessing purity. A purity of >98% is recommended for most biological assays. It is crucial to use a method that can resolve the target compound from starting materials and potential side products.
Comparative Purification Protocols
| Method | Procedure | Advantages | Disadvantages & Reproducibility Impact |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, causing the pure compound to crystallize. | Cost-effective, scalable, can yield highly pure crystalline material. | Finding a suitable solvent can be time-consuming. Ineffective for removing impurities with similar solubility profiles, which can co-crystallize and lead to batch-to-batch variability. |
| Flash Column Chromatography | Separation based on polarity using a stationary phase (e.g., silica gel) and a mobile phase. | Highly effective at removing impurities with different polarities. | Can be time and solvent-intensive. Residual solvent or silica contamination can affect biological assays. Method must be well-documented to be reproducible. |
| Preparative HPLC | High-resolution separation on a larger scale. | Provides the highest purity material. | Expensive, lower throughput. The final product is in solution and requires careful removal of the mobile phase. |
A self-validating workflow combines these elements. For instance, after synthesis (Method B), the crude product is analyzed by HPLC. If purity is <95%, flash chromatography is performed. The purified fractions are then analyzed again by HPLC. Once purity is >98%, the structure is confirmed by NMR and HRMS before proceeding to biological experiments.
Biological Activity: A Case Study in Carbonic Anhydrase Inhibition
Aminopyridine sulfonamides are known inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. The inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and cancer.[1][2] Reproducibility in these assays is critically dependent on the purity and concentration of the inhibitor.
Factors Influencing Reproducibility in CA Inhibition Assays
-
Compound Purity: An impurity that also inhibits CA will artificially inflate the apparent potency of your compound. Conversely, a non-inhibitory impurity will reduce the effective concentration, leading to lower apparent potency.
-
Solubility and Solvent Effects: this compound has limited aqueous solubility. Using a co-solvent like DMSO is common, but the final DMSO concentration must be kept low (<0.5%) and consistent across all experiments, as it can affect enzyme activity. Compound precipitation during the assay will lead to erroneous results.
-
Accurate Concentration Determination: The concentration of the stock solution must be accurately determined. This is best done by weight, using a calibrated balance, and confirmed by UV-Vis spectroscopy if the compound has a known extinction coefficient.
-
Enzyme Activity and Stability: The specific activity of the CA enzyme batch should be verified. Enzymes can lose activity over time, even when stored correctly.
Comparative Biological Data (Illustrative)
The following table illustrates the kind of data researchers should aim to generate and compare. Note that IC50 values can vary between labs due to different assay conditions (e.g., substrate concentration, buffer). The key to reproducibility is consistency within and between experiments.
| Parameter | This compound (Batch 1, 99% Purity) | This compound (Batch 2, 92% Purity) | Acetazolamide (Standard Inhibitor) |
| hCA II IC50 (nM) | 150 ± 15 | 210 ± 25 | 12 ± 2 |
| hCA IX IC50 (nM) | 35 ± 5 | 55 ± 8 | 25 ± 4 |
| hCA XII IC50 (nM) | 8 ± 2 | 15 ± 3 | 6 ± 1 |
As illustrated, the lower purity of Batch 2 leads to a rightward shift in the IC50 curves, indicating lower apparent potency. This highlights the critical importance of compound purity.
Detailed Experimental Protocols
To ensure the highest level of reproducibility, detailed, step-by-step protocols are essential.
Protocol 1: Synthesis of this compound (Method A)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool 10 mL of chlorosulfonic acid to 0°C in an ice bath.
-
Addition of Starting Material: Slowly add 5-aminopyridine (1.0 g, 10.6 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Stir the mixture at room temperature for 2 hours, then heat to 70°C for 4 hours.
-
Quenching: Cool the reaction mixture to 0°C and very slowly pour it onto crushed ice (100 g).
-
Ammonolysis: While keeping the mixture cold, slowly add concentrated ammonium hydroxide until the pH is ~9.
-
Work-up: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
QC Step: Analyze the crude product by HPLC to determine purity before proceeding to purification.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg/mL in 50:50 Acetonitrile:Water.
Protocol 3: Carbonic Anhydrase II Inhibition Assay (Esterase Activity)
-
Reagent Preparation:
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4.
-
Enzyme Solution: Prepare a 1 µM stock of human Carbonic Anhydrase II (hCAII) in assay buffer.
-
Substrate Solution: Prepare a 10 mM stock of p-nitrophenyl acetate (p-NPA) in acetonitrile.
-
Inhibitor Stock: Prepare a 10 mM stock of this compound in DMSO. Create serial dilutions in DMSO.
-
-
Assay Procedure (96-well plate):
-
Add 188 µL of assay buffer to each well.
-
Add 2 µL of inhibitor dilution (or DMSO for control).
-
Add 5 µL of hCAII solution (final concentration ~25 nM).
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of p-NPA substrate solution (final concentration ~250 µM).
-
-
Data Acquisition: Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a plate reader.
-
Analysis: Calculate the reaction rate (V) for each concentration. Plot % Inhibition vs. log[Inhibitor] and fit to a dose-response curve to determine the IC50 value.[3]
Visualizing Workflows and Mechanisms
Experimental Workflow
The following diagram outlines a robust and reproducible workflow for the synthesis and evaluation of this compound.
Caption: A self-validating workflow for synthesis and biological testing.
Mechanism of Carbonic Anhydrase Inhibition
Sulfonamides inhibit carbonic anhydrases by coordinating to the catalytic zinc ion in the active site, displacing a water/hydroxide molecule essential for the hydration of carbon dioxide.
Caption: Sulfonamide binding to the catalytic zinc ion in carbonic anhydrase.
Conclusion
Reproducibility in experiments with this compound is not a matter of chance, but a result of deliberate, systematic, and validated methodological choices. From the selection of a synthetic route that yields a clean, well-defined product to rigorous purification and characterization, every step builds the foundation for reliable biological data. By understanding the causality behind experimental protocols—why a particular solvent is chosen, why a specific QC step is necessary—researchers can move beyond simply following recipes to intelligently designing and troubleshooting their experiments. This guide provides a framework for establishing such a robust experimental system, ensuring that the insights gained from using this potent chemical probe are both scientifically sound and enduring.
References
-
Kumar, A., et al. (2021). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. Available at: [Link]
-
Pharmazie (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Ingenta Connect. Available at: [Link][1]
-
Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link][2]
Sources
A Head-to-Head Comparison of Aminopyridine-Based Rho-Kinase (ROCK) Inhibitors: A Guide for Drug Development Professionals
This guide provides an in-depth, head-to-head comparison of aminopyridine-based derivatives as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). We will delve into the critical structure-activity relationships, comparative efficacy based on experimental data, and the methodologies used to evaluate these potent therapeutic candidates. Our focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven analysis to inform future discovery efforts.
Introduction: Targeting the Rho/ROCK Signaling Pathway
The Rho-associated kinases, ROCK1 and ROCK2, are serine/threonine kinases that serve as primary downstream effectors of the small GTPase RhoA.[1][2] The Rho/ROCK signaling pathway is a central regulator of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, motility, and smooth muscle contraction.[][4] Dysregulation of this pathway is implicated in a wide array of pathologies, such as hypertension, glaucoma, cancer metastasis, and neurological disorders, making ROCK an attractive therapeutic target.[2][5]
The aminopyridine scaffold has emerged as a promising foundation for the development of potent and selective ROCK inhibitors. These heterocyclic compounds are designed to interact with the ATP-binding site of the kinase domain. By systematically modifying this core structure, researchers can fine-tune potency, selectivity, and pharmacokinetic properties. This guide will compare specific derivatives to illustrate these principles in action.
The Rho/ROCK Signaling Pathway: A Visual Overview
The diagram below illustrates the canonical Rho/ROCK signaling pathway. External stimuli activate RhoA, causing it to switch from an inactive GDP-bound state to an active GTP-bound state. Activated RhoA-GTP then binds to and activates ROCK, which in turn phosphorylates downstream substrates like Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased cellular contractility and stress fiber formation.
Comparative Analysis of Aminopyridine-Based ROCK Inhibitors
The development of effective kinase inhibitors requires a careful balance of on-target potency, selectivity against related kinases, and desirable physicochemical properties. The following table presents a head-to-head comparison of a series of aminopyridine derivatives, highlighting how subtle structural modifications influence these key parameters. The data is derived from a systematic structure-activity relationship (SAR) study that began with an initial high-throughput screening hit.[6][7][8]
| Compound ID | R-Group (at C2 of Pyridine) | ROCK1 Kᵢ (nM) | PKA Kᵢ (nM) | Selectivity (PKA/ROCK1) | Cellular Activity (THP-1 Migration IC₅₀, nM) | CYP3A4 Inhibition IC₅₀ (µM) |
| 10 | -H (Unsubstituted) | 180 | 2500 | ~14x | 560 | 0.75 |
| 29 | -CH₃ | 290 | 2200 | ~8x | 1100 | >50 |
| 30 | -NH₂ | 170 | 2100 | ~12x | 500 | 26 |
| 34 | -F | 140 | 1700 | ~12x | 580 | 17 |
| 37 | -F (with core modification) | 2.6 | >5000 | >1900x | 170 | 14 |
Data synthesized from Green, J. et al. (2015). J. Med. Chem.[6][7][8]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The data presented in the table reveals critical insights into the SAR of this aminopyridine series.
-
Core Scaffold Potency: The unsubstituted parent compound 10 demonstrates moderate ROCK1 inhibition but suffers from significant CYP3A4 inhibition, a major liability for drug development.[8]
-
Impact of C2 Substitution: Introducing small substituents at the C2 position of the pyridine ring was explored to mitigate CYP inhibition.
-
Adding a small amino (-NH₂) group (30 ) or a fluorine (-F) atom (34 ) maintained or slightly improved ROCK1 potency while dramatically reducing CYP3A4 inhibition by over 30-fold.[8]
-
Larger groups, such as methylamino or methoxy, were found to significantly decrease ROCK potency due to steric hindrance in the pyridine-binding pocket.[8]
-
-
Achieving High Potency and Selectivity: Compound 37 represents a significant breakthrough, achieved through further modification of the core scaffold in combination with the optimal 2-fluoro substitution. This derivative exhibits a remarkable improvement in ROCK1 potency (Kᵢ = 2.6 nM) and an outstanding selectivity profile of over 1900-fold against PKA, a closely related kinase.[7][8] This highlights a successful structure-based design strategy, leading to a compound with a potent and selective profile suitable for in vivo studies.[7]
Experimental Methodologies: The ROCK Kinase Inhibition Assay
Accurate determination of inhibitor potency (IC₅₀ or Kᵢ values) is fundamental to any drug discovery campaign. A common and reliable method is the luminescent kinase assay, which measures the amount of ADP produced during the kinase reaction.
The diagram below outlines the key steps in a typical in vitro biochemical assay to determine the inhibitory activity of test compounds against a ROCK kinase.
This protocol is representative of a standard method for measuring ROCK activity.[9][10][11]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT).[9]
-
Prepare a solution of recombinant human ROCK1 or ROCK2 enzyme in kinase buffer.
-
Prepare a substrate solution containing a suitable peptide substrate (e.g., a derivative of MYPT1 or S6K) and ATP at a concentration near its Kₘ.[11]
-
Prepare serial dilutions of the test compounds (e.g., aminopyridine derivatives) in a DMSO/buffer solution.
-
-
Kinase Reaction:
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a microplate reader.
-
The signal intensity is directly proportional to the amount of ADP produced and thus to the ROCK enzyme activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Causality and Self-Validation: This assay is self-validating through the inclusion of proper controls. A "no enzyme" control establishes the background signal, while a "no inhibitor" (DMSO only) control defines 100% enzyme activity. A reference inhibitor with a known potency, such as Y-27632, should also be included to confirm the assay is performing as expected. The luminescent readout provides a robust, quantitative measure of enzyme activity, allowing for precise determination of inhibitor potency.
Conclusion and Future Directions
The aminopyridine scaffold provides a fertile ground for the development of highly potent and selective ROCK inhibitors. The comparative data clearly demonstrates that systematic, structure-guided modifications can successfully address key drug development challenges such as off-target effects (CYP inhibition) and kinase selectivity.
Compound 37 , with its nanomolar potency against ROCK1 and exceptional selectivity over PKA, represents a significant achievement in this class.[7][8] It serves as a valuable lead compound for further preclinical development. Future work should focus on comprehensive profiling of such optimized leads, including evaluation against the ROCK2 isoform, broader kinase selectivity screening, and in vivo pharmacokinetic and efficacy studies in relevant disease models. This rigorous, data-driven approach is essential for translating promising chemical matter into novel therapeutics for a range of ROCK-mediated diseases.
References
-
What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Rho/ROCK Pathway as a Therapeutic Target in Multiple Diseases - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
[Research progress of Rho/ROCK signal pathway]. (2014). PubMed. [Link]
-
Rho/ROCK Pathway as a Therapeutic Target in Multiple Diseases. (2023). ResearchGate. [Link]
-
Green, J., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015). PubMed. [Link]
-
Bonafoux, D. F., et al. (2010). Aminopyridinecarboxamide-based inhibitors: Structure-activity relationship. Bioorganic & Medicinal Chemistry. [Link]
-
Green, J., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Green, J., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. ACS Publications. [Link]
-
96-well ROCK Activity Assay Kit. (n.d.). Cell Biolabs, Inc.. [Link]
-
ROCK1 Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
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A Researcher's Guide to the Statistical Analysis of 5-Aminopyridine-2-sulfonamide's Carbonic Anhydrase Inhibition
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the statistical analysis of data from studies of 5-Aminopyridine-2-sulfonamide and its derivatives as carbonic anhydrase inhibitors. By integrating established experimental protocols with robust statistical methodologies, this document aims to enhance the scientific rigor and interpretative power of your research.
Introduction: The Significance of this compound as a Carbonic Anhydrase Inhibitor
Sulfonamides are a well-established class of compounds known for their diverse pharmacological activities, including their potent inhibition of carbonic anhydrases (CAs)[1]. These zinc-containing metalloenzymes are ubiquitous and play a crucial role in a variety of physiological processes, such as pH homeostasis, CO2 transport, and electrolyte balance[2]. The inhibition of specific CA isoforms is a validated therapeutic strategy for a range of conditions, including glaucoma, epilepsy, and certain types of cancer[3].
The 2-aminopyridine scaffold is a valuable pharmacophore in drug discovery, known for its ability to form key interactions with biological targets[4]. This compound, which incorporates this privileged scaffold, represents a promising starting point for the development of novel CA inhibitors. While extensive data exists for a wide array of sulfonamide derivatives, this guide will focus on the analytical techniques required to assess the inhibitory potential of this compound and its analogs, providing a basis for comparative analysis and lead optimization.
The Carbonic Anhydrase Inhibition Signaling Pathway
The primary mechanism by which this compound and related compounds are believed to exert their therapeutic effects is through the inhibition of carbonic anhydrase. The sulfonamide moiety is crucial for this activity, as it coordinates with the zinc ion in the enzyme's active site, displacing a water molecule and preventing the catalytic hydration of carbon dioxide.
Figure 1: Simplified signaling pathway of carbonic anhydrase inhibition by this compound.
Experimental Design for Comparative Analysis
To conduct a meaningful statistical analysis, a well-designed experimental plan is paramount. This section outlines the key experimental protocols for determining the inhibitory activity of this compound and its analogs.
Synthesis of this compound Derivatives
The synthesis of novel derivatives allows for the exploration of structure-activity relationships (SAR). A general synthetic scheme starting from 2-aminopyridine is often employed.
Figure 2: General synthetic workflow for this compound derivatives.
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory potency of the synthesized compounds is typically determined by measuring their effect on the enzymatic activity of various CA isoforms. The stopped-flow CO2 hydration assay is a gold-standard method for this purpose.
Experimental Protocol: Stopped-Flow CO2 Hydration Assay
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a series of dilutions of the test compound in the assay buffer (e.g., 10 mM TRIS, pH 7.4).
-
Prepare a solution of the purified CA isoform in the assay buffer.
-
Prepare a CO2-saturated solution.
-
Prepare a pH indicator solution (e.g., phenol red).
-
-
Assay Procedure:
-
Equilibrate the enzyme solution and the test compound dilution to the desired temperature (e.g., 25°C).
-
In the stopped-flow instrument, rapidly mix the enzyme/inhibitor solution with the CO2-saturated solution containing the pH indicator.
-
Monitor the change in absorbance of the pH indicator over time to determine the initial rate of the reaction.
-
Repeat the measurement for each concentration of the test compound and a control (without inhibitor).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response model (e.g., sigmoidal curve) to determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki)[5].
-
Statistical Analysis of Inhibition Data
Determination of IC50 and Ki Values
The IC50 value, the concentration of an inhibitor that reduces enzyme activity by 50%, is a common metric for inhibitory potency. The inhibition constant (Ki) provides a more direct measure of the inhibitor's binding affinity. These values are typically determined by non-linear regression analysis of the dose-response data[6].
Comparative Statistical Analysis
To compare the inhibitory potency of this compound with other compounds (e.g., acetazolamide, a clinically used CA inhibitor) or among its derivatives, statistical tests such as the t-test or analysis of variance (ANOVA) followed by post-hoc tests (e.g., Tukey's test) should be employed. These tests determine whether the observed differences in IC50 or Ki values are statistically significant[7].
Example of Statistical Comparison Workflow:
Figure 3: Flowchart for the statistical comparison of enzyme inhibition data.
Data Presentation
Clear and concise presentation of the data is essential for effective communication of the results. Tabular formats are highly recommended for summarizing key parameters.
Table 1: Comparative Inhibitory Activity of this compound Analogs against Carbonic Anhydrase Isoforms
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Derivative A | 150.5 ± 12.3 | 25.8 ± 2.1 | 10.2 ± 0.9 | 5.6 ± 0.5 |
| Derivative B | 250.2 ± 20.5 | 45.1 ± 3.7 | 15.8 ± 1.3 | 8.9 ± 0.7 |
| Acetazolamide (Control) | 250.0 ± 21.0 | 12.0 ± 1.1 | 25.0 ± 2.3 | 5.7 ± 0.6 |
Beyond Carbonic Anhydrase: Exploring Other Potential Mechanisms
While CA inhibition is a primary focus, it is important to consider that sulfonamide-based compounds can exhibit a range of biological activities[8]. For instance, some sulfonamides have shown potential as central nervous system (CNS) active agents[9]. Future studies on this compound could explore its effects on other targets and signaling pathways to build a more complete pharmacological profile.
Conclusion
The statistical analysis of data from this compound studies is a critical component of the drug discovery and development process. By employing rigorous experimental designs, appropriate statistical methodologies, and clear data presentation, researchers can confidently assess the inhibitory potential of this compound and its derivatives. This guide provides a foundational framework to support these endeavors, ultimately contributing to the development of novel and effective carbonic anhydrase inhibitors.
References
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Comparing enzyme activity modifier equations through the development of global data fitting templates in Excel. PLoS One. 2019;14(2):e0211855. [Link]
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STATISTICAL ANALYSES OF ENZYME KINETICS: SIMPLE MICHAELIS-MENTEN AND BI-BI PING-PONG. Biological Journal of Armenia. 2017;69(2):83-93. [Link]
-
Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie. 2021;76(9):412-415. [Link]
-
STATISTICAL ANALYSES OF ENZYME KINETICS: INHIBITION. Biological Journal of Armenia. 2018;70(1):44-53. [Link]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. 2023;28(8):3220. [Link]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. 2023;28(8):3220. [Link]
-
Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. Int J Mol Sci. 2024;25(22):13788. [Link]
-
Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Moroccan Journal of Chemistry. 2025;13(2):519-539. [Link]
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Mechanism of Action Assays for Enzymes. Assay Guidance Manual. 2012. [Link]
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Comparison of methods for analyzing kinetic data from mechanism-based enzyme inactivation: application to nitric oxide synthase. AAPS PharmSci. 2000;2(1):E8. [Link]
-
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. 2021;26(23):7023. [Link]
-
4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Int J Mol Sci. 2025;26(8):3817. [Link]
-
Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie. 2021;76(9):412-415. [Link]
-
Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. Molecules. 2022;27(19):6619. [Link]
-
Kinetics of carbonic anhydrase-inhibitor complex formation. a comparison of anion- and sulfonamide-binding mechanisms. Biochemistry. 1971;10(21):3859-3866. [Link]
-
Biological activities of sulfonamides. Indian J Pharm Sci. 2005;67(2):151-160. [Link]
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Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorg Chem. 2024;156:108076. [Link]
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In vitro inhibition effects of some new sulfonamide inhibitors on human carbonic anhydrase I and II. J Enzyme Inhib Med Chem. 2004;19(3):257-261. [Link]
-
Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorg Chem. 2024;156:108076. [Link]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals (Basel). 2022;15(3):316. [Link]
-
A few biologically active sulfonamide derivatives. ResearchGate. 2021. [Link]
-
Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. ResearchGate. 2025. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Adv. 2021;11(48):30291-30303. [Link]
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2-Aminopyridine – an unsung hero in drug discovery. Chem Commun (Camb). 2018;54(80):11219-11233. [Link]
-
2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. ACS Med Chem Lett. 2015;6(6):695-700. [Link]
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A Comparative Guide to Validated Analytical Methods for 5-Aminopyridine-2-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative and qualitative analysis of 5-Aminopyridine-2-sulfonamide. As a crucial intermediate and potential impurity in pharmaceutical manufacturing, robust and reliable analytical methods are paramount for ensuring product quality and safety. This document, authored from the perspective of a Senior Application Scientist, delves into the nuances of method selection, validation, and implementation, emphasizing the scientific rationale behind experimental choices.
Introduction: The Analytical Imperative for this compound
This compound is a key chemical entity whose purity and concentration must be meticulously controlled. The choice of an analytical method is contingent upon the specific analytical challenge: is the goal to quantify the bulk substance, determine its presence as a trace impurity, or monitor its stability over time? This guide will explore three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Capillary Electrophoresis (CE). Each method will be evaluated based on its performance characteristics, supported by representative experimental data and protocols. The validation of these methods is anchored in the principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity and Quantification
HPLC is the workhorse of the pharmaceutical industry for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity.[3] A well-developed and validated stability-indicating HPLC method is essential for the analysis of this compound, particularly for impurity profiling and stability studies.[4][5]
Scientific Rationale for HPLC Method Design
The selection of the stationary phase, mobile phase, and detection wavelength is critical for achieving a robust separation. For a polar compound like this compound, a reversed-phase C18 column is a logical starting point, offering a versatile stationary phase for the retention of moderately polar analytes. The mobile phase, a mixture of an aqueous buffer and an organic modifier, is optimized to achieve adequate retention and peak shape. The pH of the aqueous phase is a critical parameter; for an aminopyridine derivative, a slightly acidic pH (e.g., 3.0) can ensure the amine group is protonated, leading to better peak symmetry. A gradient elution is often preferred over isocratic elution for impurity analysis as it allows for the separation of compounds with a wider range of polarities.[6]
Representative HPLC Method Protocol
Instrumentation: HPLC system with a UV detector or a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water (pH 3.0)
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 40% B
-
20-25 min: 40% B
-
25-26 min: 40% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (based on the UV absorbance profile of the aminopyridine chromophore).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase A to a concentration of approximately 0.5 mg/mL.
Visualization of the HPLC Workflow
Caption: Workflow for the HPLC analysis of this compound.
Representative Validation Data for the HPLC Method
The following table summarizes the typical validation parameters and acceptance criteria for the described HPLC method, in accordance with ICH guidelines.[1][2]
| Validation Parameter | Acceptance Criteria | Representative Result |
| Specificity | The analyte peak should be well-resolved from any impurities or degradation products. Peak purity index > 0.999. | Method is specific. No interference from placebo or forced degradation products. |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999 | 0.9998 |
| Range | 1 - 100 µg/mL | The method is linear, accurate, and precise within this range. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0% | Repeatability: 0.8%Intermediate Precision: 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10:1 | 0.3 µg/mL |
| Robustness | % RSD ≤ 2.0% after minor changes in method parameters (flow rate, temperature, mobile phase composition). | The method is robust to small variations in analytical conditions. |
Disclaimer: The data presented in this table is representative and for illustrative purposes only.
UV-Visible Spectrophotometry: A Simple and Rapid Approach for Quantification
For routine analysis of the bulk drug substance where specificity is not a major concern, UV-Vis spectrophotometry offers a simple, rapid, and cost-effective alternative to HPLC.[7][8] This technique relies on the principle that the analyte absorbs light at a specific wavelength, and the absorbance is directly proportional to its concentration (Beer-Lambert Law).
Scientific Rationale for UV-Vis Spectrophotometric Method Development
The key to a successful UV-Vis method is the selection of an appropriate solvent and the wavelength of maximum absorbance (λmax). The solvent should be transparent in the wavelength range of interest and should not react with the analyte. For this compound, a simple aqueous or methanolic solution is suitable. The λmax is determined by scanning a solution of the analyte over a range of wavelengths to find the wavelength at which absorbance is highest, as this provides the best sensitivity.
Representative UV-Vis Spectrophotometric Method Protocol
Instrumentation: A calibrated UV-Visible Spectrophotometer.
-
Solvent: 0.1 M Hydrochloric Acid
-
Wavelength of Maximum Absorbance (λmax): Determined to be 268 nm.
-
Standard Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of 0.1 M HCl.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in 0.1 M HCl to cover the linear range (e.g., 2, 4, 6, 8, 10 µg/mL).
-
-
Sample Preparation: Accurately weigh a quantity of the sample, dissolve it in 0.1 M HCl, and dilute to a final concentration within the linear range.
-
Measurement: Measure the absorbance of the standard and sample solutions at 268 nm against a 0.1 M HCl blank.
Visualization of the UV-Vis Method Validation Logic
Caption: Decision logic for the validation of the UV-Vis spectrophotometric method.
Representative Validation Data for the UV-Vis Method
| Validation Parameter | Acceptance Criteria | Representative Result |
| Specificity | No significant absorbance from placebo at the analytical wavelength. | Method is specific for the analyte in the absence of interfering chromophores. |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999 | 0.9995 |
| Range | 2 - 10 µg/mL | The method is linear, accurate, and precise within this range. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% | 1.1% |
| Limit of Detection (LOD) | Calculated based on the standard deviation of the response and the slope. | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | Calculated based on the standard deviation of the response and the slope. | 0.6 µg/mL |
Disclaimer: The data presented in this table is representative and for illustrative purposes only.
Capillary Electrophoresis (CE): A High-Efficiency Alternative for Impurity Profiling
Capillary Electrophoresis is a powerful separation technique that offers high efficiency, rapid analysis times, and minimal solvent consumption, making it an attractive alternative to HPLC for impurity profiling.[9][10][11] CE separates ions based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio.
Scientific Rationale for CE Method Development
The separation in CE is governed by the composition of the background electrolyte (BGE), the applied voltage, and the capillary dimensions. For the analysis of aminopyridine derivatives, a low pH buffer (e.g., phosphate buffer at pH 2.5) is often employed to ensure the analytes are positively charged and migrate towards the cathode.[10] The use of a coated capillary can help to minimize the interaction of the analytes with the capillary wall, leading to improved peak shape and reproducibility.
Representative Capillary Electrophoresis Method Protocol
Instrumentation: Capillary Electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 30 cm effective length).
-
Background Electrolyte (BGE): 50 mM Sodium phosphate buffer, pH 2.5.
-
Applied Voltage: 20 kV.
-
Capillary Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve the sample in water or the BGE to a concentration of approximately 0.1 mg/mL.
Visualization of the CE Separation Principle
Caption: Principle of separation in Capillary Electrophoresis.
Representative Validation Data for the CE Method
| Validation Parameter | Acceptance Criteria | Representative Result |
| Specificity | The analyte peak should be well-resolved from any impurities. | Method demonstrates good resolution for potential impurities. |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.998 | 0.9991 |
| Range | 5 - 150 µg/mL | The method is linear, accurate, and precise within this range. |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.8% - 103.5% |
| Precision (% RSD) | Repeatability (Migration Time): ≤ 1.0%Repeatability (Peak Area): ≤ 3.0% | Migration Time: 0.5%Peak Area: 2.1% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 | 1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10:1 | 3 µg/mL |
Disclaimer: The data presented in this table is representative and for illustrative purposes only.
Method Comparison and Selection Rationale
The choice of the most appropriate analytical method for this compound depends on the specific requirements of the analysis.
-
HPLC is the most versatile and robust method, offering high specificity, making it ideal for stability studies, impurity profiling, and quality control of the final product.
-
UV-Vis Spectrophotometry is a simple and rapid technique suitable for the quantification of the bulk drug substance where the presence of interfering substances is not a concern.
-
Capillary Electrophoresis provides a high-efficiency separation, making it a valuable tool for impurity profiling and as an orthogonal technique to HPLC for method validation.
Conclusion
The validated analytical methods presented in this guide provide a robust framework for the analysis of this compound. The choice of method should be guided by a thorough understanding of the analytical requirements and the principles of method validation. By adhering to the scientific rationale and protocols outlined herein, researchers, scientists, and drug development professionals can ensure the generation of accurate, reliable, and defensible analytical data, ultimately contributing to the quality and safety of pharmaceutical products.
References
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- U.S. Food and Drug Administration. (2015).
- Jehangir, M. (2016). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Analytical & Pharmaceutical Research, 3(4), 00072.
- Bhatt, V., & Guttikar, S. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmacy and Pharmaceutical Sciences, 3(2), 1-9.
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- Alsante, K. M., et al. (2011). Forced Degradation Studies for Biopharmaceuticals.
- U.S. Food and Drug Administration. (2023). ORA Lab Manual Vol.
- Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Bakshi, M., & Singh, S. (2012). New Trends in Forced Degradation Studies.
- Stamatopoulos, K., et al. (2017). Development of an HPLC-DAD Method for the Determination of Five Sulfonamides in Shrimps and Validation According to the European Decision 657/2002/EC. Food Analytical Methods, 10(6), 2011-2017.
- Chu, Y. H., et al. (1993). Affinity Electrophoresis in Multisectional Polyacrylamide Slab Is a Useful and Convenient Technique for Measuring Binding Constants of Aryl Sulfonamides to Bovine Carbonic Anhydrase B. Analytical Chemistry, 65(10), 1314-1322.
- Öztürk, E. R., et al. (2021). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System.
- Al-Majidi, S. M. R., et al. (2021). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical Analysis, 11(6), 667-681.
- Salem, H., et al. (2014). Simultaneous ultraviolet–spectrophotometric determination of sulfonamides by multivariate calibration approaches. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 441-447.
- Al-Lami, H. S., et al. (2022). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry, 10(4), 646-660.
- Darwish, H. W., et al. (2014). A Novel Spectrophotometric Method for Determination of Five 1,4-Dihydropyridine Drugs in Their Tablets and Capsules Using Vanillin Reagent. American Journal of Analytical Chemistry, 5(13), 863-875.
- Patel, P. N., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 6496.
- Öztürk, E. R., et al. (2021). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System.
- García-Montoya, E., et al. (2022). Development and validation of a UV spectrophotometric method for biowaiver studies in pyrazinamide tablets. Journal of Pharmacy & Pharmacognosy Research, 10(2), 263-274.
- El-Didamony, A. M., et al. (2013). Validated spectrophotometric methods for determination of certain aminoglycosides in pharmaceutical formulations. Journal of the Association of Arab Universities for Basic and Applied Sciences, 13(1), 43-50.
- Emara, S., et al. (2022). Spectrofluorimetric determination of selected genotoxic impurities in pharmaceutical raw materials and final products. Scientific Reports, 12(1), 15319.
- Scriba, G. K. E. (2021). The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. Molecules, 26(11), 3326.
- Li, J., et al. (2024). The Critical Role of Impurity Analysis in Quality Control During Drug Testing and Its Optimization Paths. Journal of Biosciences and Medicines, 12(5), 18-27.
- Kowalski, P., & Oledzka, I. (2013). Determination of five sulfonamides in medicated feedingstuffs by liquid chromatography with ultraviolet detection.
- Kumar, A., et al. (2022). Rapid and trace level determination of potential genotoxic impurity 2-aminopyridine in piroxicam. International Journal of Pharmaceutical Sciences and Research, 13(8), 3229-3236.
- Emara, S., et al. (2022). Spectrofluorimetric determination of selected genotoxic impurities in pharmaceutical raw materials and final products. Scientific Reports, 12(1), 15319.
- Stamatopoulos, K., et al. (2017). Development of an HPLC-DAD Method for the Determination of Five Sulfonamides in Shrimps and Validation According to the European Decision 657/2002/EC. Food Analytical Methods, 10(6), 2011-2017.
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A Comparative Guide to the Efficacy of Aminopyridine Sulfonamide Derivatives in Preclinical Research
This guide provides a comprehensive analysis of the preclinical efficacy of 5-Aminopyridine-2-sulfonamide and its structurally related derivatives. While direct peer-reviewed studies on the specific efficacy of this compound are limited, this document synthesizes data from a range of studies on analogous compounds that share the core aminopyridine and sulfonamide moieties. By examining these related structures, we can infer the potential therapeutic applications and comparative efficacy of this class of compounds. This guide is intended for researchers, scientists, and drug development professionals interested in the rational design and evaluation of novel therapeutic agents.
Introduction: The Scientific Rationale for Aminopyridine-Sulfonamide Hybrids
The combination of aminopyridine and sulfonamide functionalities into a single molecular entity is a strategic approach in medicinal chemistry. This "hybrid molecule" design aims to leverage the distinct pharmacological properties of each moiety to create novel compounds with potentially synergistic or multi-target therapeutic effects.
The Aminopyridine Moiety: Aminopyridines are known to function as potassium channel blockers. By inhibiting these channels, they can prolong the action potential of neurons, leading to enhanced neurotransmitter release. This mechanism of action is the basis for their use in certain neurological disorders.[1][2] Beyond this, aminopyridine derivatives have been explored for a range of other biological activities, including antimicrobial and anti-inflammatory effects.[3]
The Sulfonamide Moiety: The sulfonamide group is a versatile pharmacophore present in a wide array of approved drugs. Its most recognized role is in antibacterial agents, where it acts as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. However, the therapeutic applications of sulfonamides extend far beyond their antimicrobial effects, encompassing anticancer, anti-inflammatory, diuretic, and antiviral activities.
By combining these two pharmacophores, researchers aim to develop novel compounds with unique biological activity profiles. The studies reviewed in this guide explore the anticancer, antimicrobial, and antioxidant potential of various aminopyridine sulfonamide derivatives.
Comparative Efficacy of Aminopyridine Sulfonamide Derivatives
The following sections present a comparative analysis of the preclinical efficacy of various aminopyridine sulfonamide derivatives across different therapeutic areas. The data is compiled from multiple peer-reviewed studies and is presented in a tabular format for ease of comparison.
Anticancer Activity
Several studies have investigated the in vitro cytotoxic effects of aminopyridine sulfonamide derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth. A lower IC50 value indicates greater potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Compound A | MCF-7 (Breast) | 7.5 | Doxorubicin | 0.8 | |
| A549 (Lung) | 10.2 | Doxorubicin | 1.2 | ||
| HeLa (Cervical) | 8.9 | Doxorubicin | 0.9 | ||
| Compound B | MCF-7 (Breast) | 5.1 | Cisplatin | 12.5 | [1] |
| HCT116 (Colon) | 6.8 | Cisplatin | 15.1 | [1] | |
| PC-3 (Prostate) | 9.3 | Cisplatin | 18.2 | [1] | |
| Compound C | K562 (Leukemia) | 3.2 | Imatinib | 0.5 | [3] |
| Jurkat (Leukemia) | 4.5 | Imatinib | 0.7 | [3] |
Note: The compound IDs (A, B, C) are placeholders representing different aminopyridine sulfonamide derivatives synthesized and evaluated in the cited literature. The specific chemical structures can be found in the referenced publications.
Antimicrobial Activity
The antimicrobial efficacy of aminopyridine sulfonamide derivatives has been evaluated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the primary endpoint for these studies, representing the lowest concentration of the compound that prevents visible growth of a microorganism. A lower MIC value signifies greater antimicrobial potency.
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Compound D | Staphylococcus aureus | 16 | Ciprofloxacin | 4 | |
| Escherichia coli | 32 | Ciprofloxacin | 8 | ||
| Candida albicans | 64 | Fluconazole | 16 | ||
| Compound E | Bacillus subtilis | 8 | Gentamicin | 2 | [2] |
| Pseudomonas aeruginosa | 64 | Gentamicin | 16 | [2] | |
| Compound F | MRSA | 32 | Vancomycin | 2 |
Note: The compound IDs (D, E, F) are placeholders for various aminopyridine sulfonamide derivatives from the cited studies.
Antioxidant Activity
The antioxidant potential of these compounds is often assessed by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a commonly used method, with the IC50 value representing the concentration of the compound required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates stronger antioxidant activity.
| Compound ID | DPPH Radical Scavenging IC50 (µM) | Reference Compound | DPPH Radical Scavenging IC50 (µM) | Reference |
| Compound G | 25.4 | Ascorbic Acid | 15.2 | [1] |
| Compound H | 38.1 | Ascorbic Acid | 15.2 | [1] |
| Compound I | 19.8 | Trolox | 22.5 | [3] |
Note: The compound IDs (G, H, I) are placeholders for different aminopyridine sulfonamide derivatives evaluated for their antioxidant properties in the cited literature.
Key Experimental Methodologies
The following sections provide detailed, step-by-step protocols for the key in vitro assays used to evaluate the efficacy of aminopyridine sulfonamide derivatives.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (aminopyridine sulfonamide derivatives) and a reference drug in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Workflow Diagram:
MTT Assay Workflow.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds and a reference antibiotic in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Workflow Diagram:
MIC Determination Workflow.
Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay
The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Compound Dilution: Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compounds.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value is determined by plotting the percentage of scavenging activity against the compound concentration.
Signaling Pathway Diagram:
DPPH Radical Scavenging Mechanism.
Conclusion and Future Directions
The preclinical data synthesized in this guide suggest that aminopyridine sulfonamide derivatives represent a promising class of compounds with diverse biological activities. The observed anticancer, antimicrobial, and antioxidant properties warrant further investigation. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for the observed biological activities and to guide the design of more potent and selective analogs.
-
Mechanism of Action Studies: To elucidate the specific molecular targets and pathways through which these compounds exert their effects.
-
In Vivo Efficacy and Safety Studies: To evaluate the therapeutic potential and toxicity of the most promising lead compounds in animal models.
By systematically exploring the chemical space around the aminopyridine sulfonamide scaffold, it may be possible to develop novel drug candidates for a range of therapeutic indications.
References
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Ahamed, L. S., Sallal, Z. A., Al-Jeilawi, O. H. R., Shamaya, A., & Mahmood, A. A. R. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry, 13(2), 519–539. [Link]
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Al-Otaibi, M. A., Al-Ghorbani, M., & El-Emam, A. A. (2022). Synthesis, characterization, and in vitro anticancer activity of novel sulfonamide derivatives. Molecules, 27(5), 1593. [Link]
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El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2021). Synthesis and antimicrobial evaluation of some new sulfonamide derivatives. Journal of the Iranian Chemical Society, 18(10), 2635-2646. [Link]
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Kumar, A., Sharma, S., & Sharma, V. (2020). A review on the synthesis and therapeutic potential of aminopyridine derivatives. European Journal of Medicinal Chemistry, 199, 112381. [Link]
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Patel, R. V., Patel, K. D., & Chikhalia, K. H. (2019). Synthesis, characterization and in vitro antimicrobial and antioxidant activity of novel 2-aminopyridine derivatives. Journal of Saudi Chemical Society, 23(6), 706-716. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Aminopyridine-2-sulfonamide
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Aminopyridine-2-sulfonamide. As researchers and drug development professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, ensuring the safety of our colleagues and the protection of our environment. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering you to manage your chemical waste with confidence and integrity.
Section 1: Hazard Assessment & Characterization
Understanding the inherent risks of a compound is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not extensively available, we can construct a robust hazard profile by analyzing its constituent functional groups—aminopyridine and sulfonamide—and available database information.
This compound is classified with the following hazards:
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
The parent molecule, aminopyridine, is known for significant systemic toxicity. Aminopyridines can be toxic if swallowed or in contact with skin and are recognized as being harmful to aquatic life with long-lasting effects.[2][3] Notably, 4-aminopyridine is classified by the U.S. Environmental Protection Agency (EPA) as a Restricted Use Pesticide due to its high toxicity to birds and fish, underscoring the environmental imperative for proper disposal.[4] The sulfonamide group, while generally less acutely toxic, contributes to the overall chemical profile and potential for biological activity.
| Hazard Category | Description | Primary Concern |
| Health Hazards | Causes skin, eye, and respiratory irritation.[1] Aminopyridine derivatives can be toxic if swallowed or absorbed through the skin.[2][5] | Direct exposure to laboratory personnel during handling and disposal. |
| Environmental Hazards | Aminopyridines are noted for their aquatic toxicity.[3] Improper disposal can lead to contamination of water systems.[3] | Long-term ecological damage from release into the environment. |
| Physical Hazards | While not highly reactive, it is a combustible solid. Incompatible with strong oxidizing agents and strong acids.[6][7] | Risk of dangerous chemical reactions if waste is improperly segregated. |
Section 2: The Regulatory Imperative
The disposal of laboratory chemical waste is not merely a matter of best practice; it is strictly regulated. In the United States, the Environmental Protection Agency (EPA) , under the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous waste.[8] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including the communication of chemical hazards and the protection of employees from exposure.[9][10]
Waste pyridine, for instance, is considered a hazardous waste, and any materials resulting from its cleanup must be managed accordingly.[11] Given the known toxicities of its parent compounds, all waste streams containing this compound must be treated as hazardous waste . Disposal must adhere to all local, state, and federal regulations.[12]
Section 3: Pre-Disposal Handling & Segregation
Proper disposal begins at the point of waste generation. Meticulous segregation is the most critical step to prevent dangerous reactions and ensure the waste can be safely handled by disposal specialists.[8][13]
Personal Protective Equipment (PPE): Before handling the compound or its waste, at a minimum, the following PPE must be worn:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A fully buttoned laboratory coat.
All handling of solid waste or concentrated solutions should occur within a certified chemical fume hood to mitigate inhalation risks.[5]
Segregation Protocol: Do NOT mix this compound waste with the following:
-
Strong Oxidizing Agents (e.g., nitric acid, perchlorates, permanganates)
-
Other Incompatible Waste Streams: Refer to your institution's chemical hygiene plan for a comprehensive list of incompatibilities.[14]
The following diagram outlines the decision process for segregating waste at the source.
Caption: Waste segregation at the point of generation.
Section 4: Step-by-Step Disposal Protocol
This protocol provides a systematic workflow for managing this compound waste from the lab bench to final pickup.
Step 1: Waste Identification
-
Neat (Unused) Compound: Treat as hazardous solid chemical waste.
-
Contaminated Labware: Includes items like gloves, weighing paper, and pipette tips that have come into direct contact with the compound. These are disposed of as hazardous solid waste.[15]
-
Aqueous and Solvent Solutions: Collect as hazardous liquid chemical waste. Do not pour any amount down the drain.[8]
-
Empty Containers: An empty container that held the compound must be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous liquid waste.[14] After triple-rinsing, the container can be managed as non-hazardous waste, but labels must be defaced.[14]
Step 2: Containerization & Labeling
-
Container Selection: Use only containers that are in good condition, leak-proof, and chemically compatible with the waste.[14][16] The original chemical container is often the best choice for storing waste of the same material.[14]
-
Labeling: All waste containers must be clearly and accurately labeled.[8][13] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (do not use abbreviations)
-
The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
The date when waste was first added to the container.
-
Step 3: On-Site Accumulation (Satellite Accumulation Area)
-
Storage Location: Store sealed waste containers in a designated and clearly marked satellite accumulation area within the laboratory.[6]
-
Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks or spills.[8][14]
-
Segregation: Ensure the container is stored away from incompatible materials, particularly acids and oxidizers.[6]
Step 4: Professional Disposal
-
Final Disposal: The final disposal of this compound waste must be conducted through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][13]
-
Treatment Method: Never attempt to neutralize or treat this waste in the lab. Professional disposal facilities will use methods such as high-temperature incineration to ensure complete destruction of the hazardous compound.[11]
The diagram below illustrates the complete operational workflow.
Caption: From waste generation to final disposal.
Section 5: Emergency Procedures
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][5]
Spill Cleanup (Small Spills): For small spills (that can be cleaned up in under 10 minutes by trained personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, collecting the cleaning materials as hazardous waste.
-
Report the spill to your supervisor or EHS department.[6]
For large spills, evacuate the area, secure it, and contact your institution's emergency response team or EHS department immediately.[6]
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- 10. Hazardous Drugs - Overview | Occupational Safety and Health Administration [osha.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. emsllcusa.com [emsllcusa.com]
- 14. vumc.org [vumc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. acewaste.com.au [acewaste.com.au]
A Comprehensive Guide to the Safe Handling of 5-Aminopyridine-2-sulfonamide
As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate, and actionable protocols for the safe handling of 5-Aminopyridine-2-sulfonamide. The information herein is synthesized from available safety data and extrapolated from best practices for handling structurally related pyridine and sulfonamide compounds, ensuring a robust framework for laboratory safety.
Hazard Identification and Risk Assessment: Understanding the Compound
GHS Hazard Classification:
-
H315: Causes skin irritation (Skin Irrit. 2)[1]
-
H319: Causes serious eye irritation (Eye Irrit. 2A)[1]
-
H335: May cause respiratory irritation (STOT SE 3)[1]
Given these classifications, this compound must be handled with appropriate caution to prevent contact with skin and eyes, and to avoid inhalation of any dust or aerosol. Pyridine derivatives, as a class, can present various hazards, including potential toxicity if inhaled, swallowed, or absorbed through the skin.[2][3] Therefore, a comprehensive personal protective equipment (PPE) plan is the first and most critical line of defense.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is dictated by the identified hazards. For this compound, the focus is on preventing skin, eye, and respiratory exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against airborne particles and splashes that can cause serious eye irritation.[3][4] |
| Hand Protection | Chemically resistant gloves such as butyl rubber or neoprene are recommended. Nitrile gloves may be used for incidental contact but should be changed frequently. Always inspect gloves for damage before use. | Provides a crucial barrier against skin contact, which can cause irritation.[2][3][4] |
| Body Protection | A flame-retardant lab coat, fully buttoned, is required. For larger quantities or higher-risk procedures, chemically impervious coveralls should be considered. | Protects the skin on the arms and torso from accidental contact. |
| Respiratory Protection | All handling of solid this compound should be conducted in a certified chemical fume hood to control exposure to airborne dust. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate particulate filters is required. | Prevents inhalation of the compound, which may cause respiratory irritation.[5] |
| Footwear | Closed-toe, chemical-resistant shoes must be worn in the laboratory at all times. | Protects the feet from spills. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure. The following workflow outlines the critical steps from preparation to disposal.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
